4-Chlorobenzenesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTLRVPDZBVCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188456 | |
| Record name | Benzenesulfonyl fluoride, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-89-3 | |
| Record name | 4-Chlorobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzenesulfonyl fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, p-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 349-89-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorobenzenesulfonyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4JC5PRH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chlorobenzenesulfonyl fluoride CAS number and properties
An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Fluoride for Advanced Research Applications
Introduction: A Versatile Reagent for Modern Chemistry
In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired molecular properties. This compound, identified by its CAS number 349-89-3, has emerged as a important reagent and building block.[1][2] Its utility extends beyond that of a simple sulfonating agent; it is a key player in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful covalent ligation strategy. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development. The unique combination of a reactive sulfonyl fluoride group and a chloro-substituted aromatic ring makes this compound a valuable tool for creating robust chemical linkages and introducing specific structural motifs into complex molecules.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe application. The key physicochemical data for this compound are summarized below. It is noteworthy that slight variations in reported melting points exist across suppliers, which may be attributable to differences in purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 349-89-3 | [1][2] |
| Molecular Formula | C₆H₄ClFO₂S | [1][2][3] |
| Molecular Weight | 194.61 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 45-50 °C | [1][4] |
| InChI Key | PCTLRVPDZBVCMP-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)F)Cl | [1][2] |
Handling this reagent requires strict adherence to safety protocols due to its corrosive nature. The hazard classifications are critical for risk assessment in any experimental design.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [5] |
| Storage Class | 8A: Combustible corrosive hazardous materials | |
| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [5] |
Synthesis Pathway and Mechanistic Rationale
The most common and industrially scalable route to aryl sulfonyl fluorides is through halogen exchange (Halex) reaction on the corresponding aryl sulfonyl chloride. This compound is synthesized from its precursor, 4-chlorobenzenesulfonyl chloride (CAS No. 98-60-2).[6][7]
Causality of Synthesis: The choice of 4-chlorobenzenesulfonyl chloride as the starting material is driven by its widespread availability and relatively low cost. It is produced on an industrial scale by the reaction of chlorobenzene with chlorosulfonic acid.[8] The subsequent fluorination step typically employs a source of fluoride ions, such as potassium fluoride (KF), often in a suitable solvent. While specific process details for this exact compound are proprietary, the general transformation is well-established in organofluorine chemistry.[9]
Caption: Synthesis pathway of this compound.
Core Reactivity: The Power of the Sulfonyl Fluoride Group
The chemical behavior of this compound is dominated by the -SO₂F group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and "tunable" reactivity. They are generally resistant to hydrolysis but can be activated to react with nucleophiles under specific conditions. This property is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .
SuFEx is a "click chemistry" reaction, characterized by its high efficiency, specificity, and formation of a stable covalent bond. The reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically a deprotonated phenol (phenoxide) or an amine. This reaction forms a highly stable sulfonate or sulfonamide linkage, respectively.
Caption: General mechanism of a SuFEx click reaction.
Applications in Drug Discovery and Chemical Biology
The judicious use of fluorine in medicinal chemistry is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[10][11][12][13] this compound serves as a valuable building block for introducing both a fluorine-containing handle and a chlorinated aromatic ring, which can be leveraged for various purposes.
-
Covalent Inhibitor Development: The SuFEx reactivity of the sulfonyl fluoride group makes it an ideal warhead for designing covalent inhibitors. It can form irreversible bonds with nucleophilic amino acid residues (like lysine, tyrosine, or serine) on a protein target. This approach can lead to drugs with increased potency and prolonged duration of action.
-
Chemical Probe Synthesis: As a bifunctional reagent, it can be used to link different molecular fragments. The sulfonyl fluoride can react with one part of a molecule, leaving the chloro-group available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
Modulation of Physicochemical Properties: Incorporation of the 4-chlorobenzenesulfonyl moiety can significantly alter the lipophilicity and electronic properties of a lead compound, which is a critical step in the optimization phase of drug discovery.[14]
Experimental Protocol: Covalent Labeling of a Model Phenolic Nucleophile
This protocol describes a self-validating system for the covalent modification of a model compound, 4-hydroxybenzoic acid, using this compound via a SuFEx reaction. The success of the reaction can be validated by techniques such as LC-MS and NMR spectroscopy.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl group, generating the nucleophilic phenoxide required for the SuFEx reaction.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new, higher molecular weight product spot/peak.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the phenolic proton signal in the NMR spectrum and the correct mass in the HRMS provide definitive validation of the covalent bond formation.
Caption: Workflow for a representative SuFEx reaction protocol.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthesis, and unique SuFEx reactivity provide researchers with a reliable method for forging robust covalent bonds. For professionals engaged in drug discovery, its utility as a building block for creating covalent probes and modulating molecular properties makes it an indispensable component of the modern medicinal chemistry toolbox. Proper understanding and application of this reagent, grounded in the principles outlined in this guide, will continue to facilitate the development of novel molecular entities.
References
- 1. This compound 95 349-89-3 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 98-60-2|4-Chlorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bioengineer.org [bioengineer.org]
4-Chlorobenzenesulfonyl fluoride molecular structure and weight
An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Fluoride: Structure, Properties, and Applications in Modern Chemistry
This guide provides a comprehensive technical overview of this compound (CBSF), a pivotal reagent in contemporary chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its utility, its strategic applications, and the protocols for its effective use.
Core Molecular Identity and Structure
This compound is an aromatic sulfonyl fluoride. The core structure consists of a benzene ring substituted at the para (1,4) positions with a chlorine atom and a sulfonyl fluoride functional group. This specific arrangement of atoms imparts the unique reactivity and stability that makes it a valuable chemical tool.
The molecular formula for this compound is C₆H₄ClFO₂S.[1][2][3] Its structure is achiral.[4] The presence of the highly electronegative fluorine and oxygen atoms creates a strong dipole and renders the sulfur atom highly electrophilic, a key feature governing its reactivity.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 349-89-3 | [1][2] |
| Molecular Formula | C₆H₄ClFO₂S | [1][2][4] |
| Molecular Weight | 194.61 g/mol | [1][2][3][4] |
| InChI Key | PCTLRVPDZBVCMP-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)F)Cl | [1][2] |
Physicochemical Properties
The physical state and solubility are determining factors in designing experimental conditions, including reaction solvent and purification methods.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Melting Point | 45-50 °C | [1] |
| Assay Purity | ≥95% | [1][3] |
Synthesis and Reactivity Insights
Understanding the synthesis of CBSF provides insight into its stability and potential impurities. A common and industrially relevant pathway begins with chlorobenzene.
Synthetic Pathway Overview
The synthesis is typically a two-step process:
-
Chlorosulfonation: Chlorobenzene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring, primarily at the para position due to the directing effect of the chlorine atom. This yields 4-chlorobenzenesulfonyl chloride.[5]
-
Halogen Exchange (Halex): The resulting 4-chlorobenzenesulfonyl chloride undergoes a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride (KF). The chloride on the sulfonyl group is replaced by fluoride to yield the final product, this compound.
This pathway is favored for its use of readily available starting materials.[5][6] The choice of a fluoride source in the second step is critical; spray-dried potassium fluoride is often used to maximize the reactive surface area and drive the reaction to completion.
Core Reactivity: The SuFEx Click Chemistry Hub
The utility of this compound is dominated by the reactivity of the sulfonyl fluoride (-SO₂F) group. This group is exceptionally stable in many chemical environments, including aqueous media and the presence of many nucleophiles, yet it reacts selectively and near-quantitatively with silyl-protected phenols and amines under specific conditions. This "on/off" reactivity is the foundation of its use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a powerful class of click reactions.[7]
The causality for this behavior lies in the strength of the S-F bond and the high activation energy required for its cleavage. However, in the presence of a suitable catalyst or highly nucleophilic species, the electrophilic sulfur atom is attacked, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate (-SO₂-O-) or sulfonamide (-SO₂-N-) linkage.[7] This makes CBSF an ideal connector or "hub" for molecular assembly.
Caption: SuFEx reaction workflow using CBSF.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties like metabolic stability, binding affinity, and membrane permeability.[8][9][10] this compound serves as a key building block in this context.
Role as a Chemical Probe and Bioconjugation Agent
Due to its SuFEx reactivity, CBSF and its derivatives are excellent candidates for covalently modifying proteins. The sulfonyl fluoride can react with nucleophilic residues on a protein surface, such as the phenolic hydroxyl group of tyrosine, to form stable covalent bonds. This allows for:
-
Target Identification: Attaching tags or reporter molecules to proteins to study their function and interactions.
-
Covalent Inhibition: Designing irreversible inhibitors that form a permanent bond with a target enzyme or receptor, which can lead to prolonged duration of action.
Precursor for Advanced Fluorinating Reagents
This compound is a precursor to more complex reagents. For example, it is used in the synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), a modern reagent for the deoxyfluorination of alcohols.[6][11][12] This process converts hydroxyl groups into C-F bonds, a critical transformation in medicinal chemistry. The synthesis of SulfoxFluor from a CBSF-derived intermediate highlights the foundational role of CBSF in expanding the toolbox of fluorination chemistry.[12]
Experimental Protocol: Synthesis of a Sulfonate Ester via SuFEx
This protocol describes a general procedure for the reaction of this compound with a phenol to demonstrate its core SuFEx reactivity.
Objective: To synthesize a 4-chlorophenyl sulfonate ester from a phenolic starting material.
Materials:
-
This compound (CBSF)
-
Phenolic compound (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the phenolic compound (1.0 eq), this compound (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.
Causality Note: The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol, creating the phenoxide nucleophile required for the SuFEx reaction without promoting hydrolysis of the sulfonyl fluoride. Anhydrous conditions are preferred to minimize side reactions.
Spectroscopic Characterization
Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool.[13] this compound will exhibit a single sharp signal (a singlet) in the ¹⁹F NMR spectrum, confirming the presence of the sulfonyl fluoride group. Its chemical shift provides information about the electronic environment of the fluorine atom.
-
¹H NMR: The proton NMR spectrum is simple and characteristic. Due to the para-substitution pattern, the four aromatic protons are chemically non-equivalent and will appear as two distinct doublets, each integrating to 2H. This classic AA'BB' system is a hallmark of 1,4-disubstituted benzene rings.
-
Mass Spectrometry (MS): MS will show a molecular ion peak corresponding to its molecular weight (194.61 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Safety and Handling
Proper handling is imperative due to the corrosive nature of this reagent.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][14] |
Handling Recommendations:
-
Always use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Avoid breathing dust.[14]
-
In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is more than a simple organofluorine compound; it is a versatile and enabling tool for modern chemical research. Its robust nature, combined with the precise and controllable reactivity of the sulfonyl fluoride group, has cemented its role as a key player in SuFEx click chemistry. For scientists and researchers in drug discovery, understanding the structure, reactivity, and safe handling of CBSF opens avenues for novel molecular design, bioconjugation strategies, and the synthesis of next-generation therapeutics.
References
- 1. This compound 95 349-89-3 [sigmaaldrich.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound 95 349-89-3 [sigmaaldrich.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SulfoxFluor - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biophysics.org [biophysics.org]
- 14. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chlorobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Chemical Profile of 4-Chlorobenzenesulfonyl Fluoride
This compound (CBSF) is a solid organic compound with the chemical formula C₆H₄ClFO₂S.[1] It is primarily used in organic synthesis, including in "click chemistry" applications as a connector for assembling molecules. Its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds, necessitates a thorough understanding of its chemical properties and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 349-89-3 | [1] |
| Molecular Formula | C₆H₄ClFO₂S | [1] |
| Molecular Weight | 194.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 45-50 °C |
The primary hazard associated with this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage. This corrosive nature is a key consideration in all handling, storage, and emergency procedures.
Hazard Analysis and Reactivity
A deep understanding of the reactivity of this compound is fundamental to its safe handling. The sulfonyl fluoride functional group is a key determinant of its chemical behavior.
Corrosivity and Hydrolysis
The most immediate hazard of this compound is its ability to cause severe burns upon contact with skin and eyes. This is due to its reactivity, particularly its susceptibility to hydrolysis. While sulfonyl fluorides are generally more resistant to hydrolysis than the corresponding sulfonyl chlorides, they can still react with water to produce corrosive byproducts.
The hydrolysis of aryl sulfonyl fluorides, such as this compound, proceeds via nucleophilic attack of water on the sulfur atom. This reaction is catalyzed by acids and bases.[2] The products of hydrolysis are 4-chlorobenzenesulfonic acid and hydrogen fluoride (HF). Both of these products are highly corrosive and contribute to the severe burns observed upon contact. The slow release of HF upon contact with moisture is a significant concern, as the fluoride ion can penetrate tissues and cause deep, painful burns that may not be immediately apparent.
Reactivity with Other Laboratory Reagents
This compound is an electrophilic compound and will react with various nucleophiles. Caution should be exercised when it is in the presence of:
-
Strong bases: Can promote hydrolysis and other reactions.
-
Alcohols and amines: Will react to form sulfonates and sulfonamides, respectively.
-
Water/moisture: As discussed, leads to the formation of corrosive acids.
It is crucial to store this compound in a dry environment and to use anhydrous solvents and reagents when performing reactions to avoid unwanted side reactions and the generation of hazardous byproducts.
Thermal Decomposition
-
Hydrogen chloride (HCl): A corrosive gas that is highly irritating to the respiratory system.
-
Hydrogen fluoride (HF): A highly toxic and corrosive gas.
-
Sulfur oxides (SOx): Including sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are respiratory irritants.
-
Carbon oxides (CO, CO₂): Carbon monoxide is a toxic gas.
-
Phosgene (COCl₂): A highly toxic gas that can be formed during the combustion of chlorinated hydrocarbons.[5]
Given the potential for the release of these hazardous substances, heating this compound should be conducted with extreme caution, in a well-ventilated fume hood, and with appropriate emergency preparedness.
Occupational Exposure and Toxicological Profile
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.
For related compounds, such as sulfuryl fluoride, OSHA has established a Permissible Exposure Limit (PEL) of 5 ppm as an 8-hour time-weighted average (TWA).[7][8] While not directly applicable to this compound, this provides a point of reference for the potential toxicity of related sulfonyl fluoride compounds.
Toxicological Data
Specific toxicological studies on this compound are limited. An acute toxicity study in mice found a lethal dose (LD50) of 56 mg/kg via the intravenous route.[9] However, detailed toxicological effects were not reported.
The primary toxicological concern is its corrosive nature, causing severe damage to tissues upon direct contact. Inhalation of dusts can cause severe irritation to the respiratory tract. Ingestion would be expected to cause severe burns to the gastrointestinal tract.
Systemic toxicity following absorption is also a concern, primarily due to the potential for fluoride ion to be released in the body. Fluoride toxicity can lead to a range of adverse health effects, including effects on the nervous system and bones.[10]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established best practices for handling corrosive solids.[11][12][13][14][15]
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dusts.[12][14][15]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this corrosive substance.
Diagram 1: PPE Selection for Handling this compound
Caption: A flowchart for selecting the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and dust.[12][15]
-
Skin Protection: A chemical-resistant lab coat must be worn.[12]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber, and ensure they are inspected for any signs of degradation before use.[12] Double gloving is recommended.
-
Respiratory Protection: If there is a potential for generating dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used.
Laboratory Practices
-
Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with eyes, skin, and clothing.
-
Weighing: Weigh the solid in a fume hood. Use a disposable weighing boat or clean equipment thoroughly after use.
-
Mixing: When dissolving or mixing, always add this compound slowly to the liquid with stirring. Be aware of the potential for heat generation when dissolving in water or other protic solvents.[14]
-
Transporting: When transporting the container, use a secondary container to prevent spills in case of breakage.[12]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[16]
-
Incompatibilities: Store away from incompatible materials such as strong bases, alcohols, and amines.
-
Moisture: Protect from moisture to prevent hydrolysis and the formation of corrosive byproducts.
Emergency Procedures: A Self-Validating System
In the event of an emergency, a rapid and informed response is crucial to minimize harm. All laboratory personnel working with this compound must be familiar with these procedures.
Diagram 2: Emergency Response Workflow
Caption: A workflow for responding to spills or exposures.
Spill Response
-
Minor Spill (Contained in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a neutral absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[17]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a mild detergent and water, followed by a final rinse with water.
-
-
Major Spill (Outside of a fume hood or large quantity):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If safe to do so, close the doors to the laboratory to contain any dust or vapors.
-
Call emergency services and report a spill of a corrosive solid.[18][19]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
Immediate action is critical in the event of personnel exposure.
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16]
-
Remove all contaminated clothing while under the safety shower.[15]
-
Seek immediate medical attention. Inform medical personnel that the exposure was to this compound, which can produce hydrogen fluoride upon contact with moisture.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a valuable reagent in modern organic synthesis, but its corrosive nature demands a high level of respect and caution. By understanding its chemical properties and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a solid understanding of the chemical hazards, is the cornerstone of responsible scientific practice.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. turi.org [turi.org]
- 4. nist.gov [nist.gov]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toray-research.co.jp [toray-research.co.jp]
- 7. nj.gov [nj.gov]
- 8. osha.gov [osha.gov]
- 9. RTECS NUMBER-DB8943000-Chemical Toxicity Database [drugfuture.com]
- 10. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 12. scienceequip.com.au [scienceequip.com.au]
- 13. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 16. combi-blocks.com [combi-blocks.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. cws.auburn.edu [cws.auburn.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
A Comprehensive Technical Guide to the Solubility of 4-Chlorobenzenesulfonyl Fluoride in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-chlorobenzenesulfonyl fluoride, a critical reagent in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of the compound's behavior in various organic media.
Executive Summary
Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide elucidates the physicochemical properties of the molecule that govern its solubility, predicts its behavior in a range of common organic solvents based on established chemical principles and data from analogous structures, and provides a detailed, field-proven protocol for the experimental determination of its solubility.
Physicochemical Properties of this compound
This compound is a solid compound with a melting point in the range of 45-50 °C and a molecular weight of 194.61 g/mol . Its molecular structure, featuring a substituted aromatic ring and a highly polar sulfonyl fluoride group, dictates its solubility profile. The presence of the electronegative fluorine and oxygen atoms, along with the chlorine atom, creates significant bond dipoles, rendering the molecule polar. However, the non-polar benzene ring also contributes to its overall character. This duality is key to predicting its interaction with various solvents.
| Property | Value | Source |
| CAS Number | 349-89-3 | |
| Molecular Formula | C₆H₄ClFO₂S | |
| Molecular Weight | 194.61 g/mol | |
| Physical Form | Solid | |
| Melting Point | 45-50 °C | |
| Hazard Classification | Corrosive |
Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] Solubility is a thermodynamic process driven by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during dissolution.[3][4]
For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[5]
The polarity of this compound, arising from its sulfonyl fluoride group, suggests it will be more soluble in polar solvents. However, the presence of the benzene ring provides non-polar character, which allows for favorable interactions with less polar solvents as well.
Predicted Solubility of this compound in Common Organic Solvents
High Expected Solubility:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar sulfonyl fluoride group. The compound "Benzenesulfonyl Fluoride, 4-Chloro-" is reported to be soluble in dichloromethane and ethyl acetate.[6] Similarly, related compounds like p-toluenesulfonyl fluoride and phenylmethylsulfonyl fluoride show good solubility in DMSO and DMF.[7][8] Therefore, this compound is expected to be readily soluble in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, the reactivity of the sulfonyl fluoride group with nucleophiles, including alcohols, must be considered. Sulfonyl fluorides are generally more stable to hydrolysis and alcoholysis than their chloride counterparts.[9] However, at elevated temperatures or in the presence of a base, a reaction to form the corresponding sulfonate ester could occur. Under neutral, ambient conditions, dissolution is expected, but the stability of the solution over time should be monitored. Phenylmethylsulfonyl fluoride is known to be soluble in ethanol.[8]
Moderate to Low Expected Solubility:
-
Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of this compound can interact favorably with these solvents through π-π stacking. The analogous 4-chlorobenzenesulfonyl chloride is soluble in toluene and very soluble in benzene.[10][11]
-
Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity of the sulfonyl fluoride group, the solubility in these non-polar solvents is expected to be low. The "like dissolves like" principle suggests a mismatch in intermolecular forces.
Insolubility:
-
Water: this compound is expected to be insoluble or have very low solubility in water.[6] The hydrophobic nature of the chlorobenzene portion of the molecule dominates its interaction with water. While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, they are not completely inert, especially under non-neutral pH conditions.[9]
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise solubility data, an experimental approach is necessary. The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[12] The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Experimental Workflow Diagram
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. Video: Solubility - Concept [jove.com]
- 5. Solubility [chem.fsu.edu]
- 6. Benzenesulfonyl Fluoride, 4-Chloro- | CAS 98-64-6 | Properties, Safety, Uses & Supplier China [boulingchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4-Chlorobenzenesulfonyl Fluoride
Abstract
This technical guide provides a comprehensive analysis of the Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 4-chlorobenzenesulfonyl fluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this important chemical entity. We will explore the interpretation of chemical shifts, spin-spin coupling, and the characteristic AA'BB' spin system observed in the proton spectrum. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition of high-quality NMR data for this compound, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and its NMR Characterization
This compound is a key reagent in organic synthesis, notably in the construction of sulfonamide and sulfonate ester functionalities which are prevalent in many pharmaceutical compounds. Its reactivity and utility in drug discovery pipelines necessitate unambiguous structural characterization, for which NMR spectroscopy is the premier analytical technique. The presence of both protons and a fluorine atom in a rigid aromatic system provides a rich source of structural information through ¹H and ¹⁹F NMR.
This guide will provide an in-depth examination of the NMR spectra of this compound, moving beyond a superficial data report to explain the causal factors behind the observed spectral features. By understanding the principles governing the chemical shifts and coupling patterns, researchers can confidently identify this molecule and its analogues, ensuring the integrity of their synthetic and medicinal chemistry endeavors.
Molecular Structure and Spin Systems
The chemical structure of this compound is foundational to understanding its NMR spectra. The molecule consists of a benzene ring substituted with a chlorine atom and a sulfonyl fluoride group (-SO₂F) in a para arrangement.
}
Figure 1: Chemical structure of this compound.
Due to the plane of symmetry passing through the chlorine, C1, C4, and the sulfur atom, the four aromatic protons are chemically equivalent in pairs. The protons at positions 2 and 6 (ortho to the chlorine) are chemically equivalent, as are the protons at positions 3 and 5 (meta to the chlorine). However, they are not magnetically equivalent, giving rise to a second-order AA'BB' spin system in the ¹H NMR spectrum. This is a crucial concept that dictates the complex appearance of the aromatic region.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two multiplets in the aromatic region. The experimentally observed chemical shifts in deuterated chloroform (CDCl₃) are:
-
δ 7.98-7.94 ppm (Multiplet, 2H) : Assigned to the protons ortho to the sulfonyl fluoride group (H-3 and H-5).
-
δ 7.63-7.60 ppm (Multiplet, 2H) : Assigned to the protons ortho to the chlorine atom (H-2 and H-6).[1]
The downfield shift of the H-3/H-5 protons is attributed to the strong electron-withdrawing nature of the sulfonyl fluoride group, which deshields the adjacent protons.
The AA'BB' Spin System and Coupling Constants
The two multiplets arise from the complex spin-spin coupling in the AA'BB' system. In this system, each proton is coupled to three other protons and the fluorine atom, resulting in a complex pattern that cannot be interpreted by simple first-order rules (e.g., the n+1 rule). The key coupling constants involved are:
-
³JHH (ortho coupling): Typically in the range of 7-10 Hz for aromatic systems.[2]
-
⁴JHH (meta coupling): Usually smaller, around 2-4 Hz.[2]
-
⁵JHH (para coupling): Generally very small or zero.
-
⁴JHF (ortho H to F): Long-range coupling between the fluorine atom and the H-3/H-5 protons.
-
⁵JHF (meta H to F): Long-range coupling between the fluorine atom and the H-2/H-6 protons.
The superimposition of these couplings leads to the observed complex multiplets. While a precise determination of each coupling constant requires spectral simulation, we can estimate their values based on similar structures. For a detailed analysis, NMR simulation software can be employed to replicate the observed spectrum by inputting the chemical shifts and estimated coupling constants.[3][4][5][6][7]
}
Figure 2: Spin-spin coupling network in this compound.
Analysis of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing moiety of the molecule. A key advantage of ¹⁹F NMR is its high sensitivity and wide chemical shift range, which minimizes signal overlap.
For this compound in CDCl₃, the ¹⁹F NMR spectrum exhibits a single signal at:
-
δ 66.8 ppm [1]
This chemical shift is characteristic of an aryl sulfonyl fluoride. The signal will appear as a multiplet due to coupling with the aromatic protons, primarily the ortho protons (H-3 and H-5) through a four-bond coupling (⁴JHF) and to a lesser extent the meta protons (H-2 and H-6) via a five-bond coupling (⁵JHF). To obtain a sharp singlet for integration and to confirm the chemical shift, a proton-decoupled ¹⁹F NMR experiment can be performed.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
}
Figure 3: Experimental workflow for NMR analysis.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0 ppm) is typically used, or the spectrometer can be referenced internally if calibrated.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
For ¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment, both with and without proton decoupling (e.g., 'zg' and 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: A wider spectral width may be necessary, for instance, 200 ppm, centered around 0 ppm to ensure the signal is captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external or internal standard.
-
Integration: Integrate the signals to determine the relative number of protons.
Summary of NMR Data
The key NMR spectral data for this compound are summarized in the table below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.98-7.94 | Multiplet | H-3, H-5 |
| ¹H | 7.63-7.60 | Multiplet | H-2, H-6 |
| ¹⁹F | 66.8 | Multiplet | -SO₂F |
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification. The ¹H spectrum is a classic example of an AA'BB' spin system, and its interpretation requires an understanding of second-order effects. The ¹⁹F spectrum offers a clear and sensitive signal for the sulfonyl fluoride moiety. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality NMR data for this and similar compounds, ensuring the accuracy and integrity of their scientific work. This in-depth understanding of the NMR characteristics of this compound is invaluable for scientists in synthetic and medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. nmrium.com [nmrium.com]
- 6. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]
- 7. Visualizer loader [nmrdb.org]
An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Chlorobenzenesulfonyl Fluoride
Introduction
4-Chlorobenzenesulfonyl fluoride (CBSF) is a pivotal reagent in modern organic synthesis and chemical biology. As a member of the sulfonyl fluoride class, it serves as a robust electrophile and a key building block in the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) compounds. Its utility is particularly pronounced in the field of "Click Chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which have become indispensable for constructing complex molecular architectures in drug discovery and materials science. The reactivity of the sulfonyl fluoride moiety, while highly useful, also dictates its stability. Understanding the chemical stability and requisite storage conditions of CBSF is not merely a matter of laboratory best practice; it is critical for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe research environment. This guide provides a comprehensive overview of the factors governing the stability of CBSF and outlines field-proven protocols for its proper storage and handling.
Chemical Profile and Intrinsic Stability
The stability of this compound is intrinsically linked to its molecular structure. The molecule consists of a chlorobenzene ring functionalized with a sulfonyl fluoride (-SO₂F) group. The sulfur atom is in its highest oxidation state (+6), making it highly electrophilic. This electrophilicity is the basis for its desired reactivity with nucleophiles. However, it is also the primary driver of its potential degradation.
The key to the compound's utility is the delicate balance between reactivity and stability. Compared to its analogue, 4-chlorobenzenesulfonyl chloride (-SO₂Cl), the sulfur-fluorine bond in CBSF is stronger and less polarized. This imparts a greater resistance to ambient hydrolysis, making it a more versatile and manageable reagent in many applications.[1][2] While generally stable under standard ambient conditions, its longevity is critically dependent on excluding specific environmental factors that can initiate decomposition pathways.
Factors Influencing Stability & Degradation Pathways
The primary threat to the integrity of this compound is hydrolysis. Several other factors can also contribute to its degradation. Understanding the causality behind these processes is essential for designing effective storage solutions.
Hydrolytic Instability (Moisture Sensitivity)
The most significant degradation pathway for CBSF is reaction with water. Safety Data Sheets (SDS) consistently highlight that the compound is "Moisture sensitive."
-
Mechanism: The electrophilic sulfur atom is susceptible to nucleophilic attack by water. This reaction proceeds via a hydrolysis mechanism, leading to the formation of 4-chlorobenzenesulfonic acid and highly corrosive hydrogen fluoride (HF) gas. The presence of bases can catalyze this process.
C₆H₄ClSO₂F + H₂O → C₆H₄ClSO₃H + HF
-
Consequences: The generation of acidic byproducts can alter the pH of reaction mixtures, potentially leading to unintended side reactions or catalyst deactivation. Furthermore, the release of HF gas is a significant safety hazard.[3] Therefore, minimizing exposure to atmospheric and dissolved moisture is the single most important principle in storing and handling CBSF.
Thermal Stability
This compound is a solid at room temperature with a melting point between 45-50 °C. While it is chemically stable at standard room temperature, elevated temperatures can promote degradation.
-
Mechanism: Increased thermal energy can accelerate the rate of hydrolysis and other decomposition reactions. At very high temperatures, such as in a fire, thermal decomposition can release a variety of hazardous gases, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.
-
Consequences: Storing the material at excessively high temperatures will shorten its shelf-life and could lead to pressure buildup in sealed containers if decomposition occurs.
Incompatible Materials
The reactivity of CBSF necessitates careful consideration of its storage environment and potential chemical incompatibilities.
-
Strong Bases: Bases can catalyze hydrolysis and react directly with the sulfonyl fluoride group.
-
Strong Oxidizing Agents: Although the sulfur atom is already in a high oxidation state, reactions with powerful oxidizing agents are possible and should be avoided.
-
Nucleophiles: As a primary function of CBSF is to react with nucleophiles (e.g., amines, alcohols), it should be stored separately from such reagents to prevent unintended reactions.
Recommended Storage and Handling Protocols
Based on the chemical properties and stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Core Storage Directives
The consensus from safety data sheets and best practices is to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Many suppliers recommend storing the material under an inert atmosphere, such as argon, to rigorously exclude moisture.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary goal is the strict exclusion of moisture to prevent hydrolysis. While a tightly sealed container is good, backfilling with an inert gas provides the highest level of protection, especially for long-term storage or after a container has been opened. |
| Temperature | Cool, controlled room temperature or refrigerated (-4 °F / -20 °C recommended by some suppliers) | Lowering the temperature slows the rate of any potential degradation reactions. Avoid temperature cycling which can cause pressure changes and potentially compromise container seals. |
| Container | Original, tightly sealed supplier container | Supplier containers are made of compatible materials and designed to prevent leakage. Containers must be carefully resealed after opening to prevent moisture ingress.[5] |
| Location | Dry, well-ventilated, secure area away from incompatible materials | Proper ventilation mitigates the risk of inhaling any vapors or decomposition products.[6] Segregation from bases, oxidizers, and reactive nucleophiles prevents accidental reactions. |
Handling Best Practices
-
Work in a Controlled Environment: Whenever possible, handle this compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use Dry Equipment: Ensure all spatulas, glassware, and weigh boats are scrupulously dried before use.
-
Prompt Sealing: Minimize the time the container is open to the atmosphere. Reseal the container tightly and purge with inert gas immediately after dispensing the required amount.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
Below is a logical workflow for the proper handling and storage of CBSF.
References
Theoretical Studies on the Reactivity of 4-Chlorobenzenesulfonyl Fluoride: A Guide to Mechanism and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzenesulfonyl fluoride has emerged as a cornerstone electrophile in modern organic synthesis and chemical biology, largely due to its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique balance of stability and reactivity—markedly superior to its sulfonyl chloride analogue—makes it an invaluable tool for the construction of robust chemical linkages in complex molecular environments. This technical guide provides a comprehensive examination of the theoretical underpinnings of this compound's reactivity. We will delve into its electronic structure, the mechanistic pathways of its reactions with key nucleophiles, and the influence of its substituents on reaction kinetics. This theoretical framework is bridged to practical application with detailed, field-proven protocols for common synthetic transformations, offering researchers the insights needed to effectively harness this versatile reagent in drug discovery and materials science.
Introduction: The Rise of a Privileged Electrophile
The quest for highly reliable and selective chemical transformations led to the development of "click chemistry," a concept that has revolutionized drug discovery and materials science.[1] In 2014, the Sharpless lab introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a second-generation click reaction, meeting the stringent criteria of efficiency, selectivity, and operational simplicity.[1][2] At the heart of SuFEx chemistry lies a class of electrophiles known as sulfonyl fluorides (R-SO₂F).
Among these, this compound (CBSF) has gained prominence. Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability, particularly a pronounced resistance to hydrolysis under physiological conditions.[3][4] This stability is not a sign of inertness but rather of finely tuned reactivity. The strong S-F bond remains dormant until activated by a suitable nucleophile under specific conditions, allowing for precise chemical interventions in complex systems.[3] This combination of stability and "on-demand" reactivity makes CBSF an ideal reagent for late-stage functionalization of drug candidates and the development of covalent probes for chemical biology.[5][6][7]
This guide will explore the theoretical basis for CBSF's unique reactivity profile, providing a molecular-level understanding of its behavior and empowering scientists to utilize it with greater precision.
Theoretical Framework of Reactivity
The reactivity of this compound is governed by the electronic properties of the sulfonyl group (-SO₂F) and the influence of the aromatic ring and its substituents. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the mechanism of sulfonyl fluoride reactions.[8][9]
Electronic Structure and the Role of Substituents
The sulfur atom in CBSF is at a high oxidation state (VI) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement creates a highly electron-deficient sulfur center, making it a potent electrophile. The para-chloro substituent further influences this electrophilicity.
-
Inductive Effect: The chlorine atom is electron-withdrawing via the inductive effect, which pulls electron density from the aromatic ring and, consequently, from the sulfur center. This enhances the electrophilicity of the sulfur atom.
-
Resonance Effect: Chlorine can also donate electron density to the ring via resonance, but for halogens, the inductive effect typically dominates.
The net effect is an activated aromatic system where the sulfonyl group is primed for nucleophilic attack. Hirshfeld surface analysis and other computational methods reveal that the sulfonyl oxygens and the fluorine atom dictate the molecule's non-covalent interaction patterns, which are crucial for substrate recognition and catalysis.[4]
Mechanistic Pathways: Sₙ2 vs. Addition-Elimination
Theoretical studies on arenesulfonyl halides suggest two primary mechanisms for nucleophilic substitution at the sulfur center: a concerted Sₙ2-like pathway and a stepwise addition-elimination (A-E) mechanism.[9]
-
Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the fluoride leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state.
-
Addition-Elimination (A-E) Mechanism: This stepwise process involves the nucleophile attacking the sulfur to form a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses, expelling the fluoride ion.[9]
The operative mechanism is highly dependent on the nature of the nucleophile and the reaction conditions. Computational studies on the identity exchange reaction (Cl⁻ with R-SO₂Cl vs. F⁻ with R-SO₂F) have shown that the fluoride exchange is more likely to proceed via an A-E mechanism due to the formation of a stable difluorosulfurane-like intermediate, whereas the chloride exchange follows a classic Sₙ2 profile.[9] For most common nucleophiles in SuFEx chemistry (e.g., amines, phenols), the reaction is believed to proceed through a pathway with significant Sₙ2 character.
The logical flow from reagent properties to the chosen reaction mechanism is visualized below.
Caption: Logical workflow from reagent properties to mechanistic choice.
Synthetic Applications & Experimental Protocols
The theoretical principles outlined above translate into highly practical and robust synthetic methodologies. CBSF is primarily used for the synthesis of sulfonamides and sulfonates, crucial motifs in pharmaceuticals.
Application Spotlight: Sulfonamide Synthesis
The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry. The SuFEx reaction with CBSF provides a highly reliable method for this transformation, often proceeding with high yields and excellent functional group tolerance.[10]
Table 1: Comparative Reactivity of Sulfonyl Halides
| Feature | 4-Chlorobenzenesulfonyl Fluoride | 4-Chlorobenzenesulfonyl Chloride |
| Hydrolytic Stability | High; resistant to water and mild aqueous base.[4] | Low; readily hydrolyzes to the sulfonic acid. |
| Reactivity w/ Amines | Good, often requires base catalysis or heating.[10] | High, often reacts rapidly at room temperature.[10] |
| Handling | Bench-stable solid. | Moisture-sensitive solid. |
| Selectivity | High; less prone to side reactions with other nucleophiles. | Lower; can react with alcohols, water, etc. |
| Primary Use Case | Controlled reactions, late-stage functionalization, aqueous systems. | General synthesis where high reactivity is desired. |
Field-Proven Protocol: Synthesis of N-Benzyl-4-chlorobenzenesulfonamide
This protocol describes a representative SuFEx reaction between CBSF and a primary amine, benzylamine, to form the corresponding sulfonamide. The choice of an organic base and a suitable solvent is critical for ensuring a smooth reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in a suitable aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture, although CBSF is far more robust than its chloride counterpart. Acetonitrile is a good polar aprotic solvent that dissolves the reactants well.
-
-
Nucleophile Addition: Add benzylamine (1.1 eq.) to the solution. A slight excess of the amine ensures complete consumption of the limiting electrophile, CBSF.
-
Base-Catalyzed Activation: Cool the mixture to 0 °C in an ice bath. Slowly add a tertiary amine base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA).
-
Causality: The base serves two purposes. First, it deprotonates the amine nucleophile, increasing its nucleophilicity. Second, it neutralizes the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.[8] Cooling is necessary to control the initial exotherm of the acid-base reaction.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the CBSF is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Causality: The water dissolves the ammonium salt byproduct (e.g., triethylammonium fluoride), allowing for its separation from the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-chlorobenzenesulfonamide.
Safety and Handling
This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is more than just a stable alternative to sulfonyl chlorides; it is a precision tool for modern chemical synthesis. Its reactivity, deeply rooted in the electronic nature of the S(VI)-F bond and modulated by its aromatic system, allows for the reliable construction of sulfonamide and sulfonate linkages under conditions compatible with complex molecules. Theoretical studies have been instrumental in elucidating the Sₙ2 and addition-elimination pathways that govern its reactions, providing a rational basis for catalyst and condition selection. By understanding this theoretical framework and employing validated protocols, researchers in drug discovery and beyond can confidently leverage the power of SuFEx chemistry to accelerate the development of novel functional molecules.
References
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-Chlorobenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and technical guidance for the covalent labeling of proteins using 4-Chlorobenzenesulfonyl fluoride (CBSF). Sulfonyl fluorides have emerged as a valuable class of electrophilic probes in chemical biology and drug discovery due to their unique reactivity profile.[1][2] Unlike traditional reagents that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acids, including tyrosine, lysine, histidine, serine, and threonine.[3][4][5][6] This expanded targeting capability opens new avenues for activity-based protein profiling (ABPP), the development of targeted covalent inhibitors, and the characterization of protein binding sites.[1][4] This guide will detail the mechanism of action, provide a step-by-step experimental protocol, and outline methods for the characterization of the resulting labeled protein.
Introduction to Covalent Labeling with Sulfonyl Fluorides
Covalent modification is a powerful tool for elucidating protein function and developing novel therapeutics. The formation of a stable, irreversible bond between a small molecule and its protein target can offer advantages in terms of potency and duration of action. The Sulfur(VI) Fluoride Exchange (SuFEx) chemistry provides a robust method for achieving this.[3][4] Sulfonyl fluorides, such as this compound, possess a favorable balance of stability in aqueous environments and reactivity towards nucleophilic amino acid side chains.[1][7] This "Goldilocks" reactivity allows for selective labeling within a protein's local environment, often driven by proximity and the specific pKa of the target residue.[3][8]
Key Features of Sulfonyl Fluoride Probes:
-
Broad Amino Acid Reactivity: Capable of modifying a variety of nucleophilic residues, not just cysteine.[2][5][6]
-
Aqueous Stability: While susceptible to hydrolysis, they are generally more stable in aqueous buffers than sulfonyl chlorides.[7]
-
Tunable Reactivity: The electronic properties of the aryl ring can be modified to fine-tune the reactivity of the sulfonyl fluoride warhead.[9]
Mechanism of Action
The covalent labeling of a protein with this compound proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride by a suitable amino acid side chain. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct.
Caption: Covalent modification of a protein by this compound.
Materials and Reagents
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₄ClFO₂S[10] |
| Molecular Weight | 194.61 g/mol [10] |
| CAS Number | 349-89-3 |
| Appearance | Solid |
| Melting Point | 45-50 °C |
Required Materials
-
This compound (CBSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Reagent (e.g., Tris-HCl)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator/thermomixer
-
Desalting columns or dialysis equipment
-
Mass Spectrometer (for analysis)
Experimental Protocol
This protocol provides a general framework for the labeling of a protein with CBSF. Optimal conditions, including buffer composition, pH, temperature, and incubation time, should be determined empirically for each specific protein.
Reagent Preparation
-
Protein Solution: Prepare the protein of interest in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
CBSF Stock Solution: Prepare a 100 mM stock solution of CBSF in anhydrous DMSO. This solution should be prepared fresh immediately before use to minimize hydrolysis.
Labeling Reaction
-
In a microcentrifuge tube, add the protein solution to the desired final volume.
-
Add the CBSF stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10 to 100-fold molar excess of CBSF over the protein.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal incubation period.
Quenching and Removal of Unreacted Probe
-
To quench the reaction, add a quenching reagent with a high concentration of primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Remove the unreacted CBSF and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer.
Caption: General workflow for protein labeling with this compound.
Characterization of the Labeled Protein
Mass spectrometry is a crucial tool for confirming the covalent modification of the target protein and identifying the specific amino acid residues that have been labeled.[11][12][13][14]
Intact Protein Mass Analysis
Analysis of the intact protein by mass spectrometry will reveal an increase in mass corresponding to the addition of the 4-chlorobenzenesulfonyl group (175.61 Da). This provides direct evidence of covalent labeling.
Peptide Mapping by LC-MS/MS
To identify the site(s) of modification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The modified peptides will exhibit a mass shift of +175.61 Da. Fragmentation analysis (MS/MS) of these modified peptides will pinpoint the specific amino acid residue that has been labeled.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[15] It is imperative to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[15][16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive CBSF due to hydrolysis- Short incubation time- Unfavorable reaction conditions | - Prepare fresh CBSF stock solution immediately before use.- Increase incubation time or CBSF concentration.- Optimize buffer pH and temperature. |
| Protein Precipitation | - High concentration of DMSO- Protein instability | - Minimize the volume of DMSO added to the reaction.- Perform the reaction at a lower temperature. |
| Non-specific Labeling | - High concentration of CBSF- Long incubation time | - Titrate the concentration of CBSF to the lowest effective level.- Reduce the incubation time. |
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. combi-blocks.com [combi-blocks.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Chlorobenzenesulfonyl Fluoride in Medicinal Chemistry
Introduction: The Strategic Importance of the Aryl Sulfonyl Fluoride Moiety
In the landscape of modern medicinal chemistry, the pursuit of compounds with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. Among the privileged scaffolds utilized by drug discovery professionals, the sulfonamide group has a long and successful history. 4-Chlorobenzenesulfonyl fluoride emerges as a key reagent in this domain, not merely as a precursor to sulfonamides, but as a versatile building block for the construction of complex molecular architectures and as a reactive handle for the synthesis of targeted covalent inhibitors.
The presence of the fluorine atom in the sulfonyl fluoride group (-SO₂F) imparts a unique combination of stability and reactivity, a concept central to its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike the more hydrolytically labile sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet retain sufficient electrophilicity to react with nucleophiles under specific conditions. This "tunable" reactivity is a cornerstone of its application in medicinal chemistry, allowing for its incorporation into complex molecules and its use as a "warhead" for covalent drug discovery.[1]
This application note will provide a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of sulfonamides and as a tool for the development of covalent inhibitors. Detailed protocols and mechanistic insights are provided to guide researchers in the effective utilization of this valuable reagent.
Core Applications of this compound
The utility of this compound in medicinal chemistry can be broadly categorized into two main areas: as a foundational building block for sulfonamide synthesis and as a reactive electrophile for the development of targeted covalent inhibitors.
Synthesis of N-Substituted 4-Chlorobenzenesulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of N-substituted sulfonamides. These compounds form the basis of a vast array of therapeutic agents with diverse biological activities.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the elimination of a fluoride ion, a process often facilitated by a base to neutralize the generated hydrofluoric acid (HF).
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 4-Chlorobenzenesulfonamides
This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Fluoride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-chlorobenzenesulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of this compound.
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to quench the HF produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is used to ensure complete neutralization.
-
Slow Addition at 0 °C: The reaction is often exothermic. Slow addition of the sulfonyl fluoride at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Workup: The series of washes with acidic, basic, and neutral solutions are designed to remove unreacted starting materials, the base, and any salts formed during the reaction.
Covalent Inhibition of Protein Kinases
A significant application of this compound in medicinal chemistry is its use as an electrophilic "warhead" in the design of targeted covalent inhibitors, particularly for protein kinases.[2] Many kinase inhibitors achieve their potency and selectivity by forming a covalent bond with a nucleophilic amino acid residue in the ATP-binding site. While cysteine is a common target, the ε-amino group of lysine has emerged as a viable alternative.[3]
Mechanism of Covalent Modification of Lysine:
The sulfonyl fluoride moiety of a kinase inhibitor can react with the nucleophilic ε-amino group of a lysine residue within the protein's binding pocket. This reaction forms a stable sulfonamide bond, leading to the irreversible inhibition of the kinase.
References
Application Notes and Protocols for Site-Specific Protein Modification with 4-Chlorobenzenesulfonyl Fluoride
Introduction: The Power of Covalent Probes in Unraveling Protein Function
In the intricate world of cellular biology and drug discovery, understanding the nuances of protein function is paramount. Site-specific protein modification has emerged as a powerful tool to probe these functions, enabling the attachment of fluorophores, affinity tags, or drug molecules to specific locations on a protein's surface. Among the arsenal of chemical tools for this purpose, sulfonyl fluorides have gained prominence as versatile electrophiles for forging stable covalent bonds with proteins.[1] This application note provides a detailed guide to the use of 4-Chlorobenzenesulfonyl Fluoride (CBSF) for the site-specific modification of proteins, offering insights into its mechanism, detailed experimental protocols, and methods for characterization.
This compound is a member of the aryl sulfonyl fluoride class of reagents. The electron-withdrawing nature of the chlorine atom and the fluoride leaving group makes the sulfur atom susceptible to nucleophilic attack by certain amino acid side chains. This reactivity, combined with the stability of the resulting sulfonamide or sulfonate ester bond, makes CBSF a valuable reagent for creating lasting protein conjugates.[2][3]
Mechanism of Action: The SuFEx Reaction
The covalent modification of proteins by CBSF proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[4][5] This "click chemistry" reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.
Several amino acid residues can act as nucleophiles in the SuFEx reaction, with reactivity being highly dependent on their intrinsic nucleophilicity and the local microenvironment within the protein structure.[6][7] The primary targets for sulfonyl fluorides include:
-
Tyrosine: The phenolate anion of tyrosine is a potent nucleophile and reacts with sulfonyl fluorides to form a stable sulfonate ester linkage.[4][8] This reaction is often favored under mildly basic conditions which promote deprotonation of the phenolic hydroxyl group.[4][5]
-
Lysine: The primary amine of the lysine side chain can react with sulfonyl fluorides to form a highly stable sulfonamide bond.[3]
-
Histidine: The imidazole side chain of histidine can also participate in the SuFEx reaction.[6][9]
-
Serine and Threonine: While generally less reactive than tyrosine and lysine, the hydroxyl groups of serine and threonine can be modified by sulfonyl fluorides, particularly when they are located in activated environments such as the active sites of enzymes.[1]
The site-specificity of the modification is often dictated by the accessibility of the nucleophilic residue on the protein surface and its pKa, which can be significantly influenced by the surrounding amino acids.[7]
Experimental Workflow Overview
The following diagram outlines the general workflow for site-specific protein modification with this compound.
References
- 1. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chlorobenzenesulfonyl Fluoride for the Design of Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition and the Rise of the Sulfonyl Fluoride Warhead
The paradigm of drug design has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs). These molecules offer distinct pharmacological advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[1][2] Historically, the focus of TCI development has been on targeting cysteine residues due to their high nucleophilicity. However, the infrequent presence of cysteine in many protein binding sites has limited the scope of this approach.[3][4][5] This limitation has spurred the exploration of electrophilic "warheads" that can target other nucleophilic amino acid residues.
Among the most promising of these emerging warheads is the sulfonyl fluoride (SF) moiety.[6] Aryl sulfonyl fluorides, such as 4-chlorobenzenesulfonyl fluoride, have gained prominence due to their unique reactivity profile. They are relatively stable in aqueous environments but can be activated within the specific microenvironment of a protein's binding pocket to form a stable covalent bond.[7][8] This "context-dependent" reactivity minimizes off-target effects, a critical consideration in drug development.[9]
This guide provides a comprehensive overview of the application of this compound in the design of covalent inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of characterization and validation.
The Chemistry of Covalent Engagement: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent modification of proteins by sulfonyl fluorides proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[10][11][12] This reaction, a cornerstone of "click chemistry," involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center.[3][4] The S-F bond is remarkably stable under physiological conditions, yet it can be selectively activated within a protein's binding site.[3] This activation is often facilitated by nearby basic residues that can deprotonate the incoming nucleophile and/or stabilize the leaving fluoride ion through hydrogen bonding.[9]
Unlike many conventional electrophiles that target cysteine, sulfonyl fluorides preferentially react with other nucleophilic residues. Extensive studies have shown that aryl sulfonyl fluorides form stable adducts with lysine and tyrosine, and can also react with serine and histidine.[3][4][5][6][13] Conversely, their reaction with cysteine results in an unstable adduct, making them unsuitable for targeting this residue for sustained inhibition.[3][4][6] This orthogonal reactivity significantly expands the landscape of druggable proteins.[13]
The 4-chloro substituent on the benzene ring of this compound serves to modulate the electrophilicity of the sulfur center. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the sulfonyl fluoride moiety, contributing to a favorable rate of covalent bond formation once the inhibitor is bound to its target.[6]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Mechanism of covalent inhibition via SuFEx chemistry.
Caption: General experimental workflow for developing a covalent inhibitor.
Protocols for Synthesis and Characterization
The successful development of a covalent inhibitor requires rigorous synthesis, purification, and characterization. The following protocols provide a detailed guide for researchers.
Protocol 1: Synthesis of a Model this compound-Containing Inhibitor
This protocol describes a general method for coupling this compound to a scaffold containing a primary or secondary amine. This is a common strategy for incorporating the warhead into a molecule designed to bind a specific target.[14]
Materials:
-
Scaffold molecule with an amine functional group
-
4-Chlorobenzenesulfonyl chloride
-
Potassium fluoride (KF) or potassium bifluoride (KHF2)[8]
-
Aprotic solvent (e.g., acetonitrile, DMF)
-
Base (e.g., triethylamine, DIPEA)
-
Reaction vessel, magnetic stirrer, and standard laboratory glassware
-
Purification system (e.g., flash chromatography)
Procedure:
-
Sulfonamide Formation:
-
Dissolve the amine-containing scaffold (1.0 eq) and a base (1.2 eq) in an aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfonyl chloride intermediate by flash chromatography.
-
-
Fluorination (Halogen Exchange):
-
Dissolve the purified sulfonyl chloride intermediate (1.0 eq) in acetonitrile.
-
Add potassium fluoride (2.0-3.0 eq). The use of a phase-transfer catalyst like 18-crown-6 can improve efficiency.[8]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final this compound-containing inhibitor by flash chromatography.
-
Rationale: This two-step process is often more reliable than a one-pot synthesis. The initial sulfonamide formation is a robust reaction. The subsequent chlorine-fluorine exchange is a critical step, and the choice of fluoride source and reaction conditions may require optimization depending on the substrate.[8]
Protocol 2: Kinetic Analysis of Covalent Inhibition
Determining the kinetic parameters of a covalent inhibitor is crucial for understanding its mechanism of action and for structure-activity relationship (SAR) studies. The key parameters are the initial binding affinity (Ki) and the rate of covalent inactivation (kinact).[15]
Materials:
-
Purified target protein
-
Synthesized covalent inhibitor
-
Appropriate buffer for the biochemical assay
-
Substrate for the enzyme assay (if applicable)
-
Plate reader or other suitable detection instrument
Procedure:
-
Determination of IC50:
-
Perform a standard biochemical assay to determine the concentration of the inhibitor required to achieve 50% inhibition (IC50) at a fixed pre-incubation time. While time-dependent, this provides a preliminary measure of potency.[16]
-
-
Determination of kinact and Ki:
-
Pre-incubate the target protein with various concentrations of the covalent inhibitor for different time points.
-
At each time point, initiate the enzymatic reaction by adding the substrate. It is important that the substrate concentration is high (e.g., 10x Km) to prevent competition with the inhibitor during the measurement phase.
-
Measure the initial reaction rates.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and Ki:
kobs = kinact * [I] / (Ki + [I])
where [I] is the inhibitor concentration.
-
Rationale: This method allows for the separate determination of the reversible binding step (Ki) and the irreversible inactivation step (kinact). The ratio kinact/Ki represents the covalent efficiency of the inhibitor and is a key metric for optimization.[13]
| Parameter | Description | Importance |
| IC50 | Inhibitor concentration causing 50% activity loss at a fixed time. | Preliminary potency assessment. |
| Ki | Dissociation constant for the initial non-covalent binding. | Measures binding affinity. |
| kinact | Maximum rate of covalent inactivation. | Measures the speed of covalent bond formation. |
| kinact/Ki | Covalent efficiency. | Key metric for SAR and inhibitor optimization. |
| Table 1: Key Kinetic Parameters for Covalent Inhibitors. |
Protocol 3: Mass Spectrometry-Based Confirmation of Covalent Modification
Mass spectrometry (MS) is the gold standard for confirming covalent modification of a target protein and identifying the specific residue that has been modified.
Materials:
-
Target protein
-
Covalent inhibitor
-
Denaturing and reducing agents (e.g., DTT, TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Intact Protein Analysis:
-
Incubate the target protein with an excess of the covalent inhibitor.
-
Analyze the reaction mixture by LC-MS.
-
Compare the mass spectrum of the treated protein with that of the untreated protein. A mass shift corresponding to the molecular weight of the inhibitor minus the mass of HF (hydrofluoric acid) will confirm covalent modification.
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
After incubation with the inhibitor, denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, specifying a variable modification on nucleophilic residues (Lys, Tyr, Ser, His) corresponding to the mass of the adducted inhibitor.
-
The identification of a peptide with this specific mass shift, along with fragment ions that confirm the modification site, provides definitive evidence of the location of covalent modification.[17][18]
-
Rationale: Intact protein analysis provides a quick confirmation of covalent binding. Peptide mapping is essential for pinpointing the exact amino acid residue that has been modified, which is critical for validating the inhibitor's mechanism of action and for structure-based design efforts.
Protocol 4: Chemoproteomic Profiling for Selectivity
Assessing the selectivity of a covalent inhibitor across the entire proteome is crucial to identify potential off-targets and predict potential toxicity.
Materials:
-
Covalent inhibitor, preferably with an alkyne or azide handle for click chemistry
-
Cell lysate or whole cells
-
Biotin-azide or biotin-alkyne reagent
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand)
-
Streptavidin beads
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Probe Synthesis: Synthesize a version of the this compound inhibitor that includes a bioorthogonal handle (e.g., a terminal alkyne).
-
Cellular Labeling: Treat live cells or cell lysates with the probe.
-
Click Chemistry: Lyse the cells (if treated whole) and perform a click reaction to attach a biotin tag to the probe-modified proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged (i.e., covalently modified) proteins.
-
On-Bead Digestion and MS Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe.[19][20]
Rationale: This activity-based protein profiling (ABPP) approach allows for an unbiased, proteome-wide assessment of the inhibitor's targets.[21] By identifying all proteins that react with the probe, researchers can evaluate the selectivity of their covalent inhibitor in a complex biological system.[22][23][24]
Conclusion and Future Outlook
This compound and related sulfonyl fluorides represent a powerful and versatile class of electrophilic warheads for the design of targeted covalent inhibitors.[25] Their unique reactivity profile, which favors modification of lysine and tyrosine over cysteine, opens up a vast new landscape of the proteome for covalent drug discovery.[3][4] The ability to fine-tune their reactivity through electronic modifications on the aryl ring provides a clear path for optimizing both potency and selectivity.[6][16] As our understanding of SuFEx chemistry deepens and our analytical tools for proteomic profiling become more powerful, the application of sulfonyl fluorides is poised to deliver a new generation of highly selective and effective covalent therapeutics.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 11. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization and quantitation of protein adducts using mass spectrometry [arizona.aws.openrepository.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteomic profiling of cerebrospinal fluid reveals TKT as a potential biomarker for medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of fluoride on the proteomic profile of the hippocampus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Urinary proteome profiling for stratifying patients with familial Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using 4-Chlorobenzenesulfonyl Fluoride
Introduction: Leveraging the Power of Sulfonyl Fluorides in Bioconjugation
The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding. A prominent member of this family is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1][2] Sulfonyl fluorides, such as 4-Chlorobenzenesulfonyl fluoride (CBSF), are privileged electrophiles in this context. They possess a desirable balance of stability in aqueous environments and reactivity towards a variety of nucleophilic amino acid residues, making them powerful tools for covalently modifying proteins.[3][4]
Unlike traditional electrophiles that might have limited targets, sulfonyl fluorides can react with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, depending on the specific protein microenvironment.[3][5] This versatility opens up a broader range of potential labeling sites on a protein's surface, enabling applications from enzyme inhibition and target identification to the mapping of protein-protein interactions.[3][6] This document provides a detailed guide to the use of this compound for the labeling of proteins and other biomolecules.
Chemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective use and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClFO₂S | [7][8] |
| Molecular Weight | 194.61 g/mol | [7][8] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 45-50 °C | [7] |
| CAS Number | 349-89-3 | [7][9] |
| Purity | Typically ≥95% | [7][9] |
Safety Information: this compound is corrosive and can cause severe skin burns and eye damage.[10] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Reaction Mechanism: The SuFEx Reaction
The core of the bioconjugation process is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the displacement of the fluoride ion and the formation of a stable covalent bond between the protein and the 4-chlorobenzenesulfonyl moiety. The reactivity of different amino acid residues is influenced by their inherent nucleophilicity and the local microenvironment within the protein structure, which can enhance the reactivity of specific residues.[3]
Caption: The SuFEx reaction mechanism for bioconjugation.
Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general workflow for the covalent modification of a target protein with this compound. Optimization of the reaction conditions, including pH, temperature, and stoichiometry, may be necessary for each specific protein.
Materials and Equipment
-
This compound (CBSF)
-
Target protein of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0 is a good starting point.[11] Other buffers such as phosphate-buffered saline (PBS) at pH 7.3-8.0 can also be used.[1]
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5[11]
-
Desalting columns or dialysis equipment for purification
-
UV-Vis spectrophotometer
-
Standard laboratory glassware and equipment (e.g., microcentrifuge tubes, pipettes, vortex mixer)
Experimental Workflow
Caption: Step-by-step workflow for protein labeling with CBSF.
Step-by-Step Protocol
-
Preparation of Protein Solution:
-
Dissolve the target protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[11]
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the protein for reaction with CBSF.
-
-
Preparation of CBSF Stock Solution:
-
Immediately before use, prepare a stock solution of CBSF in anhydrous DMF or DMSO. A concentration of 10-100 mM is a typical starting point.
-
Note: Sulfonyl fluorides are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to use an anhydrous solvent and prepare the stock solution fresh.[4]
-
-
Labeling Reaction:
-
Add the CBSF stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
The molar ratio of CBSF to protein will need to be optimized. A starting point could be a 10 to 50-fold molar excess of CBSF.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[11] Reaction times may need to be adjusted based on the reactivity of the protein.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent can be added. A small molecule with a primary amine, such as Tris or hydroxylamine, can be used to react with any excess CBSF. For example, add hydroxylamine to a final concentration of ~100 mM and incubate for 1 hour at room temperature.[11]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted CBSF and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of CBSF molecules conjugated to each protein molecule. This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and a wavelength specific to the 4-chlorobenzenesulfonyl group if it has a distinct absorbance peak. Alternatively, mass spectrometry can provide a more precise determination of the DOL and identify the sites of modification.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Reaction pH is too low.- Insufficient molar excess of CBSF.- Hydrolysis of CBSF stock solution.- Protein lacks accessible reactive residues. | - Increase the pH of the reaction buffer (within the protein's stability range).- Increase the molar ratio of CBSF to protein.- Prepare fresh CBSF stock solution in anhydrous solvent immediately before use.- Consider denaturing the protein (if applicable) to expose more residues. |
| Protein Precipitation | - High concentration of organic solvent.- The pH of the reaction buffer is outside the protein's stability range. | - Minimize the volume of the CBSF stock solution added to the reaction.- Perform a buffer screen to determine the optimal pH for protein stability. |
| High Background/Non-specific Labeling | - Reaction time is too long.- Molar excess of CBSF is too high. | - Reduce the incubation time.- Decrease the molar ratio of CBSF to protein. |
Conclusion
This compound is a versatile and effective reagent for the covalent modification of proteins and other biomolecules through the SuFEx reaction. Its ability to react with a broad range of nucleophilic amino acid residues provides a powerful tool for researchers in chemical biology and drug development. By following the protocols and guidelines outlined in this document, scientists can successfully employ CBSF for a variety of bioconjugation applications.
References
- 1. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound 95 349-89-3 [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound 95 349-89-3 [sigmaaldrich.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Covalent Modification of Lysine and Tyrosine Residues with 4-Chlorobenzenesulfonyl Fluoride
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Role of 4-Chlorobenzenesulfonyl Fluoride in Covalent Drug Discovery
Sulfonyl fluorides (SFs) have emerged as a class of "privileged" electrophilic warheads in chemical biology and drug discovery.[1] Unlike more traditional electrophiles that primarily target cysteine, SFs exhibit a broader reactivity profile, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine.[2] This versatility significantly expands the scope of the "ligandable proteome," opening new avenues for developing targeted covalent inhibitors (TCIs) and chemical probes for proteins that lack a suitably positioned cysteine.[3][4]
This compound (CBSF) is an archetypal aryl sulfonyl fluoride. Its reactivity is driven by the electrophilic sulfur(VI) center, which undergoes a nucleophilic attack by electron-rich amino acid side chains. The resulting covalent modification is generally stable, allowing for prolonged pharmacodynamic effects and the study of protein function with high temporal control.[3] This document provides a detailed guide to the reactivity of CBSF with lysine and tyrosine residues, including the underlying mechanisms, key experimental considerations, and step-by-step protocols for protein modification and analysis.
Mechanism of Covalent Modification: A Tale of Two Nucleophiles
The reaction between this compound and protein residues proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism.[5][6] The outcome of this reaction is highly dependent on the nucleophilicity of the target amino acid side chain, which is, in turn, significantly influenced by the local protein microenvironment and the pH of the reaction buffer.
Modification of Tyrosine
Tyrosine possesses a phenolic side chain with a pKa of approximately 10.5. Under neutral or mildly basic conditions, a fraction of tyrosine residues will be deprotonated to the more nucleophilic phenoxide anion. This phenoxide readily attacks the electrophilic sulfur atom of CBSF, displacing the fluoride leaving group to form a stable sulfonate ester linkage.[6][7] The presence of nearby basic residues (like lysine, histidine, or arginine) in the protein's three-dimensional structure can lower the effective pKa of the tyrosine hydroxyl group, enhancing its reactivity even at physiological pH.[8]
Caption: Mechanism of tyrosine modification by this compound.
Modification of Lysine
The primary amine on the side chain of lysine has a pKa of around 10.5. At physiological pH (7.4), the majority of lysine residues are protonated (ε-NH3+) and thus non-nucleophilic. However, the small fraction of lysine in its deprotonated, neutral state (ε-NH2) is a potent nucleophile. This neutral amine can attack CBSF to form a highly stable sulfonamide bond.[2][4] Increasing the pH of the reaction will increase the population of the nucleophilic ε-NH2 form, thereby increasing the rate of modification.[9]
Caption: Mechanism of lysine modification by this compound.
Key Experimental Considerations
Successful and selective modification of proteins with CBSF requires careful consideration of several experimental parameters.
| Parameter | Influence on Reactivity & Selectivity | Recommendations |
| pH | The single most critical parameter. Higher pH increases the deprotonation of both lysine and tyrosine, accelerating the reaction. Tyrosine modification is often favored at mildly basic pH (7.5-8.5), while higher pH (>8.5) can increase lysine reactivity.[6][9] | Start with a pH screen (e.g., 7.4, 8.0, 8.5) to determine the optimal condition for your protein of interest. Phosphate-buffered saline (PBS) or HEPES buffers are common starting points. |
| Stoichiometry | A higher molar excess of CBSF will drive the reaction to completion but may also lead to off-target modifications and increased hydrolysis of the reagent. | Begin with a 10- to 50-fold molar excess of CBSF over the protein. This should be optimized based on the reactivity of the target residue. |
| Reaction Time & Temperature | Reactions are typically run from 1 to 12 hours.[10] Room temperature or 37°C are common. Longer incubation times or higher temperatures can increase modification but also risk protein degradation and reagent hydrolysis. | Monitor the reaction progress over time (e.g., 1h, 4h, overnight) using mass spectrometry to find the optimal endpoint. |
| Reagent Stability | Sulfonyl fluorides are susceptible to hydrolysis in aqueous buffers.[1] | Always prepare a fresh, concentrated stock solution of CBSF in an anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before starting the experiment. |
| Protein Context | The accessibility and local microenvironment of a residue are paramount. A lysine or tyrosine in a sterically hindered or electrostatically unfavorable pocket may be unreactive, regardless of other conditions.[11] | There is no substitute for empirical testing with the specific protein of interest. |
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with this compound. It is crucial to optimize these conditions for each specific protein and research goal.
Caption: General workflow for protein modification with CBSF.
Protocol 1: General Procedure for Protein Modification
This protocol is a starting point for labeling with CBSF. The pH can be adjusted to favor either tyrosine or lysine, though selectivity is often context-dependent.
Materials and Reagents:
-
Purified protein of interest (1-5 mg/mL)
-
This compound (CBSF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES or PBS, pH 7.4 to 8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, incubator/shaker)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer. Equilibrate the protein to the reaction temperature (e.g., 37°C).
-
CBSF Stock Preparation: Immediately before use, prepare a 100 mM stock solution of CBSF in anhydrous DMSO.
-
Initiate Reaction: Add the CBSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold excess). The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Example: For a 1 mL reaction of a 50 µM protein solution, add 5 µL of 100 mM CBSF stock for a final CBSF concentration of 500 µM (10-fold excess).
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 1 to 12 hours. It is highly recommended to take time points (e.g., 0h, 1h, 4h, 12h) to monitor the progress and avoid over-modification.
-
Quenching (Optional): To stop the reaction, a nucleophilic scavenger can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any remaining reactive CBSF.
-
Purification: Remove excess CBSF and reaction byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Confirm the covalent modification using mass spectrometry as described in Protocol 2.
Protocol 2: Analysis of Modification by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming covalent modification.[10][12]
A. Intact Protein Analysis:
-
Sample Preparation: Dilute a small aliquot of the purified, modified protein and an unmodified control to ~0.1 mg/mL in water with 0.1% formic acid.
-
LC-MS Analysis: Analyze the samples using an LC-MS system equipped with a C4 column.
-
Data Interpretation: Deconvolute the resulting mass spectra. A successful modification will result in a mass shift corresponding to the addition of the 4-chlorobenzenesulfonyl moiety (+174.96 Da). Multiple additions will appear as a series of peaks with this mass difference.
B. Peptide Mapping for Site Identification:
-
Denaturation and Reduction: Denature the modified and control proteins in a buffer containing 8 M urea and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide scrambling.
-
Digestion: Dilute the urea concentration to <1 M and digest the protein overnight with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use proteomic search software to identify peptides with a mass modification of +174.96 Da on lysine or tyrosine residues. The MS/MS fragmentation pattern will confirm the exact site of modification.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Modification | 1. Reagent hydrolyzed. 2. pH too low. 3. Target residue is inaccessible. 4. Insufficient incubation time or reagent concentration. | 1. Prepare a fresh stock of CBSF in anhydrous DMSO immediately before use. 2. Increase the pH of the reaction buffer (e.g., from 7.4 to 8.0 or 8.5). 3. Consider denaturing conditions if preserving protein activity is not required. 4. Increase the molar excess of CBSF and/or extend the incubation time. |
| Multiple Modifications / Aggregation | 1. Molar excess of CBSF is too high. 2. Reaction time is too long. 3. Protein is unstable under reaction conditions. | 1. Reduce the molar excess of CBSF. 2. Perform a time-course experiment to find the optimal incubation time. 3. Lower the reaction temperature or screen different buffer conditions. |
| Inconsistent Results | 1. Inconsistent preparation of CBSF stock. 2. Hydrolysis of CBSF stock over time. | 1. Ensure DMSO is anhydrous. 2. Always use a freshly prepared stock solution for each experiment; do not store and reuse aqueous dilutions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. med.stanford.edu [med.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Utility of 4-Chlorobenzenesulfonyl Fluoride Derivatives in Chemical Biology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-chlorobenzenesulfonyl fluoride and its derivatives. These compounds have emerged as powerful tools in chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride moiety. This functional group acts as a versatile covalent warhead, capable of reacting with a range of nucleophilic amino acid residues beyond cysteine, thereby expanding the landscape of the "ligandable" proteome.[1][2] We will delve into robust synthetic protocols, explore the underlying reaction mechanisms, and detail the application of these derivatives as activity-based protein profiling (ABPP) probes and targeted covalent inhibitors.[3][4][5]
Introduction: The Rise of Sulfonyl Fluorides in Chemical Biology
For decades, the design of covalent inhibitors was largely centered around targeting cysteine residues with electrophiles like α,β-unsaturated amides.[6] While successful, this approach is limited by the natural abundance and accessibility of cysteine in protein binding sites. The resurgence of interest in covalent drugs, driven by their potential for increased potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance, has spurred the exploration of novel reactive functionalities.[2][7][8][9][10]
The sulfonyl fluoride (-SO₂F) moiety has proven to be a particularly valuable electrophilic warhead.[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet retain sufficient reactivity to form stable covalent bonds with nucleophilic residues such as lysine, tyrosine, serine, and histidine.[1][2] This broader targeting scope opens up new avenues for drug discovery and the development of chemical probes to interrogate protein function.[1][4] The this compound scaffold serves as a readily accessible and versatile starting point for the synthesis of a diverse array of chemical biology tools. Furthermore, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, have significantly broadened the applications of sulfonyl fluorides, enabling the rapid and reliable assembly of complex molecular architectures.[11][12][13][14]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several reliable methods. The choice of method often depends on the starting material availability and the desired scale of the reaction.
Method 1: Halogen Exchange from 4-Chlorobenzenesulfonyl Chloride
This is the most conventional and widely used method, involving a nucleophilic substitution of the chloride in 4-chlorobenzenesulfonyl chloride with a fluoride ion.[15][16]
Reaction Scheme:
Caption: Halogen exchange reaction for the synthesis of this compound.
Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzenesulfonyl chloride (1.0 eq).
-
Solvent and Fluoride Source: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium fluoride (KF) (1.5-2.0 eq). The use of a phase-transfer catalyst like 18-crown-6 (0.1 eq) can significantly improve the reaction rate and yield.[15]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove excess KF and the precipitated KCl.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound as a white solid.[16]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzenesulfonyl chloride | [16] |
| Fluorinating Agent | Potassium Fluoride (KF) | [15] |
| Catalyst (optional) | 18-crown-6 | [15] |
| Solvent | Acetonitrile | [15] |
| Temperature | Reflux (~82°C) | [15] |
| Typical Yield | 80-95% | [16] |
Method 2: One-Pot Synthesis from Thiols or Disulfides
Recent advancements have led to more environmentally friendly and efficient protocols that utilize stable and readily available thiols or disulfides as starting materials.[17][18] These methods often employ a green oxidant and a fluoride source in a one-pot procedure.[17]
Reaction Scheme:
Caption: One-pot synthesis of this compound from 4-chlorothiophenol.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-chlorothiophenol (1.0 eq) in acetic acid in a round-bottom flask.
-
Reagent Addition: Add sodium hypochlorite pentahydrate (NaOCl·5H₂O) (as the oxidant) and potassium fluoride (KF) to the solution.
-
Reaction Conditions: Stir the mixture at ambient temperature.
-
Monitoring: The reaction progress can be followed by TLC or NMR spectroscopy.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Rationale for Reagent Choice: This "green" protocol avoids the use of harsh chlorinating agents and relies on a more sustainable oxidant and an inexpensive fluoride source.[17]
Application in Chemical Biology: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[5] this compound derivatives, functionalized with a reporter tag (e.g., an alkyne or azide for click chemistry), serve as excellent ABPP probes for various enzyme classes, including serine proteases and metabolic serine hydrolases.[3][4]
Design and Synthesis of an ABPP Probe
A typical ABPP probe based on the this compound scaffold consists of three key components: the reactive sulfonyl fluoride "warhead," a linker, and a reporter tag.
Caption: General structure of a this compound-based ABPP probe.
General Protocol for ABPP
-
Probe Labeling: Incubate the proteome (e.g., cell lysate or live cells) with the synthesized this compound-based ABPP probe. The probe will covalently modify the active sites of target enzymes.
-
Reporter Tag Conjugation: Following labeling, lyse the cells (if applicable) and perform a click chemistry reaction (e.g., CuAAC) to attach a fluorescent dye or a biotin affinity tag to the probe's reporter tag.
-
Analysis:
-
Fluorescence Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner.
-
Mass Spectrometry-Based Proteomics: For biotin-tagged proteins, perform avidin-based enrichment followed by on-bead digestion and identification of the labeled proteins and modification sites by LC-MS/MS.[19]
-
Caption: Workflow for activity-based protein profiling using a sulfonyl fluoride probe.
Application in Drug Discovery: Targeted Covalent Inhibitors (TCIs)
The favorable reactivity profile of the sulfonyl fluoride moiety makes it an attractive warhead for the design of targeted covalent inhibitors.[6][10] By incorporating the this compound group into a scaffold that provides selective binding to a target protein, potent and irreversible inhibitors can be developed.[7]
Mechanism of Covalent Inhibition
The process of covalent inhibition by a sulfonyl fluoride-based TCI involves two steps:
-
Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target protein's active or allosteric site.
-
Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): The sulfonyl fluoride electrophile is then positioned to react with a nearby nucleophilic amino acid residue (e.g., lysine, tyrosine), forming a stable covalent bond.[1]
Caption: Two-step mechanism of targeted covalent inhibition.
Safety and Handling
Sulfonyl fluorides and their precursors require careful handling in a well-ventilated laboratory fume hood.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[22][23]
-
Inhalation: Avoid inhaling dust or vapors. Sulfonyl fluorides can be irritating to the respiratory tract.[20][22][24]
-
Skin Contact: These compounds can cause skin irritation or burns upon contact.[22] In case of contact, wash the affected area immediately with plenty of water.[22]
-
Storage: Store sulfonyl fluorides in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[20][21]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Characterization
The synthesized this compound and its derivatives should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum should show a characteristic singlet for the sulfonyl fluoride group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
-
Melting Point: The melting point of solid compounds should be determined and compared to literature values.[16][25]
Expected ¹H NMR Data for this compound: In CDCl₃, two doublets are expected in the aromatic region, corresponding to the protons on the benzene ring. For example, δ 7.95 (d, J = 8.0 Hz, 2H) and 7.61 (d, J = 8.0 Hz, 2H).[16]
Conclusion
This compound derivatives are indispensable tools in modern chemical biology and drug discovery. Their tunable reactivity, stability, and ability to target a diverse range of nucleophilic amino acids provide a significant advantage over traditional covalent warheads. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the generation of a wide array of customized probes and inhibitors. By leveraging these powerful chemical tools, researchers can continue to explore the complexities of the proteome and develop novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Covalent inhibitor drugs | Feature | Chemistry World [chemistryworld.com]
- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 11. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]
- 12. The growing applications of SuFEx click chemistry - CSHL Scientific Digital Repository [repository.cshl.edu]
- 13. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 22. nj.gov [nj.gov]
- 23. chemicalbook.com [chemicalbook.com]
- 24. ICSC 1402 - SULFURYL FLUORIDE [inchem.org]
- 25. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes & Protocols: 4-Chlorobenzenesulfonyl Fluoride in Chemical Probe Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Sulfonyl Fluorides in Covalent Probe Chemistry
In the landscape of chemical biology and drug discovery, the ability to selectively interrogate and modulate protein function within a native biological system is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful strategy for this purpose, utilizing chemical probes that covalently modify active enzymes.[1] While various electrophilic "warheads" have been employed, the sulfonyl fluoride moiety has garnered significant attention due to its unique combination of stability and reactivity.[2] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a remarkable balance, being sufficiently stable in aqueous environments yet reactive enough to form covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, depending on the specific protein microenvironment.[2][3]
4-Chlorobenzenesulfonyl fluoride stands out as a versatile and readily available building block for the synthesis of these sophisticated chemical probes. Its electron-deficient aromatic ring enhances the electrophilicity of the sulfur center, facilitating the key Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of modern "click chemistry."[4] This document serves as a comprehensive guide to the practical application of this compound in the development of chemical probes, providing detailed protocols and the scientific rationale behind the experimental design.
Core Principles: Why this compound?
The utility of this compound in probe development is rooted in the principles of the SuFEx reaction. This reaction involves the nucleophilic displacement of the fluoride ion from the hexavalent sulfur center.
Causality in Experimental Design: The choice of the sulfonyl fluoride warhead is deliberate. Its relative resistance to hydrolysis compared to sulfonyl chlorides allows for its application in aqueous biological systems with minimal degradation.[5] The chlorine substituent on the benzene ring serves to modulate the reactivity of the sulfonyl fluoride group through inductive electron withdrawal, making the sulfur atom more susceptible to nucleophilic attack. This electronic tuning is a critical consideration in probe design, balancing stability with the desired reactivity towards the target protein.[3]
Mechanism of Action: Covalent Modification of Protein Targets
The fundamental mechanism involves the attack of a nucleophilic amino acid side chain (e.g., the hydroxyl group of tyrosine or the epsilon-amino group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonate or sulfonamide linkage, respectively, effectively creating an irreversible covalent bond between the probe and the protein.[6]
Below is a generalized workflow for developing and utilizing a chemical probe derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SuFEx Reactions with 4-Chlorobenzenesulfonyl Fluoride
Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting SuFEx reactions, with a specific focus on the versatile reagent, 4-chlorobenzenesulfonyl fluoride.
Section 1: Foundational FAQs
This section addresses the fundamental concepts and safety considerations essential for anyone beginning to work with SuFEx chemistry and this compound.
Q1: What is SuFEx click chemistry, and why is this compound a useful reagent?
A1: Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful, next-generation click reaction that forges robust covalent bonds between a sulfonyl fluoride (-SO₂F) hub and a nucleophile, typically an alcohol (phenols are especially reactive) or an amine.[1][2] Developed by the Sharpless lab, SuFEx is prized for its high efficiency, broad scope, and the stability of the resulting linkages.[3] this compound is a particularly useful electrophilic partner in this reaction. Its key advantages include:
-
Balanced Reactivity and Stability: The S-F bond is thermodynamically stable and generally resistant to hydrolysis under physiological conditions, yet it becomes highly reactive toward nucleophiles under specific catalytic activation.[4][5][6]
-
Commercial Availability: It is a readily available and cost-effective building block.[7][8][9]
-
Predictable Reactivity: As an aromatic sulfonyl fluoride, its reactivity profile is well-characterized, making it a reliable substrate for developing new synthetic methodologies.
Q2: What is the general mechanism of the SuFEx reaction?
A2: The central principle of SuFEx is the catalyzed activation of the highly stable S(VI)-F bond, transforming the fluoride into a good leaving group.[1] The high positive charge on the sulfur atom makes it an attractive target for nucleophiles.[10] While the exact mechanism can vary with the catalyst and nucleophile, a general pathway involves the activation of the nucleophile (e.g., deprotonation of a phenol by a base) or the sulfonyl fluoride itself, followed by nucleophilic attack on the sulfur center to displace the fluoride ion.[10][11]
Caption: Generalized SuFEx reaction mechanism.
Q3: What are the key reagents and their roles in the reaction?
A3: A typical SuFEx reaction involves four key components:
-
Electrophile (SuFEx Hub): this compound (Ar-SO₂F). This provides the electrophilic sulfur center.
-
Nucleophile: Typically a phenol (Ar'-OH) or an amine (R₂NH). This is the molecule that will be linked to the sulfonyl group. Silyl-protected phenols (Ar'-OSiR₃) are also common and highly effective nucleophiles.[10]
-
Catalyst: Often a non-nucleophilic organic base or a bifluoride salt. The catalyst's role is to facilitate the fluoride exchange, often by activating the nucleophile.[1][10]
-
Solvent: Anhydrous aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used to prevent unwanted side reactions, such as hydrolysis of the sulfonyl fluoride.
Q4: What safety precautions should be taken when working with these reagents?
A4: Standard laboratory safety protocols are essential. Pay special attention to:
-
Sulfonyl Fluorides: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Catalysts: Many SuFEx catalysts, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), are corrosive and toxic organosuperbases.[10] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[12]
Section 2: Troubleshooting Guide
This section is formatted to help you quickly diagnose and solve common experimental issues.
Q5: My reaction shows low or no conversion. What are the likely causes and how do I fix it?
A5: This is the most common issue. A systematic approach is required to identify the root cause.
Caption: Troubleshooting workflow for low conversion.
Detailed Breakdown:
-
Cause 1: Inappropriate or Inactive Catalyst. The choice of catalyst is critical and depends on the nucleophilicity of your substrate.[1] The reactivity of common catalysts generally follows their basicity (pKaH): Triethylamine (TEA) < DBU < BEMP.[10]
-
Solution: For less reactive nucleophiles like electron-deficient phenols or secondary alcohols, a stronger catalyst is often required.[10] For example, if DBU (10-30 mol%) fails, consider using the more potent organosuperbase BEMP (1-10 mol%).[10] Note that BEMP is air-sensitive and more expensive, which can be a limitation for large-scale synthesis.[10]
-
-
Cause 2: Reagent Quality and Reaction Conditions. SuFEx reactions are sensitive to moisture. The presence of water can lead to the hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid, consuming your starting material.
-
Solution: Ensure all reagents are pure and dry. Use anhydrous solvents and maintain an inert atmosphere (N₂ or Ar) throughout the experiment. If hydrolysis is suspected, confirm the presence of the sulfonic acid byproduct by LC-MS.
-
-
Cause 3: Insufficient Thermal Energy. While many SuFEx reactions proceed at room temperature, challenging substrates may require heat.
Q6: I am observing significant hydrolysis of my this compound. How can I prevent this?
A6: Sulfonyl fluorides are generally stable, but hydrolysis can occur under certain conditions, especially with prolonged exposure to moisture, particularly under basic conditions.[4][14]
-
Prevention Strategy 1: Rigorous Anhydrous Technique. This is the most critical factor. Dry your glassware thoroughly. Use solvents from a purification system or freshly opened anhydrous bottles. Use syringe techniques for liquid transfers under an inert atmosphere.
-
Prevention Strategy 2: Choice of Base. While a base is necessary, a large excess of a very strong base in the presence of trace water can accelerate hydrolysis. Use the recommended catalytic amount. Bifluoride salts (Q⁺[FHF]⁻) can be highly effective catalysts at very low loadings (down to 0.05 mol%), potentially minimizing base-promoted side reactions.[15]
-
Prevention Strategy 3: Silyl Ethers. Reacting with a silyl-protected nucleophile (e.g., a TBS-protected phenol) instead of the free phenol can circumvent the need for a strong base to deprotonate the nucleophile and can proceed very efficiently. The formation of the very strong Si-F bond is a major thermodynamic driving force for the reaction.[10]
Q7: My reaction is messy, with multiple side products. What is happening?
A7: Multiple spots on a TLC plate or peaks in an LC-MS trace indicate side reactions.
-
Diagnosis 1: Competing Nucleophiles. If your substrate contains multiple nucleophilic sites (e.g., both a phenol and an aliphatic alcohol), you may see a mixture of products. SuFEx reactions generally show high selectivity for phenols over other nucleophiles like anilines and alcohols.[16] However, forcing conditions (high temperature, strong base) can reduce this selectivity.
-
Solution: Use milder conditions (lower temperature, less active catalyst) to favor the more reactive site. If necessary, use protecting groups for other nucleophilic functionalities.
-
-
Diagnosis 2: Catalyst-Related Degradation. Some strong bases can be nucleophilic themselves or promote degradation of starting materials or products over long reaction times.
-
Solution: Screen different catalysts. For instance, N-heterocyclic carbenes (NHCs) have been reported as effective catalysts for silicon-free SuFEx reactions.[12][17] Alternatively, Lewis acids like Ca(NTf₂)₂ have been shown to catalyze SuFEx reactions, particularly for forming S-N bonds, offering an orthogonal approach to basic catalysts.[13]
-
Section 3: Experimental Design & Data
This section provides quantitative data and a standard protocol to guide your experimental setup.
Q8: How do I choose the right catalyst and conditions for my substrate?
A8: The optimal conditions depend primarily on the nucleophile. The table below provides a starting point for optimization.
| Nucleophile Type | Typical Catalyst(s) | Catalyst Loading (mol%) | Temp. (°C) | Notes |
| Phenol (activated) | DBU, Et₃N | 10 - 30 | RT - 50 | Electron-rich phenols are highly reactive. |
| Phenol (deactivated) | DBU, BEMP | 10 - 30 (DBU), 1 - 10 (BEMP) | RT - 80 | Electron-withdrawing groups decrease nucleophilicity, requiring stronger catalysts or higher temperatures.[10] |
| Aryl Silyl Ether | DBU, BEMP, [FHF]⁻ | 1 - 30 | RT | Often the most efficient method; driven by Si-F bond formation.[10][15] |
| Primary/Secondary Amine | Et₃N, DBU, Ca(NTf₂)₂ | 10 - 100 | RT - 80 | Can be more challenging; Lewis acid catalysis is a promising alternative.[13][18] |
| Aliphatic Alcohol | BTMG + HMDS | 20 | 60 | Generally less reactive than phenols; requires more forcing conditions and specialized catalytic systems.[10][19] |
Abbreviations: RT (Room Temperature), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine), HMDS (Hexamethyldisilazane).
Section 4: Standard Protocol
Protocol 1: SuFEx Reaction of this compound with a Phenol using DBU
This protocol provides a general method for the coupling of this compound with a generic phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.1 eq)
-
DBU (0.2 eq, 20 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.1 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to dissolve the phenol (to a concentration of ~0.1-0.5 M).
-
Addition of Sulfonyl Fluoride: Add the this compound (1.0 eq) to the solution.
-
Catalyst Initiation: Add DBU (0.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 7. 4-氯苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. alkalisci.com [alkalisci.com]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 19. pubs.acs.org [pubs.acs.org]
Common side reactions with 4-Chlorobenzenesulfonyl fluoride and how to avoid them
Welcome to the technical support guide for 4-Chlorobenzenesulfonyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its use in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success when working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over 4-Chlorobenzenesulfonyl Chloride?
A1: The choice between a sulfonyl fluoride and a sulfonyl chloride is a critical experimental design decision rooted in balancing reactivity and stability. This compound offers several distinct advantages over its chloride counterpart:
-
Enhanced Stability: The sulfur-fluorine (S-F) bond is significantly stronger than the sulfur-chlorine (S-Cl) bond. This increased bond strength imparts greater thermodynamic stability to the molecule.[1] As a result, this compound is notably more resistant to hydrolysis and thermolysis.[2] This makes it easier to handle and store, and it can be used in reactions where the corresponding sulfonyl chloride would decompose.[2][3][4]
-
Increased Chemoselectivity: The high reactivity of sulfonyl chlorides can lead to poor selectivity in the presence of multiple competing nucleophiles.[3][4] this compound, being more stable, exhibits greater chemoselectivity. For instance, in reactions with molecules containing both hydroxyl and amino groups, the reaction conditions can be tuned to favor the formation of a sulfonamide over a sulfonate ester.[3][4]
-
Resistance to Reduction: Unlike sulfonyl chlorides, which can undergo reduction of the S(VI) center, sulfonyl fluorides are resistant to such reductive pathways.[1][3][4] This prevents the formation of unwanted S(IV) byproducts.
This balance of stability and reactivity has led to the prominence of sulfonyl fluorides in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for connecting molecular fragments.[5]
Q2: My reaction of this compound with a primary/secondary amine is very slow or not proceeding. What could be the cause and how can I accelerate it?
A2: This is a common challenge stemming from the inherent stability of the S-F bond. While advantageous for storage and handling, this stability means that this compound is less electrophilic than its sulfonyl chloride analog. Several factors could be contributing to a sluggish reaction:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will be less nucleophilic and react more slowly.
-
Insufficient Activation: The reaction often requires activation to proceed at a reasonable rate, especially with less reactive amines.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential decomposition of your starting materials.
-
Use a Suitable Base: A non-nucleophilic base is often required to neutralize the hydrofluoric acid (HF) byproduct. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lewis Acid Catalysis: For challenging couplings, the addition of a Lewis acid can significantly enhance the electrophilicity of the sulfur center. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective catalyst for activating sulfonyl fluorides towards nucleophilic attack by amines.[1][3][4]
Below is a general protocol for a Lewis acid-catalyzed sulfonamide synthesis:
| Parameter | Recommendation | Rationale |
| Reagents | This compound (1 equiv), Amine (1-1.5 equiv), Ca(NTf₂)₂ (1 equiv) | The Lewis acid activates the sulfonyl fluoride. |
| Solvent | tert-Amyl alcohol | A polar, non-protic solvent is often suitable. |
| Temperature | 60 °C | Provides thermal energy to overcome the activation barrier. |
| Time | 24 h | Reaction times may vary depending on the substrates. |
This table provides a starting point; optimization may be required for your specific substrates.
Workflow for Troubleshooting a Slow Reaction:
Caption: Troubleshooting workflow for slow sulfonylation reactions.
Troubleshooting Guide: Common Side Reactions and Avoidance
Problem 1: Formation of 4-Chlorobenzenesulfonic Acid
Symptoms:
-
A water-soluble byproduct is observed during aqueous workup.
-
LC-MS analysis shows a mass corresponding to 4-chlorobenzenesulfonic acid.
-
The pH of the reaction mixture becomes acidic.
Causality: This side reaction is due to the hydrolysis of this compound. While more resistant to hydrolysis than the corresponding sulfonyl chloride, it can still react with water, especially under basic conditions or at elevated temperatures.
Avoidance Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Control of Basicity: While a base is often necessary to scavenge the HF byproduct, using a large excess of a strong base in the presence of water can accelerate hydrolysis. Use a non-nucleophilic, hindered base like DIPEA, and add it slowly to the reaction mixture.
-
Temperature Management: Avoid unnecessarily high reaction temperatures, as this can increase the rate of hydrolysis.
-
Order of Addition: Consider adding the base to the mixture of the sulfonyl fluoride and the amine, rather than premixing the base and the amine, especially if the amine salt is hygroscopic.
Problem 2: Double Sulfonylation of Primary Amines
Symptoms:
-
Formation of a higher molecular weight byproduct, particularly with primary amines.
-
The desired sulfonamide is obtained in low yield, with a significant amount of a less polar byproduct.
Causality: After the initial formation of the primary sulfonamide, the nitrogen atom is still nucleophilic and can be deprotonated by the base present in the reaction mixture. This resulting sulfonamide anion can then react with a second molecule of this compound to form a di-sulfonylated byproduct.
Avoidance Strategies:
-
Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the this compound. This ensures the sulfonyl fluoride is the limiting reagent.
-
Controlled Base Addition: Add the base slowly and in a stoichiometric amount (or a very slight excess) relative to the sulfonyl fluoride. This minimizes the concentration of deprotonated sulfonamide at any given time.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can disfavor the second sulfonylation, which typically has a higher activation energy.
Problem 3: Competing Reaction with Hydroxyl Groups
Symptoms:
-
When using a substrate with both an amine and a hydroxyl group (e.g., an amino alcohol), a mixture of products is obtained, including the sulfonate ester.
Causality: Hydroxyl groups are also nucleophilic and can react with this compound to form sulfonate esters. The selectivity between N-sulfonylation and O-sulfonylation is highly dependent on the reaction conditions.
Avoidance Strategies:
-
pH Control: The nucleophilicity of amines and alcohols varies differently with pH. At neutral or slightly acidic pH, the amino group is generally more nucleophilic. Under strongly basic conditions, the hydroxyl group is deprotonated to the more nucleophilic alkoxide, which can favor O-sulfonylation. Therefore, avoiding strongly basic conditions can favor sulfonamide formation.
-
Lewis Acid Catalysis: As demonstrated with 4-aminophenol, using Ca(NTf₂)₂ as a Lewis acid catalyst can favor the formation of the sulfonamide over the sulfonic ester.[3][4] This is likely due to the coordination of the Lewis acid to the sulfonyl fluoride, which modulates its reactivity in a way that favors attack by the amine.
-
Protecting Groups: If selectivity cannot be achieved, a straightforward solution is to protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before the sulfonylation reaction, and then deprotect it afterward.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a dry flask under an inert atmosphere, add the amine (1.1 mmol) and anhydrous solvent (e.g., acetonitrile or THF, 0.5 M).
-
Add this compound (1.0 mmol).
-
Slowly add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Lewis Acid-Catalyzed Sulfonamide Synthesis for Less Reactive Amines
-
To a dry flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and calcium triflimide [Ca(NTf₂)₂] (1.0 mmol).
-
Add anhydrous tert-amyl alcohol (5 mL).
-
Heat the mixture to 60 °C and stir for 24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. theballlab.com [theballlab.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Products from 4-Chlorobenzenesulfonyl Fluoride Reactions
Welcome to the technical support center for the purification of products derived from reactions with 4-chlorobenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. Whether you are synthesizing novel sulfonamides or sulfonate esters, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and reproducibility of your work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common products from this compound reactions?
-
What are the typical impurities I should expect?
-
Which purification technique is best for my product?
-
My sulfonamide is acidic. How can I use this property for purification?
-
-
Troubleshooting Guides
-
Recrystallization Issues: "Oiling Out," Low Yield, and Amorphous Product Formation
-
Chromatography Challenges: Poor Separation, Product Decomposition, and Streaking on TLC
-
-
In-Depth Purification Protocols
-
Protocol 1: Optimized Recrystallization for Crystalline Sulfonamides
-
Protocol 2: Flash Chromatography for Non-Crystalline or Complex Mixtures
-
Protocol 3: Acid-Base Extraction for Purification of Primary and Secondary Sulfonamides
-
-
Data & Visualization
-
Table 1: Common Solvents for Sulfonamide Recrystallization
-
Diagram 1: Decision Tree for Purification Strategy Selection
-
Diagram 2: Workflow for Troubleshooting Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of compounds synthesized using this compound.
Q1: What are the most common products from this compound reactions?
The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters. This is achieved by reacting it with primary or secondary amines to form sulfonamides, or with alcohols to form sulfonate esters.[1] The sulfonyl fluoride group can be utilized as a connector for linking small molecules to proteins or nucleic acids, a technique known as "click chemistry".[2]
Q2: What are the typical impurities I should expect?
Common impurities can include:
-
Unreacted Starting Materials: Residual this compound, amine, or alcohol.
-
Hydrolysis Byproduct: 4-chlorobenzenesulfonic acid, formed from the hydrolysis of the starting sulfonyl fluoride or the product.[3]
-
Side-Products: Depending on the reaction conditions, side-products from the base used (e.g., triethylamine hydrochloride) or from side reactions of complex substrates may be present.[4]
-
Di-sulfonated Species: In reactions with primary amines, over-reaction can sometimes lead to the formation of a di-sulfonylated amine.
Q3: Which purification technique is best for my product?
The choice of purification method depends on the physical properties of your product:
-
Crystalline Solids: Recrystallization is often the most effective and scalable method.[5][6]
-
Oils or Amorphous Solids: Flash column chromatography is the preferred method.[6][7][8]
-
Primary/Secondary Sulfonamides: These compounds are weakly acidic and can often be purified by acid-base extraction to remove non-acidic impurities.[6]
Q4: My sulfonamide has an N-H bond, making it acidic. How can I leverage this for purification?
The proton on the nitrogen of a primary or secondary sulfonamide is acidic and can be removed by a moderately strong base (e.g., NaOH, K₂CO₃) to form a water-soluble salt. This property is highly useful for purification:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH solution). The sulfonamide will move into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 1M HCl) to precipitate the pure sulfonamide.
-
The precipitated solid can then be collected by filtration.[6]
Troubleshooting Guides
Recrystallization Issues: "Oiling Out," Low Yield, and Amorphous Product Formation
Problem: My product is "oiling out" instead of forming crystals.
-
Causality: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with a low-melting eutectic mixture of the compound and solvent.[5]
-
Immediate Solutions:
-
Long-Term Strategies:
-
Lower the Crystallization Temperature: Choose a solvent with a boiling point lower than the melting point of your compound.[5]
-
Change the Solvent System: Switch to a different solvent or a co-solvent system (solvent/anti-solvent) that allows for crystallization at a lower temperature.[5]
-
Reduce Solute Concentration: Use a slightly larger volume of solvent to avoid excessive supersaturation.
-
Problem: I'm getting a very low yield after recrystallization.
-
Causality: Low yield can result from using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product dissolved upon cooling.[5]
-
Ensure Complete Cooling: After the solution reaches room temperature, cool it further in an ice bath to maximize precipitation.[5]
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper to prevent the product from crystallizing in the funnel.[5]
-
Consider the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals.
-
Problem: My product is an amorphous powder, not crystalline.
-
Causality: Amorphous solids often form when a compound precipitates too quickly ("crashes out") from a highly supersaturated solution, not allowing time for an ordered crystal lattice to form.[5]
-
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[5]
-
Use a Different Solvent: Some solvents are more conducive to crystal growth for a given compound. Experiment with different solvent systems.
-
Try a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid. Then, allow it to stand undisturbed.[5]
-
Chromatography Challenges: Poor Separation, Product Decomposition, and Streaking on TLC
Problem: I am having difficulty separating my product from impurities.
-
Causality: The chosen solvent system (eluent) does not have the right polarity to effectively differentiate between your product and the impurities on the stationary phase (e.g., silica gel).
-
Solutions:
-
Optimize the Solvent System: Run several TLC plates with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or dichloromethane/methanol) to find a system that gives good separation between your product spot and impurity spots.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column chromatography. This helps to first elute non-polar impurities and then your product, followed by more polar impurities.[4]
-
Consider a Different Stationary Phase: If your compound is very polar or sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[4]
-
Problem: My product seems to be decomposing on the silica gel column.
-
Causality: Standard silica gel is slightly acidic, which can cause the hydrolysis or degradation of sensitive compounds, such as certain sulfonate esters or N-silylated sulfonamides.[4]
-
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel with your eluent containing a small amount of a base, like 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.[4]
-
Use Neutral or Basic Alumina: As an alternative to silica gel, alumina can be used. It is available in acidic, neutral, and basic forms.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Problem: My spots are streaking on the TLC plate.
-
Causality: Streaking can be caused by several factors:
-
Sample Overload: You have spotted too much of your sample on the TLC plate.
-
Compound Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.
-
Inappropriate Solvent: The compound may have poor solubility in the eluent.
-
-
Solutions:
-
Dilute Your Sample: Spot a more dilute solution of your compound on the TLC plate.
-
Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve the spot shape. For basic compounds, adding a small amount of triethylamine or pyridine can help.
-
Change the Solvent System: Choose a solvent system that better solubilizes your compound.
-
In-Depth Purification Protocols
Protocol 1: Optimized Recrystallization for Crystalline Sulfonamides
This protocol is based on the single-solvent recrystallization method, which is ideal for thermally stable, crystalline sulfonamides.[5]
Methodology:
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (see Table 1) to each tube. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude sulfonamide powder in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.[5]
-
-
Decolorization (Optional):
-
If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Boil the solution for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.[9]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Flash Chromatography for Non-Crystalline or Complex Mixtures
This protocol provides a general procedure for purifying products of this compound reactions using silica gel flash chromatography.[10]
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry method. For the slurry method, mix the silica gel with the initial, least polar eluent and pour it into the column.
-
Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 3: Acid-Base Extraction for Purification of Primary and Secondary Sulfonamides
This technique is highly effective for separating acidic sulfonamides (those with an N-H bond) from neutral or basic impurities.[6]
Methodology:
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
-
Basic Extraction:
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated sulfonamide salt will be in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using DCM, check densities).
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the sulfonamide.
-
-
Neutralization and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (check with pH paper). The pure sulfonamide product will precipitate out of the solution.[11]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Data & Visualization
Table 1: Common Solvents for Sulfonamide Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Common Use Case |
| Ethanol/Water | Polar | 78-100 | General purpose for many sulfonamides.[6] Water is used as an anti-solvent. |
| Isopropanol/Water | Polar | 82-100 | A good alternative to ethanol, often providing high recovery.[12] |
| Ethyl Acetate/Hexanes | Medium Polarity | 77 (EtOAc) | Good for less polar sulfonamides. Hexanes act as the anti-solvent. |
| Toluene | Non-polar | 111 | Suitable for sulfonamides that are highly soluble in hot, non-polar solvents. |
| Acetone/Water | Polar | 56-100 | Another common polar solvent/anti-solvent system.[11] |
Diagram 1: Decision Tree for Purification Strategy Selection
This diagram provides a logical workflow for selecting the most appropriate initial purification strategy for your reaction product.
Caption: A decision tree to guide the selection of a purification strategy.
Diagram 2: Workflow for Troubleshooting Recrystallization
This workflow outlines the steps to take when encountering common problems during recrystallization.
Caption: A workflow for troubleshooting common recrystallization problems.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. This compound 95 349-89-3 [sigmaaldrich.com]
- 3. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Covalent Labeling with 4-Chlorobenzenesulfonyl Fluoride
From the desk of a Senior Application Scientist
Welcome to the technical support guide for 4-Chlorobenzenesulfonyl fluoride (CBSF). This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice to enhance the yield and specificity of their covalent labeling experiments. We move beyond simple protocols to explain the fundamental principles governing the reactivity of sulfonyl fluorides, empowering you to optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of covalent labeling with this compound (CBSF)?
CBSF functions as an electrophilic "warhead" that participates in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This is a type of click chemistry where the highly electrophilic sulfur atom of the sulfonyl fluoride group is attacked by a nucleophilic amino acid side chain on the target protein.[1] The fluoride ion serves as an excellent leaving group, resulting in the formation of a stable, covalent sulfonamide or sulfonate ester bond between your protein and the chlorobenzenesulfonyl moiety. The reactivity of this "warhead" is finely tuned; it is stable enough for use in aqueous biological systems but reactive enough to engage with specific, context-activated nucleophilic residues.[2]
Q2: Which amino acid residues are the primary targets for CBSF?
While traditional covalent chemistry has heavily focused on cysteine, sulfonyl fluorides like CBSF have expanded the toolkit to target a broader range of nucleophilic residues. The primary targets for stable covalent adduct formation are Tyrosine (Tyr) and Lysine (Lys) .[1][3] Reactivity has also been observed with Histidine (His) and Serine (Ser) side chains.[1][2]
It is important to note that while CBSF can react rapidly with Cysteine (Cys), the resulting thiosulfonate ester adduct is often unstable, making it less suitable for applications requiring durable covalent modification of cysteine residues.[1][4] The intrinsic reactivity order at physiological pH is generally N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr.[4]
Q3: What are the most critical parameters I need to control for a successful labeling reaction?
Optimizing a covalent labeling experiment with CBSF involves a careful balance of several factors. The most critical parameters are:
-
pH: The reaction is highly pH-dependent. Higher pH increases the deprotonation and therefore the nucleophilicity of lysine (ε-amino group) and tyrosine (phenolic hydroxyl group), significantly enhancing labeling efficiency.[5]
-
Buffer Composition: It is imperative to use a non-nucleophilic buffer system. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with CBSF, drastically reducing your labeling yield.[6][7]
-
Molar Ratio of CBSF to Protein: A stoichiometric excess of the labeling reagent is almost always required. The optimal ratio must be determined empirically but starting with a 10- to 20-fold molar excess of CBSF is a common practice.[6]
-
Reagent Integrity: CBSF, like other sulfonyl fluorides, is sensitive to moisture and can hydrolyze over time, rendering it inactive.[4][6] Always use freshly prepared stock solutions from an anhydrous solvent.
Q4: How should I prepare and store my CBSF stock solution?
Proper handling of the CBSF reagent is crucial for reproducible results.
-
Storage of Solid Reagent: Store the solid CBSF powder at 4°C, tightly sealed and protected from moisture.
-
Preparing Stock Solutions: Always prepare stock solutions immediately before use.[7] Dissolve the CBSF in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Stock Concentration: A high-concentration stock (e.g., 10-100 mM) is recommended. This allows you to add a minimal volume of organic solvent to your aqueous protein solution (typically ≤5% v/v) to avoid protein denaturation.
-
Avoid Aqueous Storage: Do not store CBSF stock solutions in aqueous buffers, as this will lead to rapid hydrolysis.
Troubleshooting Guide: Improving Low Labeling Yield
Encountering low labeling efficiency can be a significant hurdle. This guide provides a systematic, question-based approach to identify and resolve the most common issues.
Q1: My labeling yield is very low or zero. What is my initial troubleshooting checklist?
When facing a failed reaction, a systematic review of your entire workflow is the most effective approach. Start by assessing the most common failure points.
Caption: A troubleshooting decision tree for low covalent labeling yield.
Q2: I'm using a common biological buffer like Tris (TBS). Could this be the problem?
Yes, absolutely. This is one of the most frequent causes of low labeling efficiency.
-
The Chemistry: Tris (tris(hydroxymethyl)aminomethane) and glycine both contain primary amines. These amines are nucleophilic and will readily react with the electrophilic sulfonyl fluoride of CBSF.[7] This reaction consumes your labeling reagent, preventing it from modifying your protein of interest.
-
The Solution: Always use a buffer that is free of primary amines for the labeling reaction. Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES.[6] Ensure the final pH of the reaction mixture is within the optimal range.
| Buffer System | Compatibility with CBSF Labeling | Rationale |
| PBS (Phosphate-Buffered Saline) | Excellent | Contains no nucleophilic groups that interfere with the reaction. |
| HEPES | Excellent | An effective biological buffer without interfering primary amines. |
| Tris (e.g., TBS) | Poor | The primary amine is highly reactive with sulfonyl fluorides.[7] |
| Glycine | Poor | The primary amine will quench the labeling reaction. |
Q3: How critical is pH, and what range should I be targeting?
The pH is a master variable in this reaction. The reactivity of your target amino acid side chains is directly tied to their protonation state.
-
The Causality: For a lysine or tyrosine residue to act as an effective nucleophile, its side chain must be deprotonated. The pKa of the lysine ε-amino group is ~10.5, and for the tyrosine hydroxyl group, it is ~10. The reaction rate will increase significantly as the pH of the solution approaches and exceeds these pKa values.[5] However, protein stability must also be considered, as very high pH can lead to denaturation.
-
Practical Recommendations:
-
Starting Point: For general labeling targeting lysine, a pH range of 8.0 to 9.0 is a robust starting point.[6]
-
Optimizing for Tyrosine: Tyrosine labeling is often more efficient at a slightly higher pH, in the range of 9.0 to 10.0 , provided your protein remains stable.[5]
-
Verification: Always measure the final pH of your reaction mixture after adding all components (protein, buffer, and CBSF stock).
-
Q4: My protein precipitates out of solution during or after the labeling reaction. What is causing this?
Protein precipitation is typically a sign of excessive labeling or "over-modification."
-
The Mechanism: Covalent modification of multiple surface residues, particularly charged ones like lysine, alters the overall net charge and isoelectric point (pI) of the protein.[7] This change in surface chemistry can disrupt the protein's hydration shell and lead to aggregation and precipitation.
-
Troubleshooting Steps:
-
Reduce the Molar Excess: This is the first and most important step. Titrate the molar excess of CBSF downwards. Try a range (e.g., 2-fold, 5-fold, 10-fold excess) to find a balance between labeling efficiency and protein solubility.
-
Decrease Incubation Time: Shorten the reaction time to limit the extent of modification.
-
Lower the Temperature: Perform the incubation at 4°C instead of room temperature to slow the reaction rate.
-
Check Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation. Consider diluting your sample if possible.
-
Q5: The labeling is successful, but mass spectrometry shows modification on multiple residues. How can I improve selectivity?
Achieving site-specific labeling is often dependent on the unique microenvironment of the target protein.[2][8] While CBSF has intrinsic preferences, selectivity is often governed by a "proximity-enabled" reaction, where a specific residue's reactivity is enhanced by its location within a binding pocket.[9]
-
Leverage the Protein's Microenvironment: Often, a particular Lys or Tyr residue in a binding site will have a perturbed (lowered) pKa due to its proximity to basic residues like arginine or histidine, making it hyper-nucleophilic compared to others on the protein surface.[5][8] This is the key to achieving selectivity.
-
Strategies for Improving Selectivity:
-
Minimize Molar Ratio and Time: Use the lowest molar excess of CBSF and the shortest incubation time that still provides sufficient labeling at your desired site. This limits the opportunity for the reagent to react with less-reactive, off-target sites.
-
Competitive Labeling: If CBSF is part of a probe with a recognition motif (i.e., a targeted covalent inhibitor), pre-incubating with a non-covalent version of the binder can be used to demonstrate that labeling occurs specifically within the intended binding site.
-
Experimental Protocols & Workflows
Protocol 1: General Covalent Labeling with CBSF
This protocol provides a robust starting point for labeling a purified protein.
-
Buffer Exchange: Ensure your purified protein is in a compatible, non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.[10]
-
Determine Protein Concentration: Accurately measure the protein concentration (e.g., via A280 or BCA assay).
-
Prepare Fresh CBSF Stock: Immediately before use, dissolve solid CBSF in anhydrous DMSO to a concentration of 50 mM.
-
Initiate Labeling Reaction:
-
In a microcentrifuge tube, add your protein solution.
-
While gently vortexing, add the required volume of the 50 mM CBSF stock to achieve the desired molar excess (e.g., for a 20-fold excess in a 100 µL reaction containing 10 µM protein, you would add 0.4 µL of 50 mM CBSF). The final DMSO concentration should ideally be below 5%.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C. Protect from light if CBSF is part of a fluorescent probe.[10]
-
Quench the Reaction (Optional but Recommended): To stop the reaction and consume excess CBSF, add a nucleophilic reagent like Tris buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Remove Excess Reagent: Separate the labeled protein from unreacted CBSF and quenching agent using a desalting column suitable for your protein's size.[10] The labeled protein is now ready for downstream analysis.
Protocol 2: Confirmation of Labeling by Mass Spectrometry
Mass spectrometry (MS) is the definitive method to confirm covalent modification.[11][12]
Caption: Workflow for confirming covalent labeling using mass spectrometry.
-
Intact Mass Analysis (Top-Down Approach):
-
Prepare two samples: your unlabeled control protein and your CBSF-labeled, desalted protein.
-
Analyze both samples by LC-MS.
-
Expected Result: The mass spectrum of the labeled protein should show a new peak corresponding to the original protein mass plus the mass of the chlorobenzenesulfonyl adduct (Mass of CBSF - Mass of HF = 194.61 - 20.01 = +174.6 Da ). Observing this specific mass shift is strong evidence of covalent labeling.[12]
-
-
Peptide Mapping (Bottom-Up Approach):
-
Take your labeled, desalted protein sample.
-
Denature the protein and digest it into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[13]
-
Expected Result: Search the MS/MS data against your protein's sequence, specifying a variable modification of +174.6 Da on Tyr, Lys, Ser, and His. The software will identify the specific peptide(s) containing the modification and pinpoint the exact amino acid residue that was labeled.[12]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 4-Chlorobenzenesulfonyl Fluoride in Bioconjugation
Welcome to the technical support center for troubleshooting bioconjugation reactions with 4-chlorobenzenesulfonyl fluoride (CBSF). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the labeling of biomolecules with this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your experiments are successful.
Introduction to this compound (CBSF)
This compound is a chemical probe used in bioconjugation, primarily for the modification of proteins. It belongs to the class of sulfonyl fluorides which are known to react with nucleophilic residues on proteins, most notably the hydroxyl group of tyrosine and the epsilon-amino group of lysine. The reactivity of CBSF is highly dependent on the reaction conditions, particularly pH. Understanding and optimizing these conditions is crucial for achieving efficient and specific conjugation.
Troubleshooting Guide: Low Reactivity and Other Common Issues
This section addresses specific problems you might encounter during your bioconjugation experiments with this compound, providing potential causes and actionable solutions.
Question: I am observing low or no conjugation of my protein with this compound. What are the possible reasons and how can I fix this?
Answer:
Low or no conjugation is a common issue that can stem from several factors. Let's break down the potential causes and how to address them systematically.
The reactivity of amino acid residues is highly pH-dependent. For sulfonyl fluorides, the reaction with tyrosine is favored at a higher pH, where the tyrosine hydroxyl group is deprotonated to the more nucleophilic phenoxide anion.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer has the correct pH. For targeting tyrosine residues, a pH range of 9.0-10.5 is generally recommended.
-
pH Optimization: If the initial pH is not yielding good results, perform a pH titration experiment, testing a range of pH values (e.g., 8.5, 9.0, 9.5, 10.0, 10.5) to determine the optimal condition for your specific protein.
-
Buffer Choice: Use a buffer system that maintains its buffering capacity at the desired alkaline pH, such as borate or CAPS. Avoid buffers with primary or secondary amines (e.g., Tris) as they can compete with the protein for reaction with the sulfonyl fluoride.
-
Sulfonyl fluorides can hydrolyze over time, especially in the presence of moisture. An inactive reagent will lead to poor or no conjugation.
-
Troubleshooting Steps:
-
Check Reagent Storage: Ensure the CBSF has been stored under the recommended conditions (cool and dry).
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of CBSF in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not store aqueous solutions of the reagent.
-
Quality Control: If you suspect the reagent has degraded, consider purchasing a new batch from a reputable supplier.
-
The accessibility of the target amino acid residues on your protein can significantly impact conjugation efficiency.
-
Troubleshooting Steps:
-
Assess Target Residue Accessibility: If your protein's structure is known, examine the location of tyrosine and lysine residues. Buried residues will not be available for conjugation.
-
Denaturation Studies: In some cases, partial denaturation of the protein can expose buried residues. However, this must be done cautiously to avoid irreversible loss of protein function.
-
Protein Concentration and Purity: Ensure you are using the correct concentration of your protein and that it is free from contaminants that might interfere with the reaction.
-
The stoichiometry of the reaction is critical. An insufficient amount of the labeling reagent will result in a low degree of labeling.
-
Troubleshooting Steps:
-
Molar Ratio Optimization: Perform a titration experiment with varying molar excesses of CBSF (e.g., 10-fold, 20-fold, 50-fold, 100-fold) to find the optimal ratio for your desired level of conjugation.
-
Stepwise Addition: For high molar excesses, consider adding the CBSF stock solution in smaller aliquots over time to maintain a consistent reaction rate and minimize potential protein precipitation.
-
Troubleshooting Workflow for Low Conjugation
Caption: A decision tree for troubleshooting low bioconjugation yield with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in bioconjugation?
A1: this compound reacts with nucleophilic amino acid residues on proteins. The primary targets are the deprotonated hydroxyl group of tyrosine (phenoxide) and the epsilon-amino group of lysine. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.
Reaction Mechanism with Tyrosine
Caption: Simplified reaction of CBSF with a deprotonated tyrosine residue.
Q2: How should I prepare and store my this compound stock solution?
A2: It is crucial to prepare fresh stock solutions of CBSF for each experiment. Weigh out the required amount of CBSF and dissolve it in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Do not use aqueous buffers to prepare the stock solution as CBSF is susceptible to hydrolysis. Store the solid reagent in a desiccator at 2-8°C.
Q3: Can I use Tris buffer for my conjugation reaction?
A3: It is not recommended to use buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components are nucleophilic and will compete with the target amino acid residues on your protein for reaction with the sulfonyl fluoride, leading to lower conjugation efficiency. Borate or carbonate buffers are suitable alternatives for reactions at alkaline pH.
Q4: My protein is precipitating upon addition of the this compound stock solution. What can I do?
A4: Protein precipitation can occur if the concentration of the organic solvent from the CBSF stock solution becomes too high in the final reaction mixture.
-
Mitigation Strategies:
-
Limit Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v).
-
Stepwise Addition: Add the CBSF stock solution in small aliquots to the reaction mixture while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the reagent and solvent.
-
Solubility Enhancers: In some cases, the addition of solubility-enhancing agents that are compatible with your protein may be necessary.
-
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation: Prepare your protein in a suitable amine-free buffer (e.g., 100 mM sodium borate, pH 9.5).
-
CBSF Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
To your protein solution, add the desired molar excess of the CBSF stock solution. For example, to achieve a 20-fold molar excess for a 1 mL reaction of a 100 µM protein solution, you would add 20 µL of the 100 mM CBSF stock solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction: To stop the labeling reaction, you can add a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted CBSF and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Analyze the extent of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the label has a chromophore.
Data Summary Table
| Parameter | Recommended Range | Notes |
| pH | 9.0 - 10.5 | Optimal for tyrosine labeling. |
| Buffer | Borate, Carbonate, CAPS | Avoid amine-containing buffers like Tris. |
| Molar Excess of CBSF | 10-fold to 100-fold | Highly dependent on the protein and desired degree of labeling. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress if possible. |
| Temperature | 4°C to Room Temperature | Room temperature is a good starting point. |
| Organic Solvent | < 10% (v/v) | To prevent protein precipitation. |
Impact of pH on the stability and reactivity of 4-Chlorobenzenesulfonyl fluoride
This guide is intended for researchers, scientists, and drug development professionals working with 4-Chlorobenzenesulfonyl fluoride. It provides in-depth technical guidance on its stability and reactivity, with a focus on the impact of pH. This document is structured to anticipate and address common challenges encountered during experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, with a focus on pH-related causes.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no product yield in a reaction with a nucleophile (e.g., amine, phenol). | 1. Incorrect pH for nucleophile activation: The nucleophilicity of many functional groups is pH-dependent. For instance, primary and secondary amines are most nucleophilic when they are in their free base form, which requires a pH above their pKa. Similarly, phenols require a basic pH to be deprotonated to the more nucleophilic phenoxide ion. 2. Hydrolysis of this compound: While generally more stable than the corresponding sulfonyl chloride, this compound can undergo hydrolysis, especially at elevated temperatures and extremes of pH. This depletes the starting material. | 1. Optimize Reaction pH: Adjust the reaction pH to ensure the nucleophile is in its most reactive form. For amines, this is typically a mildly basic pH. For phenols, a stronger base might be necessary. Consider performing a pH titration of your reaction mixture. 2. Control for Hydrolysis: If hydrolysis is suspected, run the reaction at a lower temperature. Monitor the stability of this compound in your reaction buffer at the intended reaction temperature by HPLC or NMR before adding your nucleophile. Consider using an anhydrous solvent if your reaction chemistry permits. |
| Inconsistent reaction rates or product yields between batches. | 1. pH drift during the reaction: The reaction itself may produce acidic or basic byproducts that alter the pH of the reaction medium, thereby affecting the reaction rate. 2. Inadequate buffering: The buffer system used may not have sufficient capacity to maintain a stable pH throughout the reaction. | 1. Use a Suitable Buffer: Employ a buffer with a pKa close to the desired reaction pH and with sufficient concentration to resist pH changes. 2. Monitor pH: For long reactions, consider monitoring the pH periodically and adjusting as necessary. |
| Formation of unexpected byproducts. | 1. Side reactions due to extreme pH: At high pH, hydroxide ions can compete with your intended nucleophile, leading to the formation of 4-chlorobenzenesulfonic acid. At very low pH, acid-catalyzed degradation of starting materials or products may occur. 2. Reaction with buffer components: Some buffers, particularly those with nucleophilic functional groups (e.g., Tris), can react with this compound. | 1. pH Optimization: Conduct small-scale trial reactions at different pH values to identify the optimal range that maximizes the desired product formation while minimizing byproducts. 2. Select an Inert Buffer: Choose a non-nucleophilic buffer, such as phosphate, borate, or HEPES, depending on the required pH range. |
| Difficulty in purifying the final product. | 1. Presence of hydrolyzed starting material: 4-chlorobenzenesulfonic acid, the hydrolysis product, can complicate purification due to its high polarity. | 1. Quench the Reaction Appropriately: At the end of the reaction, adjust the pH to a neutral value to prevent further hydrolysis during workup. 2. Extraction at Controlled pH: Utilize pH-controlled liquid-liquid extraction to separate the desired product from the sulfonic acid byproduct. The sulfonic acid will be more soluble in the aqueous phase at a basic pH. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: Aryl sulfonyl fluorides, including this compound, are generally considered to be more stable towards hydrolysis than their sulfonyl chloride counterparts.[1] They exhibit a balance of stability and reactivity that makes them valuable reagents, particularly in bioconjugation and click chemistry (SuFEx).[2] However, their stability is pH-dependent. While relatively stable at neutral and acidic pH, their susceptibility to hydrolysis increases with rising pH and temperature.
Q2: How does pH affect the reactivity of this compound with nucleophiles?
A2: The pH of the reaction medium plays a crucial role in two ways:
-
Activation of the Nucleophile: As detailed in the troubleshooting guide, the nucleophilicity of many common reactants (amines, thiols, phenols) is highly dependent on their protonation state. A pH that favors the deprotonated form will significantly enhance the reaction rate.
-
Stability of the Sulfonyl Fluoride: At higher pH values, the concentration of hydroxide ions increases, leading to a greater rate of competing hydrolytic side reactions.
Therefore, an optimal pH must be found that balances the activation of the nucleophile with the stability of the this compound.
Q3: What are the expected degradation products of this compound under different pH conditions?
A3: The primary degradation pathway for this compound in aqueous media is hydrolysis.
-
Under neutral and basic conditions: The main degradation product is 4-chlorobenzenesulfonic acid and fluoride ion, resulting from the nucleophilic attack of water or hydroxide ions on the sulfur atom.
-
Under acidic conditions: While more stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can also lead to hydrolysis, yielding 4-chlorobenzenesulfonic acid.
The following diagram illustrates the primary hydrolysis pathway:
Caption: Hydrolysis of this compound.
Q4: Are there any buffer systems I should avoid when working with this compound?
A4: Yes. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they are nucleophilic and can react with this compound. Buffers containing thiols should also be avoided if the intended reaction is not with the thiol itself. Good, non-nucleophilic buffer choices include phosphate, borate, and HEPES.
Q5: How should I store this compound?
A5: this compound should be stored in a cool, dry place, away from moisture. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound at a Given pH
This protocol allows for the determination of the hydrolytic stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., 0.1 M phosphate buffer for pH 7, 0.1 M carbonate-bicarbonate buffer for pH 9)
-
Acetonitrile (or other suitable organic solvent)
-
HPLC system with a C18 column and UV detector
-
Thermostated incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Initiate the Stability Study:
-
Pre-heat the buffer solution to the desired temperature.
-
In a sealed vial, add a known volume of the buffer.
-
Add a small, precise volume of the this compound stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 0.1 mg/mL). Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid significant solvent effects.
-
Vortex briefly to mix.
-
-
Time-Point Sampling:
-
Immediately withdraw an aliquot (t=0 sample) and quench the hydrolysis by adding it to a vial containing a suitable diluent (e.g., acetonitrile/water 1:1).
-
Place the reaction vial in the thermostated environment.
-
Withdraw aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each sample in the same manner.
-
-
HPLC Analysis:
-
Analyze all quenched samples by reverse-phase HPLC.
-
Use a suitable mobile phase to achieve good separation between this compound and its hydrolysis product, 4-chlorobenzenesulfonic acid.
-
Monitor the disappearance of the this compound peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of this compound versus time.
-
If the plot is linear, the hydrolysis follows first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a starting point for the sulfonylation of a primary amine. Optimization of pH, temperature, and stoichiometry will be required for specific substrates.
Materials:
-
This compound
-
Primary amine substrate
-
A suitable buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates and developing system
-
Purification system (e.g., flash chromatography)
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine in the chosen buffer.
-
Add this compound: While stirring, add a solution of this compound (typically 1.0-1.2 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or THF) to the amine solution.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Caption: Workflow for Amine Sulfonylation.
References
Technical Support Center: Identifying Byproducts in 4-Chlorobenzenesulfonyl Fluoride Reactions by Mass Spectrometry
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chlorobenzenesulfonyl fluoride (CBSF). In our experience, while CBSF is a versatile reagent, particularly for the synthesis of sulfonamides, its reactivity can lead to a range of byproducts that complicate reaction monitoring and purification.[1] This guide is designed to provide you with the field-proven insights and methodologies necessary to proactively identify and troubleshoot these impurities using mass spectrometry, ensuring the integrity of your synthetic pathways.
We will move beyond simple procedural lists to explain the chemical causality behind byproduct formation and the logic of their mass spectrometric identification.
Section 1: Frequently Asked Questions (FAQs) - Proactive Byproduct Identification
This section addresses the most common impurities you can anticipate, allowing you to set up your analytical methods to screen for them from the outset.
Q1: What are the most common and unavoidable byproducts I should expect when using this compound?
A1: Even in meticulously planned experiments, two byproducts are frequently observed due to the inherent reactivity of the sulfonyl fluoride group and its synthetic precursors.
-
Hydrolysis Product (4-Chlorobenzenesulfonic Acid): The sulfonyl fluoride moiety is highly electrophilic and susceptible to hydrolysis by trace amounts of water in your solvent, reagents, or from atmospheric moisture.[2][3] This is often the most common byproduct. Its presence indicates that your reaction conditions may not be sufficiently anhydrous.
-
Self-Reaction Product (4,4'-Dichlorodiphenyl Sulfone): This byproduct can arise from a Friedel-Crafts-type reaction where one molecule of CBSF reacts with another molecule of an aromatic compound, such as the chlorobenzene used in its synthesis.[2][3] Its formation is often promoted by elevated temperatures or the presence of Lewis acid catalysts.
Q2: My reaction is with a primary amine to form a sulfonamide. What specific amine-related side-products should I look for?
A2: When reacting CBSF with primary amines (R-NH₂), the primary side reaction of concern is di-sulfonylation . This occurs when a second molecule of CBSF reacts with the nitrogen of the newly formed sulfonamide.
-
Mechanism: The resulting sulfonamide (R-NH-SO₂-Ar) still possesses a proton on the nitrogen. In the presence of a base, this proton can be abstracted, rendering the nitrogen nucleophilic again and allowing it to attack a second molecule of CBSF.
-
Prevention: This side reaction can be minimized by carefully controlling the stoichiometry (avoiding a large excess of CBSF), slowly adding the sulfonyl fluoride to the amine solution to prevent localized high concentrations, and maintaining lower reaction temperatures.[4]
Q3: What are the characteristic fragmentation patterns for my desired 4-chlorobenzenesulfonamide product in ESI-MS/MS?
A3: Understanding the expected fragmentation of your target molecule is crucial for distinguishing it from isomers and byproducts. For a typical 4-chlorobenzenesulfonamide, collision-induced dissociation (CID) in positive-ion mode ([M+H]⁺) will commonly produce several key fragments:
-
Loss of SO₂ (64 Da): A signature rearrangement for many aromatic sulfonamides involves the extrusion of sulfur dioxide.[5][6] An electron-withdrawing group like chlorine on the aromatic ring can promote this fragmentation pathway.[5]
-
Cleavage of the Sulfonamide S-N Bond: This is a dominant fragmentation pathway. It can lead to two primary types of ions:
-
The protonated amine fragment [R-NH₃]⁺.
-
The 4-chlorobenzenesulfonyl fragment, which can lead to ions at m/z 175 ([Cl-C₆H₄-SO₂]⁺) or related structures.
-
-
Formation of Amine Radical Cations: Uniquely, protonated sulfonamides can fragment via an ion-neutral complex to produce dominant radical cations of the constituent amine.[7] This is a key diagnostic tool.
Section 2: Troubleshooting Guide - Interpreting Your Mass Spectrum
This section is designed to help you diagnose specific, unexpected peaks in your mass spectrum.
Q4: I see a prominent peak at an m/z corresponding to a mass of ~192 Da. What is it?
A4: A peak corresponding to a molecular weight of 192.62 Da is almost certainly the hydrolysis product, 4-chlorobenzenesulfonic acid (C₆H₅ClO₃S). In negative ion mode ESI, you will see this as the [M-H]⁻ ion at m/z 191 . Its presence is a direct indicator of water in your reaction.
-
Causality: Sulfonyl halides are reactive towards a wide range of nucleophiles, including water.[2]
-
Actionable Advice: To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q5: An unexpected, strong peak at m/z 287 [M+H]⁺ is present in my spectrum. What could it be?
A5: This peak corresponds to a molecular weight of 286.16 Da, which is consistent with 4,4'-dichlorodiphenyl sulfone . As mentioned in the FAQ, this is a common byproduct from the synthesis of the parent sulfonyl chloride and can be carried through to your reaction.[3] Its MS/MS fragmentation will not show the characteristic loss of SO₂ or the amine fragment that you would expect from a sulfonamide.
Q6: My desired product peak is present, but I also see a significant peak at [Desired Product Mass + 176]. What does this indicate?
A6: This mass difference of 176 Da (specifically, 175.96 Da for C₆H₄ClO₂S) strongly suggests the di-sulfonylation of your primary amine. The added group is a 4-chlorobenzenesulfonyl moiety.
-
Confirmation: To confirm this, perform an MS/MS experiment on this higher mass ion. You should observe a neutral loss of 177 Da ([Cl-C₆H₄-SO₂H]), leading back to a fragment ion with the mass of your desired mono-sulfonated product. You should also see fragments characteristic of the 4-chlorobenzenesulfonyl group.
Q7: I'm not seeing my expected molecular ion, or the signal is very weak. What are some common MS-related issues?
A7: If you suspect a byproduct issue but cannot get a clear spectrum, the problem may lie with the analytical method itself.
-
Ionization Efficiency: Your compound may not ionize well under standard ESI conditions. Try adjusting the mobile phase composition (e.g., adding or changing the acid modifier like formic or acetic acid) or switching the ionization mode (positive vs. negative).[8]
-
In-Source Fragmentation: If your compound is particularly labile, it might be fragmenting in the ionization source before it even reaches the mass analyzer. Try reducing the source voltage or temperature.
-
Mass Calibration: Always ensure your mass spectrometer is properly calibrated. An uncalibrated instrument can lead to mass errors that make peak identification impossible.[8][9]
Section 3: Protocols & Methodologies
Adhering to validated protocols is key to reproducible analysis.
Protocol 1: General Procedure for Sample Preparation for LC-MS Analysis
This protocol is designed to minimize sample-induced errors and ensure compatibility with standard reversed-phase LC-MS systems.
-
Quench and Dilute: Take a small aliquot (e.g., 5-10 µL) of your crude reaction mixture.
-
Solubilize: Add this aliquot to 1 mL of a 50:50 mixture of acetonitrile and water in a clean autosampler vial. Ensure the solution is fully dissolved. If your compounds are very nonpolar, you may need a higher percentage of organic solvent.
-
Add Modifier: Add 1 µL of formic acid (0.1% final concentration) to the vial. This aids in protonation for positive-ion mode ESI.
-
Vortex: Mix the sample thoroughly.
-
Filter (Optional but Recommended): If the crude mixture contains solids, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.
Protocol 2: Recommended Starting Parameters for ESI-MS/MS Analysis
Use these parameters as a starting point for method development. Optimization will be required for your specific analyte and instrument.
-
Ionization Mode: ESI Positive ([M+H]⁺)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 100 - 1000
-
MS/MS Fragmentation: For a suspected byproduct ion, perform a product ion scan using a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.
Section 4: Visual Guides & Data
Diagram 1: Workflow for Systematic Byproduct Identification
Caption: A logical workflow for identifying unknown peaks in a reaction mass spectrum.
Table 1: Common Byproducts in this compound Reactions
| Compound Name | Molecular Formula | Exact Mass (Da) | Common Adducts and m/z | Origin |
| Starting Material | C₆H₄ClFO₂S | 194.96 | N/A | Reagent |
| Hydrolysis Product | C₆H₅ClO₃S | 191.96 | [M-H]⁻ = 190.95 | Reaction with water |
| Self-Reaction Product | C₁₂H₈Cl₂O₂S | 285.96 | [M+H]⁺ = 286.97, [M+Na]⁺ = 308.95 | Friedel-Crafts reaction |
| Di-sulfonylation Product (example with R-NH₂) | C₁₂H₈Cl₂NO₄S₂-R | [Mass of R-N] + 351.92 | [M+H]⁺, [M+Na]⁺ | Reaction with product sulfonamide |
Table 2: Characteristic MS/MS Fragment Ions for 4-Chlorobenzenesulfonamides
| Precursor Ion | Fragment Description | Fragment m/z (or Neutral Loss) | Mechanistic Insight |
| [M+H]⁺ | Loss of SO₂ | [M+H - 64]⁺ | Characteristic rearrangement[5][6] |
| [M+H]⁺ | 4-Chlorobenzenesulfonyl Cation | 175 | Cleavage of the S-N bond |
| [M+H]⁺ | Protonated Amine | [Mass of Amine + 1] | Cleavage of the S-N bond |
| [M+H]⁺ | Loss of 4-chlorobenzenesulfinic acid | [M+H - 176]⁺ | Rearrangement and cleavage |
References
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
Technical Support Center: Catalyst Selection for SuFEx Reactions with 4-Chlorobenzenesulfonyl Fluoride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) specifically for reactions involving the electron-deficient yet highly versatile hub, 4-chlorobenzenesulfonyl fluoride. The content is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your experiments. The question-and-answer format provides direct solutions to common problems.
Question 1: My SuFEx reaction is slow or shows no conversion. What are the primary causes?
Answer:
A stalled reaction with this compound, an activated aryl sulfonyl fluoride, typically points to issues with the catalytic system or the nucleophile's reactivity.
-
Cause 1: Inadequate Catalyst Strength. The S-F bond, while reactive under specific conditions, requires activation.[1][2] The choice of catalyst is paramount and its effectiveness often correlates with its basicity (pKaH).[1]
-
Solution: If you are using a mild base like triethylamine (Et₃N), it may be insufficient.[1] Consider switching to a stronger organosuperbase. For reactions with silylated alcohols or phenols, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice, though 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are often more efficient and can be used at lower catalytic loadings.[1][3]
-
-
Cause 2: Nucleophile Reactivity. Free alcohols, and especially amines, can be problematic. Reactions with free amines generate hydrogen fluoride (HF), which can neutralize your base catalyst.
-
Solution: The use of silylated nucleophiles (e.g., aryl silyl ethers or N-silylamines) is highly recommended.[4] The silicon atom acts as a powerful fluoride trap by forming a highly stable Si-F bond, which provides a thermodynamic driving force for the reaction and prevents catalyst deactivation.[5][6][7] For reactions with amines, a Lewis acid-catalyzed approach with a silylated amine is often the most effective strategy.[5][6]
-
-
Cause 3: Catalyst Loading and Reaction Conditions. Insufficient catalyst or suboptimal temperature can hinder the reaction rate.
-
Solution: Ensure you are using the correct catalyst loading. For DBU, this can be 10–30 mol%, whereas for more potent catalysts like BEMP or BTMG, 1–10 mol% is often sufficient.[1] If the reaction is still slow at room temperature, gentle heating to 50-80 °C can be beneficial, particularly for less reactive nucleophiles.[5]
-
Question 2: I'm observing low yields and the presence of starting material, even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is often a sign of catalyst inhibition or an unfavorable equilibrium.
-
Cause 1: HF-Mediated Catalyst Deactivation. As mentioned, the generation of HF is a common issue, especially with non-silylated, protic nucleophiles.
-
Solution:
-
Use a Silicon Additive: If using a free alcohol, adding a silicon reagent like hexamethyldisilazane (HMDS) can be highly effective.[3] A synergistic system of BTMG (catalyst) and HMDS (fluoride trap) can lead to quantitative conversion in minutes.[3]
-
Employ Silylated Nucleophiles: This is the most direct way to avoid HF generation.[4][6]
-
Use an HF Scavenger: In some organocatalytic systems, molecular sieves can be used to absorb the generated HF.[8][9]
-
-
-
Cause 2: Inefficient Catalytic System for the Nucleophile. The optimal catalyst system is highly dependent on the nucleophilic partner.
-
Solution: For S-N bond formation, a Lewis acid catalyst such as calcium(II) triflimide (Ca(NTf₂)₂) in combination with a silylated amine is a state-of-the-art choice.[4][5][6][10] The Lewis acid activates the sulfonyl fluoride, making the sulfur center more electrophilic.[7][11] The addition of a co-base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can further accelerate the reaction.[5][6][12]
-
Question 3: My reaction with an amine nucleophile is producing multiple byproducts. What is the cause and how can I achieve a clean conversion?
Answer:
Reactions with amines, particularly primary amines, can be complex. The primary sulfamoyl fluoride product can be unstable in the presence of base and undergo elimination.[13]
-
Cause: Unwanted Side Reactions with Free Amines. The direct reaction of this compound with a free amine can be complicated by the formation of HF and subsequent side reactions.
-
Solution: Adopt a Lewis Acid-Catalyzed Protocol. The most robust method for synthesizing sulfonamides from sulfonyl fluorides is the use of Ca(NTf₂)₂ as a catalyst with an in situ-generated or commercially available silylated amine.[5][6][14] This approach offers high yields (often 62-99%) and avoids the need for a stoichiometric base, leading to a much cleaner reaction profile.[5][10] The silicon effectively traps the fluoride, preventing downstream complications.[5][6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding catalyst selection for SuFEx with this compound.
Question 1: What are the main classes of catalysts available for this reaction, and when should I use them?
Answer:
There are three primary classes of catalysts for SuFEx, and the choice is dictated almost entirely by your nucleophile.
| Catalyst Class | Examples | Recommended Nucleophile | Mechanism of Action |
| Lewis Bases (Organosuperbases) | DBU, BEMP, BTMG[1][3] | Silylated Alcohols/Phenols | Activates the silyl ether or phenol for nucleophilic attack.[7] |
| Lewis Acids | Ca(NTf₂)₂, Ca(OTf)₂[5][6] | Silylated Amines (Primary & Secondary) | Coordinates to the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom.[5][7][11] |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium-derived carbenes | Free Alcohols, Phenols, Amines | Acts as a Brønsted base, activating the nucleophile via hydrogen bonding in a silicon-free protocol.[15][16][17] |
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate catalytic system.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis Acid-Catalyzed Sulfur Fluoride Exchange [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. "Lewis Acid Catalyzed Sulfur-Fluoride Exchange: A Novel Click Reaction" by Theo Yassa and Nicholas Ball [scholarship.claremont.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies to Enhance the Chemoselectivity of 4-Chlorobenzenesulfonyl Fluoride
Welcome to the technical support center for 4-Chlorobenzenesulfonyl fluoride (CBSF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high chemoselectivity in their reactions. As a stable yet reactive electrophile, CBSF is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, but its successful application in multifunctional molecules hinges on precise control. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Foundational Principles of CBSF Reactivity and Selectivity
This section addresses the fundamental properties of CBSF that govern its behavior in chemical reactions. Understanding these principles is the first step toward troubleshooting and optimization.
Q1: Why should I choose this compound over the more traditional 4-chlorobenzenesulfonyl chloride?
A: The choice between a sulfonyl fluoride and a sulfonyl chloride is a critical decision that balances stability and reactivity. While sulfonyl chlorides are highly reactive, this often comes at the cost of poor functional group tolerance and stability.[1] They are prone to hydrolysis and can be difficult to handle and store, especially heteroaromatic variants.[1]
This compound, in contrast, offers a superior stability profile. The sulfur-fluorine bond is remarkably robust, resisting hydrolysis, oxidation, reduction, and thermolysis under many conditions.[2][3][4] This stability allows CBSF to be used in a wider range of reaction conditions and with more complex, multifunctional substrates. The reactivity of the S-F bond can be "unleashed" under specific catalytic conditions, allowing for controlled and selective reactions.[5] This unique balance makes CBSF an ideal reagent for SuFEx click chemistry, where reactions are expected to be reliable, high-yielding, and selective.[2]
Q2: What are the primary competing nucleophiles for CBSF in a typical drug development context?
A: In molecules common to pharmaceutical and chemical biology research, CBSF will primarily react with nucleophilic functional groups. The most common competition occurs between:
-
Amines (Primary and Secondary): These are generally strong nucleophiles and react readily with CBSF to form stable sulfonamides.
-
Alcohols and Phenols: These are also nucleophilic, particularly when deprotonated to their corresponding alkoxide or phenoxide forms, and react to form sulfonate esters.
-
Thiols: These are excellent nucleophiles and will react to form thiosulfonates.
-
Context-Specific Protein Residues: In a biological setting, CBSF is known to covalently modify nucleophilic amino acid residues like serine, tyrosine, and lysine.[3]
The primary challenge in chemoselectivity is typically differentiating between amines and hydroxyl groups, or between different types of amines (e.g., a primary aliphatic amine vs. a secondary aromatic amine).
Q3: How does the "SuFEx" concept help in achieving chemoselectivity?
A: Sulfur(VI) Fluoride Exchange (SuFEx) is more than just a reaction; it's a "click chemistry" philosophy that emphasizes modularity, high efficiency, and specificity.[2] The inherent stability of the sulfonyl fluoride group is central to this concept. It remains dormant until "activated" by a suitable catalyst or specific reaction conditions.[5][6]
This "on/off" reactivity is the key to chemoselectivity. By carefully selecting the reaction conditions (e.g., base, catalyst, solvent), you can create an environment where only the desired nucleophile is sufficiently activated to engage with the CBSF electrophile. For example, a mild base might be strong enough to deprotonate a phenol for O-sulfonylation while leaving a less acidic amine protonated and unreactive. Conversely, in the absence of a strong base, the intrinsically higher nucleophilicity of an amine will favor N-sulfonylation over reaction with a neutral alcohol.[7]
Section 2: Troubleshooting Guide for Common Chemoselectivity Issues
This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments with CBSF.
Issue 1: My CBSF is reacting with an undesired primary amine instead of my target, a less-reactive nucleophile (e.g., a secondary amine or phenol).
-
Causality Analysis: Primary amines are typically more nucleophilic and less sterically hindered than secondary amines or phenols. In a competitive scenario, they will almost always react faster under standard conditions.
-
Troubleshooting Protocol:
-
Kinetic Control: Lower the reaction temperature significantly (e.g., from room temperature to 0 °C or -20 °C). This will decrease the overall reaction rate and amplify the inherent differences in activation energy between the competing nucleophiles, favoring the more reactive amine but allowing for more controlled addition.[8]
-
Steric Hindrance: Introduce a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases may have difficulty accessing and deprotonating a sterically hindered secondary amine, but more importantly, they can create a crowded transition state that disfavors reaction at the more hindered site.
-
Protecting Group Strategy: This is the most robust solution. Temporarily protect the highly reactive primary amine, for instance as a tert-butoxycarbonyl (Boc) carbamate. This renders the nitrogen non-nucleophilic, allowing the CBSF to react with the other target functional group. The Boc group can be selectively removed later under acidic conditions.[9][10]
-
Issue 2: The reaction is yielding a mixture of N-sulfonylation and O-sulfonylation products on a molecule containing both an amine and a hydroxyl group.
-
Causality Analysis: This indicates that the chosen reaction conditions are not selective enough and are activating both nucleophiles. This often occurs when a strong, unhindered base (like triethylamine or an inorganic base like K₂CO₃) is used in stoichiometric amounts, deprotonating both the amine and the alcohol.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N- vs. O-selectivity.
Issue 3: I am observing significant hydrolysis of my CBSF reagent, leading to low conversion and the formation of 4-chlorobenzenesulfonic acid.
-
Causality Analysis: Sulfonyl fluorides, while more stable than chlorides, are not immune to hydrolysis, especially under harsh aqueous or basic conditions.[4] The presence of water in solvents or reagents is the most common culprit.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use fresh CBSF. Older batches may have absorbed atmospheric moisture.
-
Base Selection: If possible, use an organic base that is less likely to contain water compared to inorganic bases (e.g., K₂CO₃, NaOH). If an inorganic base is necessary, ensure it is finely powdered and dried in vacuo before use.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.[11] If the reaction is complete, proceed with the workup promptly to avoid prolonged exposure of the remaining CBSF to aqueous workup conditions.
-
Section 3: Advanced Strategies for Maximizing Chemoselectivity
When fine-tuning is required, the following strategies provide precise control over the reaction outcome.
Strategy 1: Strategic Control of Reaction Conditions
The interplay of temperature, solvent, and stoichiometry is critical. The following table provides a starting point for optimization.
| Parameter | Recommendation for N- over O-Selectivity | Recommendation for O- over N-Selectivity (with N-protection) | Rationale |
| Temperature | 0 °C to -20 °C | 0 °C to Room Temperature | Lower temperatures exploit the kinetic differences between the more nucleophilic amine and the alcohol.[8] |
| Solvent | Aprotic (DCM, THF, Acetonitrile) | Aprotic (DCM, THF) or polar aprotic (DMF) | Aprotic solvents do not interfere with hydrogen bonding and allow the intrinsic nucleophilicity to dominate. |
| Base | Weak, non-nucleophilic (e.g., Pyridine, DIPEA) | Stronger base (e.g., NaH, K₂CO₃) | A weak base is often sufficient for sulfonamide formation. A stronger base is needed to deprotonate the alcohol to the more reactive alkoxide. |
| Stoichiometry | 1.0-1.2 eq. CBSF | 1.1-1.5 eq. CBSF | A slight excess of CBSF ensures full conversion of the substrate. A larger excess for the less reactive alcohol may be needed. |
Strategy 2: The Protecting Group Approach
For complex molecules where conditional control is insufficient, a protecting group strategy is the most reliable method to achieve chemoselectivity.[9][12] This involves temporarily masking one functional group to allow another to react.
References
- 1. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chlorobenzenesulfonyl Fluoride and 4-Fluorobenzenesulfonyl Fluoride for Bioconjugation and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Arylsulfonyl fluorides have emerged as indispensable tools, particularly as warheads for covalent inhibitors and as robust connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. Their unique balance of stability and tunable reactivity makes them superior alternatives to the more promiscuous sulfonyl chlorides.
This guide provides an in-depth, objective comparison of two key members of this class: 4-chlorobenzenesulfonyl fluoride and 4-fluorobenzenesulfonyl fluoride. We will delve into the electronic factors governing their reactivity, present supporting data, and provide a detailed experimental protocol for a direct comparison of their performance in a typical sulfonamide formation reaction.
Introduction: The Advantage of Sulfonyl Fluorides
Sulfonyl fluorides are characterized by a high kinetic stability, rendering them resistant to hydrolysis under physiological conditions, yet they exhibit chemoselective reactivity towards strong nucleophiles like the side chains of specific amino acid residues (e.g., lysine, tyrosine, serine) in proteins. This "tunable" reactivity, governed by the electronic nature of the aromatic ring substituents, allows for the fine-tuning of their potency and selectivity as covalent modifiers in drug discovery programs. The two compounds of focus here, this compound and 4-fluorobenzenesulfonyl fluoride, offer a clear illustration of how a subtle change in a para-substituent—from fluorine to chlorine—can significantly impact the electrophilicity of the sulfur atom and, consequently, the reaction kinetics.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The table below summarizes key physicochemical data for both compounds.
| Property | This compound | 4-Fluorobenzenesulfonyl Fluoride |
| CAS Number | 349-89-3 | 368-85-4[1] |
| Molecular Formula | C₆H₄ClFO₂S[2] | C₆H₄F₂O₂S[1] |
| Molecular Weight | 194.61 g/mol [2] | 178.16 g/mol [1] |
| Appearance | White solid | Colorless to pale yellow solid/liquid |
| Melting Point | 45-50 °C | 29-31 °C |
The Decisive Factor: Understanding Electronic Effects and Reactivity
The reactivity of arylsulfonyl fluorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of these electronic effects.
The reaction proceeds via a nucleophilic attack on the sulfur atom. A more electron-deficient sulfur center will be more susceptible to this attack, leading to a faster reaction rate. The para-substituent (Cl or F) plays a crucial role in modulating this electron density.
To quantify the electronic influence of the para-substituents, we can look at their Hammett constants (σp). These constants measure the electron-donating or electron-withdrawing ability of a substituent at the para position of a benzene ring.
-
For Chlorine (Cl): σp = +0.23
-
For Fluorine (F): σp = +0.06
A positive σp value indicates an electron-withdrawing effect through induction and/or resonance. The larger the positive value, the stronger the electron-withdrawing effect.
Based on these values, chlorine is a more strongly electron-withdrawing group than fluorine . This leads to a greater polarization of the S-F bond and a more electrophilic sulfur atom in this compound. Consequently, one can predict that This compound will be more reactive towards nucleophiles than 4-fluorobenzenesulfonyl fluoride .
A kinetic study of the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides demonstrated a positive ρ-value of +2.02 in the Hammett plot, indicating that the reaction is accelerated by electron-withdrawing substituents which stabilize the developing negative charge in the transition state.[3] While this study was on sulfonyl chlorides, the same principle applies to sulfonyl fluorides.
Experimental Verification: A Comparative Kinetic Study
To provide concrete evidence for the predicted reactivity difference, we present a detailed protocol for a comparative kinetic study of the reaction of both sulfonyl fluorides with a model primary amine, benzylamine, to form the corresponding N-benzylsulfonamides. The reaction progress can be monitored by ¹H NMR or HPLC to determine the second-order rate constants.
Experimental Protocol: Synthesis and Kinetic Analysis of N-Benzyl-4-halobenzenesulfonamides
Materials:
-
This compound
-
4-Fluorobenzenesulfonyl fluoride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of 4-fluorobenzenesulfonyl fluoride in anhydrous acetonitrile.
-
Prepare a 0.4 M stock solution of benzylamine in anhydrous acetonitrile.
-
Prepare a 0.4 M stock solution of triethylamine in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of an internal standard in anhydrous acetonitrile.
-
-
Reaction Setup for Kinetic Measurement (to be performed for each sulfonyl fluoride):
-
In a clean, dry vial, combine 1.0 mL of the 0.2 M sulfonyl fluoride stock solution, 1.0 mL of the 0.4 M triethylamine stock solution, and 0.5 mL of the 0.1 M internal standard stock solution.
-
Initiate the reaction by adding 1.0 mL of the 0.4 M benzylamine stock solution. Start a timer immediately.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing 1.0 mL of a suitable solvent (e.g., acetonitrile for HPLC or CDCl₃ for NMR).
-
-
Analysis:
-
By ¹H NMR: Analyze the quenched samples by ¹H NMR spectroscopy.[4][5] The concentration of the starting material and the product can be determined by integrating their characteristic peaks relative to the integral of the internal standard.
-
By HPLC: Analyze the quenched samples by HPLC.[6] Develop a method that provides good separation of the starting sulfonyl fluoride, benzylamine, and the product sulfonamide. Quantify the components by creating a calibration curve.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The second-order rate constant (k) can be determined by plotting 1/([A]t - [A]₀) versus time, where [A] is the concentration of the limiting reactant (the sulfonyl fluoride). The slope of the resulting straight line will be equal to the rate constant k.
-
Expected Results and Interpretation
Based on the Hammett constants, the reaction with This compound is expected to have a larger second-order rate constant (k) than the reaction with 4-fluorobenzenesulfonyl fluoride. This would be visually represented by a steeper slope in the second-order kinetic plot for the chloro-derivative.
| Reagent | Predicted Relative Reactivity | Rationale |
| This compound | Higher | The chloro group is more electron-withdrawing (σp = +0.23), making the sulfur atom more electrophilic. |
| 4-Fluorobenzenesulfonyl Fluoride | Lower | The fluoro group is less electron-withdrawing (σp = +0.06), resulting in a less electrophilic sulfur atom. |
Conclusion and Recommendations
Both this compound and 4-fluorobenzenesulfonyl fluoride are valuable reagents for applications requiring stable yet reactive electrophiles. The choice between them should be guided by the desired reaction kinetics.
-
This compound is the more reactive of the two. It is recommended for applications where a faster reaction rate is desired or when reacting with less potent nucleophiles.
-
4-Fluorobenzenesulfonyl fluoride offers a more attenuated reactivity. This can be advantageous in scenarios requiring greater selectivity, for instance, when multiple potential nucleophilic sites are present in a complex biomolecule, or when a slower, more controlled reaction is preferred.
By understanding the fundamental electronic principles that govern their reactivity, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and successful outcomes in drug discovery and chemical biology. This guide provides the theoretical framework and a practical experimental design to empower scientists to validate these principles in their own laboratories.
References
- 1. 4-Fluorobenzenesulfonyl fluoride | C6H4F2O2S | CID 3081942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Sulfonyl Fluorides: A Paradigm Shift in Synthesis and Drug Discovery
For decades, the sulfonyl chloride motif has been a cornerstone of synthetic chemistry, a reliable workhorse for the formation of sulfonamides, sulfonates, and other vital sulfur(VI) linkages. However, its inherent reactivity, often a double-edged sword, comes at the cost of stability and selectivity. In recent years, a paradigm shift has occurred, with sulfonyl fluorides emerging from relative obscurity to become the preferred electrophile for a multitude of applications, from the elegant modularity of click chemistry to the precision of targeted covalent inhibitors in drug development. This guide provides an in-depth comparison of these two sulfonyl halides, elucidating the fundamental advantages of the S-F bond and providing practical, data-driven insights for the modern researcher.
At a Glance: The Core Advantages of Sulfonyl Fluorides
The preference for sulfonyl fluorides over their chloride counterparts is rooted in a unique and advantageous balance of stability and "tunable" reactivity. This dichotomy allows for their inertness under a wide range of conditions, yet permits potent and selective reactivity when desired.
| Feature | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) |
| Stability | High thermal, hydrolytic, and reductive stability.[1][2] | Prone to decomposition, hydrolysis, and reduction.[1][3][4] |
| Reactivity | Less reactive, requires activation for efficient reaction.[2][5] | Highly reactive, often leading to poor selectivity.[3][4] |
| Selectivity | High chemoselectivity, exclusively yielding sulfonylation products.[6] | Can lead to side reactions and impurities. |
| Handling | Generally bench-stable and easier to handle and purify.[3][4] | Often require in situ preparation and immediate use due to instability.[3][4] |
| Bio-orthogonality | Stable in aqueous biological environments, ideal for chemical biology.[7] | Reacts readily with water and various biological nucleophiles non-specifically. |
The Bedrock of Advantage: Unpacking Stability
The superior stability of sulfonyl fluorides is the foundation of their utility. This robustness stems from the inherent strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.
Thermodynamic Stability: The S-F bond is significantly stronger and less prone to homolytic cleavage than the S-Cl bond. This translates to remarkable thermal stability. In a direct comparative study, a heteroaryl sulfonyl fluoride was found to be stable at 130°C for three hours, whereas its sulfonyl chloride analog decomposed rapidly under the same conditions.[1] This resilience allows for reactions to be conducted at higher temperatures and simplifies purification and storage.
Hydrolytic Stability: Sulfonyl chlorides are notoriously susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding sulfonic acid. This not only consumes the reagent but also introduces acidic impurities that can complicate reactions. Sulfonyl fluorides, in contrast, are remarkably resistant to hydrolysis, a critical feature for reactions performed in aqueous or protic environments, and a key enabler of their use in biological systems.[1][2][6]
Reductive Stability: The cleavage of the S-F bond is exclusively heterolytic, making sulfonyl fluorides resistant to reduction.[6][7] Sulfonyl chlorides, however, can undergo reduction, which can be a limiting factor in complex synthetic sequences involving reductive steps.
The following diagram illustrates the key stability advantages of sulfonyl fluorides.
Caption: Comparative stability of sulfonyl fluorides and sulfonyl chlorides.
A Tale of Two Reactivities: The Power of Control
While sulfonyl chlorides are broadly reactive, this can be a significant drawback, leading to a lack of selectivity with multifunctional molecules. Sulfonyl fluorides, on the other hand, possess a "spring-loaded" reactivity.[8] They are relatively inert until "activated" by a suitable catalyst, at which point they react efficiently and with high precision.
This tunable reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , a concept introduced by K. Barry Sharpless. SuFEx has emerged as a highly reliable method for constructing robust molecular linkages with applications spanning drug discovery, materials science, and chemical biology.[2][6][9]
The activation of sulfonyl fluorides in SuFEx reactions typically involves a base catalyst, which enhances the nucleophilicity of the coupling partner or activates the sulfonyl fluoride itself, making the sulfur center more electrophilic.
Caption: Generalized workflow for a base-catalyzed SuFEx reaction.
Experimental Validation: A Head-to-Head Comparison
The theoretical advantages of sulfonyl fluorides are borne out in practice. A study comparing aliphatic sulfonyl fluorides and chlorides in the parallel synthesis of sulfonamides from various amines provides clear experimental evidence. While both reagents were effective with simple, unhindered amines, the sulfonyl fluorides gave superior results with amines bearing additional functional groups, where the corresponding sulfonyl chlorides failed.[10] Conversely, the more reactive sulfonyl chlorides were more effective with sterically hindered amines, highlighting that while sulfonyl fluorides are broadly advantageous, the choice of reagent can be context-dependent.[10]
Application Spotlight: Drug Discovery and Chemical Biology
The unique properties of sulfonyl fluorides make them exceptionally well-suited for applications in drug discovery and chemical biology, particularly as "warheads" for targeted covalent inhibitors. Their stability in aqueous environments and their ability to be "switched on" in the specific microenvironment of a protein binding site allow for highly selective covalent modification of target proteins.[7]
Unlike many covalent modifiers that are largely restricted to targeting cysteine residues, sulfonyl fluorides have been shown to react with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[7] This expands the "targetable" proteome and opens up new avenues for drug design. For instance, sulfonyl fluorides form stable adducts with N-acetyltyrosine and N-acetyllysine, whereas their adducts with N-acetylcysteine are unstable, making them unsuitable for sustained covalent inhibition of cysteine residues.
Practical Guidance: Synthesis of Sulfonyl Fluorides
A common and practical route to sulfonyl fluorides is through the conversion of their more readily available, albeit less stable, sulfonyl chloride precursors.
Experimental Protocol: Conversion of an Aryl Sulfonyl Chloride to an Aryl Sulfonyl Fluoride
This protocol is adapted from the robust and widely used method developed by Sharpless and coworkers.
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Potassium bifluoride (KHF₂) (3.0 eq)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aryl sulfonyl chloride (1.0 eq) and acetonitrile.
-
In a separate beaker, prepare a saturated aqueous solution of potassium bifluoride.
-
Add the saturated KHF₂ solution to the flask containing the aryl sulfonyl chloride. The mixture will be biphasic.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the aryl sulfonyl fluoride. The product can be further purified by recrystallization or column chromatography if necessary.
This method is generally high-yielding and avoids the need for anhydrous conditions or specialized reagents.[1]
Caption: Workflow for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Conclusion
The transition from sulfonyl chlorides to sulfonyl fluorides represents a significant advancement in synthetic chemistry. The superior stability, tunable reactivity, and high selectivity of sulfonyl fluorides have established them as indispensable tools for the modern chemist. Their central role in SuFEx click chemistry and their growing importance in the development of targeted covalent therapeutics underscore their transformative impact on the field. For researchers seeking to build complex molecular architectures with precision and robustness, the sulfonyl fluoride motif offers a clear and compelling advantage.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 8. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 9. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Protein Labeling by 4-Chlorobenzenesulfonyl Fluoride Using Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the ability to covalently modify proteins is a cornerstone technique for elucidating function, identifying drug targets, and developing novel therapeutics. Among the arsenal of chemical probes, sulfonyl fluorides (SFs) have emerged as a versatile class of electrophiles capable of targeting a range of nucleophilic amino acid residues.[1] This guide provides an in-depth comparison and a detailed validation workflow for a specific and potent member of this class: 4-Chlorobenzenesulfonyl fluoride (CBSF).
Our focus here is not merely on the protocol but on the underlying principles and comparative analysis essential for robust experimental design and interpretation. As scientists, our methodologies must be self-validating, and this guide is structured to ensure every step is grounded in established biochemical principles and supported by authoritative data.
The Mechanism: Why Sulfonyl Fluorides?
Sulfonyl fluorides, including 4-CBSF, are prized for their unique balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with protein nucleophiles.[1] Initially recognized for their classic reactivity with the active site serine in serine proteases, their utility has expanded significantly.[2] Chemoproteomic studies have revealed that SF-based probes can also target a variety of other functionally important residues, including tyrosine, lysine, and histidine, depending on the specific protein microenvironment.[3][4][5][6]
This reactivity profile distinguishes them from more traditional covalent modifiers that often target the most intrinsically reactive amino acid, cysteine.[3] The ability of SFs to engage alternative nucleophiles like tyrosine and lysine, which are frequently located in ligand-binding sites that lack a proximal cysteine, significantly broadens the scope of the "ligandable" proteome.[3][5] 4-CBSF, as a representative aryl sulfonyl fluoride, leverages this reactivity for activity-based protein profiling (ABPP) and inhibitor development.
Comparative Analysis: CBSF vs. Alternative Covalent Probes
The choice of a labeling reagent is a critical experimental decision. The performance of 4-CBSF is best understood in the context of other widely used covalent probes. Below is a comparative summary of CBSF against two common alternatives: N-Hydroxysuccinimide (NHS) Esters and Arylfluorosulfates.
| Feature | This compound (CBSF) | N-Hydroxysuccinimide (NHS) Esters | Arylfluorosulfates (ArOSO₂F) |
| Primary Target Residues | Tyrosine, Serine, Lysine, Histidine[3][4][5] | Primary amines (Lysine side chains, N-termini) | Lysine, Tyrosine, Serine[7] |
| Reaction Mechanism | Nucleophilic attack on the sulfur (VI) center, displacing fluoride. | Acylation of primary amines. | Nucleophilic attack on the sulfur (VI) center, similar to SFs. |
| Aqueous Stability | Moderate; susceptible to hydrolysis, which is pH-dependent. Stock solutions must be anhydrous.[1][7] | Low; rapidly hydrolyzes in aqueous buffers, requiring efficient reaction kinetics. | High; generally more stable to hydrolysis than analogous sulfonyl fluorides, allowing for longer incubation times.[7] |
| Selectivity | Context-dependent, targeting hyper-reactive residues in binding pockets.[8][9] | Highly selective for accessible primary amines. | Also context-dependent, but may exhibit different residue selectivity than SFs even on the same protein target.[7] |
| Common Applications | Activity-based protein profiling (ABPP), covalent inhibitor development, mapping functional sites.[2][10][11] | Bioconjugation (e.g., attaching biotin or fluorophores), protein cross-linking. | Covalent inhibitor development, particularly where greater stability is required.[7] |
| Key Advantage | Broad targeting of multiple nucleophiles beyond cysteine, expanding the druggable proteome.[5][6] | Well-established, predictable reactivity with lysine. | Enhanced aqueous stability reduces off-target labeling and probe hydrolysis.[7] |
Mass Spectrometry Validation: An In-Depth Workflow
Mass spectrometry (MS) is the definitive tool for validating covalent labeling. It provides unequivocal evidence of a covalent modification, identifies the precise site of labeling, and allows for quantification of labeling efficiency.[12][13]
Below is a conceptual diagram and a detailed protocol for a typical bottom-up proteomics workflow to validate CBSF labeling.
Caption: Workflow for MS-based validation of protein labeling.
Experimental Protocol: Step-by-Step Validation of CBSF Labeling
This protocol outlines a general procedure for labeling a purified protein with 4-CBSF and identifying the modification site by LC-MS/MS.
Rationale: The goal is to covalently attach the chlorobenzenesulfonyl moiety to the target protein, digest the protein into manageable peptides, and use mass spectrometry to find the peptide carrying the modification and identify the specific amino acid it is attached to.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers with primary amines like Tris during labeling.
-
This compound (CBSF)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 200 mM Iodoacetamide - IAM)
-
Sequencing-grade Trypsin
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Probe Preparation (Critical Step):
-
Action: Prepare a fresh 100 mM stock solution of 4-CBSF in anhydrous DMSO immediately before use.
-
Causality: Sulfonyl fluorides are susceptible to hydrolysis in aqueous solutions.[1] Using an anhydrous solvent and preparing the stock solution fresh minimizes probe degradation, ensuring that the active reagent is available for protein labeling.
-
-
Protein Labeling:
-
Action: In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 1-5 µM) with the desired final concentration of 4-CBSF (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.
-
Action: Incubate at room temperature or 37°C for 1-2 hours. Include a vehicle control (DMSO only).
-
Causality: The incubation allows time for the covalent reaction to occur. The optimal concentration and time should be determined empirically for each target protein, as reaction kinetics are dependent on the reactivity of the target residue's microenvironment.
-
-
Quenching:
-
Action: Stop the labeling reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Causality: The excess primary amines in Tris will react with and consume any remaining unreacted CBSF, preventing non-specific labeling during subsequent sample handling steps.
-
-
Sample Preparation for Proteomics (Bottom-Up Workflow):
-
Action: Denature the protein by adding urea to a final concentration of 8 M.
-
Causality: Unfolding the protein is essential for efficient digestion by proteases like trypsin.
-
Action: Reduce disulfide bonds by adding DTT to 5 mM and incubating for 30 minutes at 37°C.
-
Causality: This step breaks internal disulfide bridges, further linearizing the protein.
-
Action: Alkylate free cysteines by adding IAM to 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Causality: This step irreversibly caps cysteine residues, preventing them from re-forming disulfide bonds or engaging in other side reactions.
-
Action: Dilute the sample at least 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to <2 M.
-
Causality: Trypsin activity is inhibited by high concentrations of urea. Dilution is necessary for an efficient digest.
-
Action: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Causality: Trypsin cleaves the protein into smaller peptides, which are ideal for analysis by mass spectrometry.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Action: Acidify the digest with formic acid and analyze the peptides by LC-MS/MS.
-
Action: Perform a database search using a suitable software platform (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Causality: The search algorithm matches the experimental MS/MS spectra against a theoretical database generated from the protein sequence.
-
Action: Crucially, include a variable modification in your search corresponding to the mass of the chlorobenzenesulfonyl moiety (C₆H₄ClO₂S) minus the hydrogen it displaces on the amino acid side chain. The mass shift is +175.96 Da. Search for this modification on Ser, Thr, Tyr, Lys, and His.
-
Causality: This is the key to finding the labeled peptide. The software will specifically look for peptides whose mass has increased by exactly this amount.
-
Action: Manually inspect the MS/MS spectra of identified modified peptides. Look for fragment ions (b- and y-ions) that confirm the sequence and, most importantly, contain the mass modification, which localizes the CBSF adduct to a specific residue.[14]
-
Trustworthiness: A high-quality MS/MS spectrum showing a clear fragment ion series that brackets the modified amino acid provides the highest confidence in site assignment and is a hallmark of a self-validating protocol. The absence of this modification in the vehicle control sample confirms the labeling was specific to the CBSF probe.
-
Conclusion
This compound is a powerful covalent probe that allows researchers to target functionally important amino acid residues that are often inaccessible to traditional cysteine-focused reagents. Its broad reactivity profile opens new avenues for chemical proteomics and drug discovery.[9] However, its use demands a rigorous validation strategy. The mass spectrometry workflow detailed here provides a robust, multi-step process to confirm covalent engagement, pinpoint the exact site of interaction, and differentiate specific labeling from potential artifacts. By pairing this potent chemical tool with a definitive analytical method, researchers can confidently map protein interactions and advance the development of novel covalent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. news-medical.net [news-medical.net]
- 14. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of SuFEx Reactions Using 4-Chlorobenzenesulfonyl Fluoride
This guide provides an in-depth, objective comparison of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, focusing on the use of 4-chlorobenzenesulfonyl fluoride, against other leading bioconjugation techniques. It is intended for researchers, scientists, and drug development professionals seeking to employ robust and biocompatible covalent linking strategies in complex biological environments. We will delve into the underlying principles of SuFEx reactivity, present supporting experimental data, and provide actionable protocols for laboratory application.
Introduction: The Rise of SuFEx in Bioorthogonal Chemistry
The field of bioconjugation has been revolutionized by "click chemistry," a concept that champions reactions that are modular, high-yielding, and generate inoffensive byproducts.[1] These reactions must be bio-orthogonal, meaning their components do not interact or interfere with native biological processes.[2] While foundational click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) are powerful, the potential toxicity of the copper catalyst has limited some in vivo applications.[3] This has spurred the development of catalyst-free methods and new bioorthogonal reaction classes.
Among the most promising next-generation click reactions is the Sulfur(VI) Fluoride Exchange (SuFEx).[4][5] Introduced by K. Barry Sharpless and coworkers, SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond.[6] Sulfonyl fluorides (R-SO₂F), such as this compound, serve as exceptionally stable yet selectively reactive electrophiles.[7][8] They exhibit a remarkable balance of stability, particularly a resistance to hydrolysis under physiological conditions, and an ability to form robust covalent bonds with specific nucleophilic amino acid residues when desired.[7][9][10][11] This guide focuses on the practical application and biocompatibility of SuFEx, specifically using the commercially available reagent this compound, and compares its performance to established alternatives.
Biocompatibility Profile of SuFEx Reactions
The suitability of a chemical reaction for biological applications hinges on the stability and reactivity of its components and the nature of the final linkage. SuFEx chemistry, particularly with aryl sulfonyl fluorides, excels in this regard.
Unpacking the Reactivity and Stability of Sulfonyl Fluorides
The power of sulfonyl fluorides in a biological context lies in their "tunable" reactivity. While the S-F bond is thermodynamically stable in aqueous environments, it can be activated to react with nucleophiles. This reactivity is not indiscriminate; it is highly dependent on the electronic properties of the aryl group and the local environment of the target nucleophile.[12]
-
Hydrolytic Stability : Unlike their more reactive sulfonyl chloride counterparts, which are susceptible to rapid hydrolysis, sulfonyl fluorides are remarkably stable in aqueous buffers at physiological pH.[7][9][13] This stability prevents the "warhead" from being quenched before it reaches its intended biological target, a critical feature for in vivo applications.
-
Proximity-Enabled Reactivity : Aryl sulfonyl fluorides are considered latent electrophiles.[14] Their reaction rates with biological nucleophiles are significantly accelerated when they are brought into close proximity, such as within the binding pocket of a protein.[14] This proximity-enabled effect minimizes off-target reactions, as the sulfonyl fluoride remains largely inert to distal nucleophiles in the complex cellular milieu.
-
Selective Amino Acid Targeting : Sulfonyl fluorides can covalently modify a range of nucleophilic amino acid residues, including lysine, tyrosine, histidine, serine, and threonine.[15][16] Studies have shown that the electronic properties of the aryl sulfonyl fluoride can be adjusted to predictably modulate reactivity towards specific amino acids.[12] While they also react with cysteine, the resulting adducts can be unstable, making them less suitable for durable cysteine targeting compared to other warheads.[12]
Cytotoxicity and In Vivo Considerations
For a reaction to be truly biocompatible, neither the starting materials, the reaction itself, nor the resulting linkage should induce significant cellular toxicity.
-
Low Cytotoxicity : Studies involving SuFEx-based bioconjugation and the development of covalent probes have noted a lack of cellular toxicity.[17][18] The stability of the sulfonyl fluoride group prevents widespread, non-specific reactions that could lead to cell death. Furthermore, the resulting sulfonamide or sulfonate ester linkages are known to be stable and are common motifs in pharmaceuticals, suggesting their general biological tolerance.[18]
-
In Vivo Suitability : The stability of the S(VI)-F bond and the resulting covalent linkage makes SuFEx suitable for in vivo applications.[14] The reaction can proceed under physiological conditions without exogenous catalysts, and the lack of off-target cross-linking in complex media like human serum has been demonstrated.[14]
Performance Comparison: SuFEx vs. Alternative Click Chemistries
To fully appreciate the advantages of SuFEx, it is essential to compare it with other widely used bioorthogonal reactions. The choice of conjugation chemistry is dictated by the specific application, environment (in vitro vs. in vivo), and the nature of the biomolecules involved.
| Feature | SuFEx (Aryl Sulfonyl Fluoride) | CuAAC | SPAAC | iEDDA |
| Mechanism | Nucleophilic Substitution | [3+2] Cycloaddition | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Catalyst Required | None | Copper(I) | None | None |
| Catalyst Toxicity | N/A | High (Cellular toxicity is a major concern for in vivo use)[3] | N/A | N/A |
| Reaction Conditions | Physiological (Aqueous buffer, pH 7-8)[19][20] | Mild, but requires ligands to stabilize Cu(I) and protect biomolecules | Physiological | Physiological |
| Reaction Kinetics | Moderate to Fast (Proximity-dependent)[14] | Very Fast | Moderate to Very Fast (Depends on cyclooctyne)[21] | Extremely Fast (Fastest known bioorthogonal reaction)[22] |
| Linkage Formed | Sulfonamide / Sulfonate Ester | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole | Dihydropyridazine / Pyridazine |
| Linkage Stability | Very High (Resistant to hydrolysis)[18] | Very High | Very High | High (but can be reversible) |
| Bio-orthogonality | Excellent | Good (Azides and alkynes are largely non-native) | Excellent | Excellent |
Experimental Protocols & Methodologies
The following protocols provide a framework for applying SuFEx chemistry and evaluating its biocompatibility. These are designed as self-validating systems with necessary controls.
Protocol 1: SuFEx-Mediated Conjugation of a Small Molecule to a Protein
This protocol describes the labeling of Bovine Serum Albumin (BSA) with a hypothetical small molecule containing a primary amine, using this compound as a linker.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Amine-functionalized small molecule (e.g., Biotin-PEG-Amine)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis materials
Procedure:
-
Prepare Protein Solution: Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL (approx. 150 µM).
-
Prepare Reagent Stocks:
-
Dissolve this compound in DMSO to a concentration of 100 mM.
-
Dissolve the amine-functionalized small molecule in DMSO to a concentration of 100 mM.
-
-
Reaction Setup (Linking Step): This is a two-step, one-pot reaction where the amine first reacts with the sulfonyl fluoride.
-
In a microcentrifuge tube, add the amine-functionalized small molecule to the this compound solution at a 1:1 molar ratio. Allow this pre-activation to proceed for 10 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the pre-activated linker solution to the BSA solution. A 20-fold molar excess of the linker relative to the protein is a good starting point. The final DMSO concentration should not exceed 5% (v/v) to maintain protein integrity.
-
Control: Prepare a separate reaction tube containing only BSA and an equivalent volume of DMSO (vehicle control).
-
-
Incubation: Incubate the reaction tubes at 37°C for 4-16 hours with gentle agitation. Reaction time can be optimized.
-
Purification:
-
Remove the unreacted small molecules and linker by passing the reaction mixture through a PD-10 desalting column, eluting with PBS (pH 7.4) according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the final protein concentration of the purified conjugate using a BCA assay.
-
Confirm successful conjugation by running the purified conjugate, along with the unmodified BSA control, on an SDS-PAGE gel. A shift in the molecular weight of the conjugate will indicate successful labeling.
-
Further characterization can be performed using mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling (number of small molecules per protein).
-
Protocol 2: Assessing Cytotoxicity via MTT Assay
This protocol outlines how to evaluate the effect of the SuFEx reagent and the resulting conjugate on the metabolic activity of a cell line (e.g., HeLa or A549).
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well cell culture plates
-
Unmodified BSA (control protein)
-
BSA-small molecule conjugate (from Protocol 1)
-
This compound stock solution in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare Treatment Solutions: Prepare serial dilutions of your test articles in complete growth medium.
-
BSA-small molecule conjugate
-
Unmodified BSA (at equivalent protein concentrations)
-
This compound (ensure final DMSO concentration is consistent across all wells and below 0.5%)
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the appropriate wells. Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO).
-
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of a blank well (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100.
-
Plot cell viability against the concentration of the test article to generate dose-response curves and determine the IC₅₀ value, if applicable.
-
// Nodes A [label="Step 1: Perform SuFEx\nBioconjugation (Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2: Purify and Characterize\nConjugate (Desalting, SDS-PAGE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 3: Seed Cells in\n96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 4: Treat Cells with Conjugate,\nReagent, and Controls", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Step 5: Perform Cell Viability\nAssay (e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Step 6: Analyze Data and\nDetermine Cytotoxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> D; C -> D; D -> E; E -> F; } केंदot Caption: Experimental workflow for biocompatibility assessment.
Conclusion and Future Outlook
SuFEx click chemistry, utilizing reagents like this compound, represents a significant advancement in the field of bioconjugation. Its unique combination of stability, bio-orthogonality, and proximity-enabled reactivity makes it an exceptionally powerful tool for creating robust covalent linkages in complex biological systems.[7][14] When compared to alternatives, SuFEx offers the distinct advantage of proceeding without a cytotoxic metal catalyst, making it highly suitable for in vitro cell-based applications and a promising candidate for in vivo drug development and diagnostics.[6][23] The protocols and comparative data provided in this guide demonstrate that SuFEx is not merely a theoretical concept but a practical, reliable, and biocompatible strategy for the modern chemical biologist and drug discovery professional. As research continues, the expanding toolkit of SuFExable hubs and warheads will undoubtedly further solidify its role as a cornerstone of next-generation bioconjugation chemistry.[4][24]
References
- 1. Click Chemistry - A Review [biosyn.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Semantic Scholar [semanticscholar.org]
- 9. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]
- 12. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonyl Fluorides - Enamine [enamine.net]
- 17. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery [mdpi.com]
- 19. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry [mdpi.com]
- 24. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 4-Chlorobenzenesulfonyl Fluoride (CBSF) and Amino Acid Reactions
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. Covalent probes are indispensable tools for mapping protein structure, function, and interactions. Among these, sulfonyl fluorides have emerged as a privileged class of electrophiles, or "warheads," due to their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues.[1][2] This guide provides an in-depth kinetic analysis of a representative aryl sulfonyl fluoride, 4-Chlorobenzenesulfonyl fluoride (CBSF), and its reaction with key amino acids.
We will dissect the underlying reaction mechanism, provide a robust experimental protocol for kinetic characterization, and objectively compare CBSF with alternative covalent modification reagents. This guide is designed to move beyond a simple listing of facts, instead explaining the causality behind experimental choices and providing a framework for designing self-validating kinetic experiments.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: A Mechanistic Overview
The covalent modification of amino acids by CBSF proceeds through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[3][4] This "click chemistry" reaction is characterized by the attack of a nucleophilic amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group.[4] This displaces the fluoride ion, which is a stable leaving group, forming a highly stable covalent sulfonate or sulfonamide bond.[5][6]
Sulfonyl fluorides like CBSF are known to react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][3][7] The reaction rate is highly dependent on the microenvironment of the amino acid within a protein. Factors such as the proximity and orientation of the residue within a binding pocket can dramatically accelerate the reaction, a phenomenon known as "proximity-enhanced reactivity".[2][8] This context-dependent reactivity is a key advantage, making sulfonyl fluorides powerful tools for selectively labeling functionally important residues.[1]
Caption: General mechanism of the SuFEx reaction between CBSF and an amino acid.
A Robust Protocol for Kinetic Analysis via Stopped-Flow Spectroscopy
To accurately measure the rate of reaction between CBSF and an amino acid, a rapid mixing technique is required, as these reactions can be complete on the millisecond to second timescale.[9][10] Stopped-flow spectroscopy is an ideal method for this purpose.[11][12] The following protocol describes a self-validating system for determining the second-order rate constant of the reaction.
Experimental Workflow
Caption: Workflow for kinetic analysis using the stopped-flow method.
Detailed Step-by-Step Methodology
I. Materials and Reagents:
-
N-acetyl-L-amino acid (e.g., N-acetyl-L-tyrosine, Nα-acetyl-L-lysine)[15]
-
Buffer solutions (e.g., Phosphate, HEPES) at desired pH values (e.g., 7.4, 8.0, 9.0)
-
Organic solvent (e.g., DMSO) for CBSF stock
-
Stopped-flow spectrophotometer/fluorometer[9]
II. Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of CBSF (e.g., 100 mM) in anhydrous DMSO.
-
Prepare a series of aqueous stock solutions of the N-acetyl-amino acid in the desired buffer. A range of concentrations is needed (e.g., 1 mM to 20 mM).
-
Causality: Using N-acetylated amino acids prevents unwanted reactions at the alpha-amino group, isolating the reactivity of the side chain.[15] Running the reaction under pseudo-first-order conditions, with the amino acid in large excess ([AA] ≥ 10 x [CBSF]), simplifies the kinetic analysis.[16]
-
-
Stopped-Flow Instrument Setup:
-
Thermostat the instrument to the desired temperature (e.g., 25°C or 37°C).
-
Select an appropriate wavelength to monitor the reaction. This could be the disappearance of a reactant or the appearance of the product. Often, the reaction can be monitored by a change in the absorbance of a pH indicator if the reaction produces or consumes a proton, or by changes in intrinsic tryptophan fluorescence if studying a protein.[9]
-
Set the data collection parameters (total time, number of data points).
-
-
Kinetic Measurement:
-
Load one syringe of the stopped-flow instrument with the CBSF solution (diluted in buffer to the final working concentration, e.g., 50 µM).
-
Load the second syringe with one of the N-acetyl-amino acid solutions (e.g., 1 mM).
-
Initiate the automated mixing process. The instrument will rapidly mix the two solutions and record the change in signal over time.[12]
-
Collect several replicate traces (shots) to ensure reproducibility.
-
Repeat this process for each concentration of the N-acetyl-amino acid.
-
III. Data Analysis:
-
Determine Observed Rate Constants (k_obs):
-
For each amino acid concentration, average the replicate kinetic traces.
-
Fit the resulting curve to a single exponential equation: Signal(t) = A * exp(-k_obs * t) + C, where A is the amplitude, k_obs is the observed rate constant, t is time, and C is the offset.[16] This can be done using software like GraphPad Prism or the instrument's proprietary software.
-
-
Determine the Second-Order Rate Constant (k₂):
-
Plot the calculated k_obs values against the corresponding concentrations of the N-acetyl-amino acid.
-
Fit the data to a linear equation: k_obs = k₂ * [Amino Acid] + k_hydrolysis.
-
The slope of this line is the second-order rate constant (k₂) for the reaction between CBSF and the amino acid, a direct measure of the reagent's intrinsic reactivity.[15][17]
-
Trustworthiness: The linearity of this plot is a critical self-validation step. A linear relationship confirms that the reaction follows the assumed second-order kinetic model. The y-intercept represents the rate constant for the competing hydrolysis of CBSF in the buffer, providing a valuable internal control.[17]
-
Performance Comparison: CBSF vs. Alternative Covalent Probes
The selection of a covalent probe is dictated by the target residue, desired reactivity, and required stability. CBSF offers a broad reactivity profile, but other reagents provide different specificities and kinetic properties.
| Reagent Class | Primary Target Residues | Relative Reactivity/Stability | Advantages | Disadvantages |
| Aryl Sulfonyl Fluorides (e.g., CBSF) | Lys, Tyr, Ser, His, Thr, Cys[1][3] | Moderate reactivity, high stability to hydrolysis.[6][17] | Versatile, context-dependent reactivity, stable adducts. | Reaction with Cys can yield unstable thiosulfonate adducts.[15] |
| Fluorosulfates | Tyr, Lys, Ser, His[5] | Generally less reactive than sulfonyl fluorides but can offer enhanced selectivity for Tyr.[7] | Can provide different selectivity profiles. | Slower reaction rates may require longer incubation times. |
| Sulfamoyl Fluorides | Lys, Tyr, Ser, His[2] | Reactivity and stability can be tuned based on substitution.[7] | Offers another scaffold for probe design with distinct properties. | Less extensively characterized than sulfonyl fluorides. |
| Maleimides | Cys[18] | Very high reactivity with thiols at neutral pH. | Highly specific for cysteine, rapid reaction kinetics. | Potential for off-target reaction with Lys; adducts can undergo hydrolysis. |
| NHS Esters | Lys, Ser, Thr, Tyr[5] | High reactivity, but prone to rapid hydrolysis in aqueous buffer. | Effective for labeling primary amines (Lys). | Poor hydrolytic stability limits utility for kinetic studies.[5] |
| Acrylamides | Cys[17] | Moderate reactivity, good stability. | Highly specific for cysteine. | Slower reaction rates compared to maleimides. |
Expert Insights: The choice between these reagents is a strategic one. While maleimides are the go-to for targeting accessible cysteines due to their high reactivity and specificity, CBSF and other SuFEx reagents are superior for exploring the reactivity of a wider range of nucleophiles.[1][17] Their "proximity-enhanced" reactivity makes them particularly powerful for identifying functional residues in binding pockets that may not include a cysteine.[2][8] The superior hydrolytic stability of sulfonyl fluorides compared to reagents like NHS esters is a significant advantage, ensuring that the probe remains intact and reactive over the course of a typical biological experiment.[5][19]
Conclusion
This compound is a robust and versatile covalent probe whose reactivity with nucleophilic amino acids can be precisely quantified through rigorous kinetic analysis. The stopped-flow methodology detailed here provides a self-validating framework for determining second-order rate constants, enabling researchers to understand the intrinsic reactivity of the probe and how factors like pH influence the reaction.
When compared to alternatives, CBSF's strength lies in its balanced stability and broad, yet context-dependent, reactivity profile, making it an excellent tool for chemical biology and drug discovery.[2][7] A thorough understanding of its reaction kinetics, as well as the properties of alternative reagents, is essential for the rational design of potent and selective covalent inhibitors and activity-based probes.
References
- 1. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 9. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 10. biologic.net [biologic.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stopped Flow FAQs [photophysics.com]
- 13. 4-氯苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the Sulfonyl Fluoride Scaffold: A Comparative Guide to Covalent Inhibition
A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in a perpetual state of evolution, with an ever-present demand for molecules exhibiting superior potency, selectivity, and duration of action. In this context, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their protein target, TCIs can achieve sustained pharmacological effects and overcome challenges associated with high ligand turnover and drug resistance. While the armamentarium of covalent "warheads"—the reactive functionalities responsible for bond formation—has traditionally been dominated by Michael acceptors like acrylamides, a new class of electrophiles is rapidly gaining prominence: the sulfonyl fluorides.
This guide provides an in-depth, comparative analysis of covalent inhibitors based on the sulfonyl fluoride scaffold. We will delve into the mechanistic underpinnings of their reactivity, objectively compare their performance against established and emerging covalent warheads, and provide practical, experimentally-grounded insights for their characterization.
The Sulfonyl Fluoride "Warhead": A Paradigm Shift in Covalent Targeting
The utility of sulfonyl fluorides in covalent drug design is intrinsically linked to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept propelled into the limelight by the pioneering work of Nobel laureate K. Barry Sharpless. SuFEx chemistry provides a robust and versatile platform for the synthesis of sulfonyl fluoride-containing molecules and their subsequent reaction with biological nucleophiles.[1][2]
What truly sets sulfonyl fluorides apart is their unique reactivity profile. Unlike many conventional covalent warheads that primarily target the highly nucleophilic cysteine residue, sulfonyl fluorides exhibit a broader targeting scope.[3] They have been shown to form stable covalent adducts with a range of amino acid residues, including tyrosine, lysine, serine, and histidine.[4][5] This expanded targeting capability unlocks a vast new landscape of the "druggable proteome," enabling the pursuit of targets that lack a suitably positioned cysteine.[5]
Mechanism of Action: The SuFEx Click Reaction in a Biological Context
The covalent modification of a protein by a sulfonyl fluoride inhibitor proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond with the target amino acid residue. The reactivity of the sulfonyl fluoride can be finely tuned through electronic modifications to the aryl ring, allowing for a balance between stability in aqueous environments and reactivity towards the desired biological target.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyanamides - Enamine [enamine.net]
- 4. The expanding repertoire of covalent warheads for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to SuFEx Reagents: Benchmarking 4-Chlorobenzenesulfonyl Fluoride
Welcome to a detailed comparative analysis of Sulfur(VI) Fluoride Exchange (SuFEx) reagents, a cornerstone of modern "click chemistry."[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth look at 4-chlorobenzenesulfonyl fluoride (CBSF) benchmarked against other prevalent SuFEx reagents. Our focus is to move beyond mere cataloging of options and to provide a functional, data-driven framework for reagent selection based on reactivity, stability, and application scope.
The advent of SuFEx, pioneered by K. Barry Sharpless and his team, has revolutionized molecular assembly by leveraging the unique blend of stability and latent reactivity of the sulfur(VI)-fluoride bond.[4] This "second generation" of click chemistry provides robust and orthogonal connections for applications ranging from drug discovery to materials science.[1][5] The choice of the sulfonyl fluoride hub is critical, as it dictates the kinetics, substrate scope, and ultimate success of the desired transformation.
The SuFEx Reagent Landscape: Key Players and Their Roles
At the heart of SuFEx is the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl ether) or an amine.[6] While the family of SuFEx reagents is ever-expanding, a few key players have emerged as workhorses in the field. This guide will focus on comparing this compound (CBSF) to two other representative and widely used reagents:
-
Ethenesulfonyl Fluoride (ESF): A highly versatile Michael acceptor, ESF allows for the introduction of the sulfonyl fluoride moiety onto a wide range of nucleophiles.[7] Its reactivity is dominated by the vinyl group, making it fundamentally different from aryl sulfonyl fluorides.
-
Aryl Sulfonyl Fluorides (Generic): This broad class includes substituted benzenesulfonyl fluorides. CBSF is a prime example, where the electronic properties of the aryl ring substituent (in this case, chlorine) modulate the reactivity of the S-F bond.
-
Fluorosulfates (R-OSO₂F): Formed from the reaction of sulfuryl fluoride (SO₂F₂) with phenols, these reagents offer a different reactivity profile and are often more stable than their aryl sulfonyl fluoride counterparts.[6]
The fundamental SuFEx reaction is depicted below. The choice of catalyst, often an organobase like DBU or a synergistic system like BTMG/HMDS, is crucial for activating the otherwise stable S-F bond.[6][8]
Caption: The core Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
Head-to-Head Comparison: CBSF in a Competitive Field
The utility of a SuFEx reagent is defined by a balance of its reactivity and stability. An ideal reagent is stable enough for storage and handling but reactive enough to participate in efficient bond formation under mild, catalytic conditions.
Reactivity & Kinetics
The reactivity of aryl sulfonyl fluorides is governed by the electrophilicity of the sulfur center. Electron-withdrawing groups on the aromatic ring increase reactivity by making the sulfur atom more susceptible to nucleophilic attack.
A tentative order of reactivity for common SuFEx hubs towards aryl silyl ethers has been suggested as: RN=S(O)F₂ > R-SO₂F > R-OSO₂F .[6] Within the R-SO₂F class, aryl sulfonyl fluorides like CBSF are generally more reactive than alkyl sulfonyl fluorides. The chlorine atom in CBSF provides a moderate electron-withdrawing effect, enhancing its reactivity compared to unsubstituted benzenesulfonyl fluoride.
In contrast, Ethenesulfonyl Fluoride (ESF) is considered one of the most reactive and versatile hubs.[7][9] Its primary mode of reaction is as a potent Michael acceptor, which is a different mechanistic pathway than the direct nucleophilic substitution at the sulfur center of CBSF. However, β-arylsubstituted analogues of ESF are significantly less electrophilic.[9]
Stability & Handling
One of the defining features of sulfonyl fluorides is their remarkable stability, especially when compared to the more traditional sulfonyl chlorides.[10]
-
Hydrolytic Stability: Sulfonyl fluorides are generally resistant to hydrolysis, allowing for reactions in aqueous environments or with water-sensitive substrates. Fluorosulfates (R-OSO₂F) are known to be particularly stable in aqueous solutions across a wide pH range.[6] CBSF, as a solid with a melting point of 45-50 °C, is bench-stable and easy to handle.
-
Resistance to Reduction: The S-F bond is heterolytically cleaved and is resistant to reduction, a significant advantage over sulfonyl chlorides which can undergo homolytic cleavage to generate radical species.[10]
-
Thermal Stability: Sulfonyl fluorides are also stable to thermolysis.
Comparative Data Summary
| Feature | This compound (CBSF) | Ethenesulfonyl Fluoride (ESF) | Aryl Fluorosulfates (ArOSO₂F) |
| Primary Reaction Type | Nucleophilic Substitution (at Sulfur) | Michael Addition, then SuFEx | Nucleophilic Substitution (at Sulfur) |
| Relative Reactivity | Moderate to High (Enhanced by Cl group) | Very High (as a Michael acceptor) | Moderate (Generally less reactive than ArSO₂F)[6] |
| Physical Form | Solid | Liquid | Liquid or Solid |
| Key Advantages | Good balance of reactivity and stability; solid | Excellent for installing -SO₂F handles; highly reactive | High stability, especially to hydrolysis[6] |
| Typical Nucleophiles | Phenols/Silyl Ethers, Amines | N, O, S, and C nucleophiles | Phenols/Silyl Ethers |
| Catalyst Loading | Typically requires 10-30 mol% DBU[6] | Often proceeds without catalyst for Michael addition | May require stronger bases (e.g., BEMP) or higher catalyst loading[6][11] |
Experimental Benchmarking Protocols
To ensure trustworthy and reproducible results, protocols must be self-validating. The following are standardized procedures for comparing the performance of SuFEx reagents like CBSF in a research setting.
Protocol 1: Assessing Reactivity via ¹H NMR Kinetic Analysis
This protocol explains how to determine the relative reaction rates of different sulfonyl fluorides with a standard nucleophile.
Objective: To quantify the rate of reaction between a sulfonyl fluoride (e.g., CBSF) and a standard nucleophile (e.g., 4-methoxyphenoxy)trimethylsilane).
Materials:
-
This compound (CBSF)
-
Alternative SuFEx reagent (e.g., benzenesulfonyl fluoride)
-
4-Methoxyphenoxy)trimethylsilane
-
1,8-Diazabicycloundec-7-ene (DBU) as a catalyst
-
Anhydrous acetonitrile (MeCN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Workflow Diagram:
Caption: Workflow for kinetic analysis of SuFEx reactions via NMR.
Step-by-Step Procedure:
-
Preparation: Prepare 0.1 M stock solutions of CBSF, the nucleophile, the internal standard, and the catalyst (DBU) in anhydrous MeCN.
-
Reaction Setup: In an NMR tube, combine 200 µL of the CBSF solution, 200 µL of the nucleophile solution, and 100 µL of the internal standard solution.
-
Initiation: Equilibrate the NMR tube in the spectrometer at a set temperature (e.g., 298 K). Initiate the reaction by adding 20 µL of the DBU catalyst stock solution (final concentration ~10 mol%).
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
-
Analysis: For each spectrum, integrate a characteristic peak of the starting nucleophile relative to the peak of the inert internal standard.
-
Kinetics: Convert the integration ratios to concentrations and plot the natural logarithm of the nucleophile concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant.
-
Comparison: Repeat the experiment under identical conditions using a different SuFEx reagent to obtain a direct comparison of reactivity.
Causality & Validation: Using a stable internal standard is critical for accurate quantification, as it corrects for any variations in spectrometer performance over time. The linearity of the kinetic plot validates the assumed reaction order. Comparing the calculated rate constants provides a quantitative benchmark of CBSF's reactivity against its peers.
Application Focus: Where Does CBSF Excel?
The choice of a SuFEx reagent is ultimately driven by the specific application.
-
Drug Discovery & Chemical Biology: CBSF and other aryl sulfonyl fluorides are excellent for linking molecular fragments.[5][10] Their predictable reactivity allows for the reliable formation of stable sulfonate or sulfonamide bonds. The sulfonyl fluoride group itself can act as a covalent warhead, reacting with nucleophilic residues (like tyrosine, lysine, or serine) in proteins.[10]
-
Materials Science: The stability of the resulting linkages makes SuFEx chemistry ideal for polymer modification and the synthesis of functional materials like ion-exchange resins.[12][13] CBSF can be used to install functional groups onto polymer backbones.
-
When to Choose an Alternative:
-
Ethenesulfonyl Fluoride (ESF) is the reagent of choice when the goal is to first install a latent "-SO₂F" handle onto a molecule via Michael addition. This two-step approach offers great synthetic flexibility.
-
Aryl Fluorosulfates might be preferred in contexts requiring maximum hydrolytic stability or when starting from a phenol, as they can be generated in one step from SO₂F₂ gas.[6][8]
-
Reagent Selection Decision Framework:
Caption: A decision-making guide for selecting a SuFEx reagent.
Conclusion
This compound represents an excellent "sweet spot" within the SuFEx reagent toolkit. It offers a reliable balance of enhanced reactivity, due to its electron-withdrawing substituent, and the characteristic high stability of sulfonyl fluorides. While reagents like ESF provide unique reactivity through Michael addition, and fluorosulfates offer superior stability in some cases, CBSF stands out as a robust, versatile, and easy-to-handle solid reagent for the direct and efficient linkage of molecular components. The experimental frameworks provided here should empower researchers to make informed, data-driven decisions for their specific synthetic challenges, furthering the application of this powerful click chemistry platform.
References
- 1. research.monash.edu [research.monash.edu]
- 2. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]
- 3. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 11. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. SuFEx-based strategies for the preparation of functional particles and cation exchange resins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mastering the Disposal of 4-Chlorobenzenesulfonyl Fluoride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper and safe disposal of reactive compounds like 4-Chlorobenzenesulfonyl Fluoride is not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of this compound, moving beyond simplistic directives to explain the chemical rationale behind each critical step. Our aim is to empower you with the knowledge to manage this reagent confidently and safely from cradle to grave.
Understanding the Hazard: More Than Just a Corrosive Solid
This compound (CAS 349-89-3) is classified as a corrosive solid. Upon contact, it can cause severe skin burns and eye damage. The primary danger stems from its reactivity, particularly with moisture. The sulfonyl fluoride moiety (-SO₂F) is susceptible to nucleophilic attack, and atmospheric moisture or water can lead to slow hydrolysis, releasing corrosive hydrofluoric acid (HF) and 4-chlorobenzenesulfonic acid. This reactivity is precisely what we will leverage for controlled neutralization, but it also dictates the stringent handling precautions required.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Significance & Handling Implications |
| CAS Number | 349-89-3 | Unique identifier for accurate hazard assessment. |
| Molecular Formula | C₆H₄ClFO₂S | Halogenated organic compound; requires specific waste stream. |
| Physical State | Solid (crystalline powder) | [1] |
| Hazard Class | 8 (Corrosive) | Causes severe skin burns and eye damage. Requires appropriate PPE. |
| Reactivity | Reacts with water/moisture and bases. | [2] |
The Disposal Workflow: A Two-Pronged Approach
The disposal strategy for this compound involves two primary scenarios: the management of routine chemical waste and the immediate response to accidental spills. Both pathways converge on the principle of controlled alkaline hydrolysis to convert the reactive sulfonyl fluoride into less hazardous, water-soluble salts.
Caption: Disposal decision workflow for this compound.
Part 1: Managing Routine Chemical Waste via Alkaline Hydrolysis
Small quantities of unwanted this compound and contaminated materials (e.g., weighing paper, gloves) should be chemically neutralized before being collected for disposal. The scientific basis for this procedure is the nucleophilic substitution of the fluoride on the sulfur atom by a hydroxide ion. This reaction, known as saponification or alkaline hydrolysis, converts the sulfonyl fluoride into a stable and water-soluble sulfonate salt and an inorganic fluoride salt.
Reaction: C₆H₄ClSO₂F + 2 NaOH → C₆H₄ClSO₃Na + NaF + H₂O
The resulting products, sodium 4-chlorobenzenesulfonate and sodium fluoride, are significantly less hazardous than the parent compound. Sodium 4-chlorobenzenesulfonate is a water-soluble salt, which simplifies final disposal in an aqueous waste stream.[1][3]
Experimental Protocol: In-Lab Neutralization
Objective: To safely hydrolyze this compound into sodium 4-chlorobenzenesulfonate and sodium fluoride.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH), 2 M solution
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the NaOH solution)
-
pH paper or calibrated pH meter
-
Appropriate PPE: safety goggles, face shield, lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Place a beaker containing the 2 M NaOH solution on a stir plate. The volume of the NaOH solution should be in significant molar excess (at least 3-fold) to the estimated amount of sulfonyl fluoride waste.
-
Slow Addition: While stirring the NaOH solution, slowly and carefully add the solid this compound waste in small portions. Causality Note: This slow, portion-wise addition is critical to control the exothermic reaction. Adding the reagent too quickly can cause a rapid temperature increase and potential splashing of the corrosive solution.
-
Stirring and Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. Causality Note: While the initial reaction with hydroxide is relatively fast, ensuring a prolonged reaction time guarantees complete hydrolysis, especially for solid particles that may dissolve slowly.
-
Verification of Neutralization: After 24 hours, stop stirring and test the pH of the solution. The pH should be strongly basic (pH > 12). If it is not, add more 2 M NaOH and allow it to stir for several more hours.
-
Optional: Fluoride Ion Analysis: For rigorous confirmation of complete hydrolysis, particularly when scaling the procedure, the concentration of free fluoride ion in the aqueous solution can be measured using a fluoride ion-selective electrode (ISE).[4][5][6] The measured fluoride concentration should correspond to the complete conversion of the starting material.
-
Final Waste Collection: Once neutralization is confirmed, the resulting aqueous solution should be transferred to a clearly labeled hazardous waste container designated for "Aqueous Halogenated Organic Waste". Do not mix with non-halogenated or acidic waste streams.
Part 2: Emergency Spill Response Protocol
An accidental spill of this compound powder requires a calm, systematic, and immediate response to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup Methodology
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or if dust has become airborne, evacuate the immediate area. Restrict access to the contaminated zone.
-
Don PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and double gloves (nitrile). For large spills where dust is a concern, respiratory protection (e.g., an N95 respirator) is necessary.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for corrosive solids. Causality Note: Do NOT use water at this stage, as it will react with the sulfonyl fluoride, generating heat and corrosive acids in an uncontrolled manner. Covering the powder minimizes the generation of airborne dust.
-
Gentle Collection: Carefully sweep the mixture of absorbent and spilled chemical into a designated, labeled plastic container for hazardous waste. Use non-sparking tools. Avoid aggressive sweeping that could create dust.
-
Decontaminate the Surface:
-
First Pass: Gently wipe the spill area with a cloth or paper towels dampened with a high-boiling point, inert organic solvent like mineral oil. This will help to pick up fine residual powder without initiating a vigorous reaction. Place the used wipes into the solid hazardous waste container.
-
Second Pass (Neutralization): Prepare a solution of 5% sodium bicarbonate (baking soda) in water. Liberally apply this solution to the spill area. Let it sit for at least 10 minutes. The bicarbonate will neutralize any remaining acidic residues.
-
Final Cleaning: Absorb the bicarbonate solution with paper towels and wipe the area clean with soap and water. Place all used cleaning materials into the solid hazardous waste container.
-
-
Dispose of Contaminated Materials: All contaminated PPE, cleaning materials, and the collected spill mixture must be placed in a sealed and properly labeled container for "Solid Halogenated Organic Waste" and disposed of through your institution's hazardous waste management program.
Final Waste Segregation and Disposal
It is imperative that waste generated from this compound is segregated correctly. As a halogenated organic compound, it must not be mixed with non-halogenated solvent waste.[3] The neutralized aqueous solution and the solid waste from a spill cleanup should be collected in separate, clearly labeled, and sealed containers. Arrange for pickup by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.
By understanding the chemical principles behind the hazards and the logic of the neutralization process, laboratory professionals can manage this compound with the highest degree of safety and responsibility.
References
Mastering the Safe Handling of 4-Chlorobenzenesulfonyl Fluoride: A Guide for Laboratory Professionals
For the modern researcher, 4-Chlorobenzenesulfonyl fluoride is a valuable reagent, particularly in the realm of click chemistry and the synthesis of novel therapeutics. Its utility, however, is matched by its hazardous nature. As a corrosive solid, improper handling can lead to severe skin burns, eye damage, and other serious health consequences.[1][2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in scientific principles and practical, field-tested experience. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard: More Than Just a Corrosive Solid
This compound (CAS Number: 349-89-3) is classified under GHS as Skin Corrosion/Irritation Category 1B, signifying its potential to cause severe skin burns and eye damage.[1][2][3] The primary hazard stems from its reactivity. While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, contact with moisture can still lead to the formation of corrosive byproducts.[4] It is this corrosive nature, rather than acute fluoride ion toxicity, that is the most immediate concern. The stability of the S-F bond means that the release of free fluoride ions, which are responsible for the systemic toxicity seen with hydrofluoric acid, is not the primary route of injury upon initial contact.[4][5]
| Property | Value | Source |
| CAS Number | 349-89-3 | [1][6] |
| Molecular Formula | C₆H₄ClFO₂S | [1][6] |
| Molecular Weight | 194.61 g/mol | [1][6] |
| Appearance | Solid | [2] |
| Melting Point | 45-50 °C | [1] |
| GHS Classification | Skin Corrosion 1B, Serious Eye Damage 1 | [2][3] |
| Signal Word | Danger | [2][3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The overarching principle is to create a complete barrier between you and the chemical.
Hand Protection: Choosing the Right Glove
Given the corrosive nature of this compound, selecting the appropriate glove material is critical. Not all standard laboratory gloves offer adequate protection.
-
Recommended: Nitrile or Neoprene gloves. These materials provide good resistance to a broad range of chemicals, including corrosive solids.[7][8] For extended contact, thicker gauge gloves are recommended.
-
Not Recommended: Latex gloves. While offering dexterity, they provide less robust protection against corrosive chemicals.[7][9]
-
Best Practice: Double-gloving is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Eye and Face Protection: A Dual-Layer Approach
-
Chemical Splash Goggles: These are mandatory to protect against dust particles and potential splashes.
-
Face Shield: A full-face shield must be worn in addition to goggles. This protects the entire face from splashes and contact with airborne particles.
Body Protection: Complete Coverage
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as rubberized or coated fabric, is essential.
-
Full-Length Pants and Closed-Toe Shoes: These are minimum requirements for any laboratory setting and are especially critical when working with corrosive materials.
-
Apron and Shoe Covers: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron and disposable shoe covers should be worn.
Respiratory Protection: When Engineering Controls Are Not Enough
Work with this compound should always be conducted in a certified chemical fume hood.[10] However, in situations where dust may be generated and engineering controls may not be sufficient (e.g., cleaning up a large spill), respiratory protection is necessary.
-
Recommended: A NIOSH-approved respirator with a particulate filter is recommended if there is a risk of inhaling dust.
Donning and Doffing PPE: A Procedural Approach
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Benchtop to Disposal
A clear and well-rehearsed operational plan is essential for the safe handling of this compound.
Handling and Storage
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Dispensing: When weighing and dispensing the solid, do so carefully to avoid generating dust.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.[11] The container should be tightly sealed to prevent moisture ingress.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a pre-planned response is critical to ensure safety and minimize environmental contamination.
Caption: Spill Response Workflow.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the area and inform your supervisor and colleagues.
-
Don PPE: Before attempting any cleanup, don the full PPE as described above.
-
Containment: For a solid spill, carefully cover it with a dry, inert absorbent material like sand or vermiculite. Avoid using water, as this can exacerbate the corrosive hazard.
-
Collection: Gently sweep or scoop the contained material into a clearly labeled, sealed waste container.
-
Decontamination: Wipe the spill area with a damp cloth (water can be used for the final cleanup of the surface, but not for the bulk spill). Place all cleaning materials into the waste container.
-
Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct first aid is critical.
Skin Contact
-
Immediate Action: Go to the nearest emergency shower and flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Remove Contaminated Clothing: While under the shower, carefully remove any contaminated clothing.[12]
-
Seek Medical Attention: Immediately seek medical attention after flushing. Inform medical personnel of the identity of the chemical.
A Note on Calcium Gluconate: While calcium gluconate is the standard treatment for hydrofluoric acid (HF) burns, its use for sulfonyl fluoride exposure is not the primary first aid measure.[13][14] The immediate danger from this compound is its corrosive nature. The primary response should always be copious water irrigation. Medical professionals will determine any subsequent treatment.
Eye Contact
-
Immediate Flushing: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Remove Contact Lenses: If present, remove contact lenses after the initial flushing.
-
Immediate Medical Attention: Seek immediate medical attention from an ophthalmologist.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.
-
Seek Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: This can cause further damage to the esophagus.
-
Rinse Mouth: Have the person rinse their mouth with water.
-
Seek Immediate Medical Attention: Ingestion is a medical emergency.
Caption: Emergency Response Flowchart.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling.
-
Waste Collection: All waste containing this compound, including leftover material, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of it through standard laboratory drains or trash.[11][15]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for clarification.
By adhering to these guidelines, researchers can confidently and safely utilize this compound, harnessing its scientific potential while mitigating its inherent risks. A culture of safety, built on a foundation of knowledge and procedural discipline, is paramount in any scientific endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nj.gov [nj.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. nj.gov [nj.gov]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Hydrofluoric acid burn - Wikipedia [en.wikipedia.org]
- 14. First-aid treatment of hydrofluoric acid skin burns with 2.5% calcium gluconate gel: an experimental controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
